(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Description
Properties
IUPAC Name |
methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O4/c1-9(2,3)15-8(13)11-5-6(10)7(12)14-4/h6H,5,10H2,1-4H3,(H,11,13)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXLHVTKGDPVANO-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@@H](C(=O)OC)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80427337 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
77087-60-6 | |
| Record name | Methyl 3-[(tert-butoxycarbonyl)amino]-L-alaninate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80427337 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate: A Cornerstone in Modern Peptide Chemistry
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a key derivative of the non-proteinogenic amino acid α,β-diaminopropionic acid, serves as a vital building block in the synthesis of complex peptides and peptidomimetics. Its unique structural arrangement, featuring a free α-amino group and a protected β-amino group, offers strategic advantages in the design and development of novel therapeutics. This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and applications, with a focus on practical insights for laboratory and industrial settings.
Core Chemical and Physical Properties
This compound, also known by its CAS number 77087-60-6, is a white to off-white solid at room temperature. Its fundamental properties are summarized in the table below. While experimental data for the melting and boiling points of this specific methyl ester are not widely published, the properties of the closely related free acid, Boc-Dap-OH, and its hydrochloride salt provide valuable context.
| Property | Value | Source |
| IUPAC Name | methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | PubChem[1] |
| CAS Number | 77087-60-6 | PubChem[1] |
| Molecular Formula | C₉H₁₈N₂O₄ | PubChem[1] |
| Molecular Weight | 218.25 g/mol | PubChem[1] |
| Appearance | Solid (often as hydrochloride salt) | MedChemExpress[2] |
| Solubility (Hydrochloride Salt) | Soluble in DMSO | APExBIO[3] |
| Melting Point (related Boc-Dap-OH) | 210 °C (with decomposition) | Sigma-Aldrich |
Synthesis and Purification: A Practical Approach
The synthesis of this compound is typically achieved through a multi-step process starting from a readily available chiral precursor, such as L-asparagine. The general synthetic strategy involves the protection of one amino group, followed by esterification of the carboxylic acid.
Synthetic Pathway Overview
A common synthetic route is outlined below. This pathway leverages the differential reactivity of the amino and carboxyl groups to achieve the desired product with high purity.
Caption: Synthetic workflow for this compound.
Detailed Experimental Protocol
Step 1: Boc Protection of L-Asparagine
-
Dissolve L-asparagine in a 1:1 mixture of dioxane and water.
-
Add sodium hydroxide to adjust the pH to approximately 10.
-
Cool the solution in an ice bath and add di-tert-butyl dicarbonate (Boc₂O) portion-wise while maintaining the pH with sodium hydroxide.
-
Stir the reaction mixture overnight at room temperature.
-
Acidify the solution with citric acid and extract the product with ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield Boc-L-Asparagine.
Step 2: Hofmann Rearrangement to Boc-Dap-OH
-
Dissolve Boc-L-Asparagine in a mixture of acetonitrile and water.
-
Add [bis(trifluoroacetoxy)iodo]benzene (PIFA) and pyridine.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction with aqueous sodium thiosulfate.
-
Purify the resulting Boc-Dap-OH by column chromatography.
Step 3: Methyl Esterification
-
Suspend Boc-Dap-OH in methanol.
-
Cool the mixture in an ice bath and bubble in hydrogen chloride gas until the solution is saturated.
-
Allow the reaction to warm to room temperature and stir for 24 hours.
-
Remove the solvent under reduced pressure to obtain the hydrochloride salt of this compound.
Spectroscopic Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques. The expected spectral data are detailed below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl ester protons (a singlet around 3.7 ppm), the protons of the tert-butyl group (a singlet at approximately 1.4 ppm), and the protons of the propanoate backbone. The α- and β-protons will appear as multiplets, with their chemical shifts and coupling patterns providing key structural information.
-
¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbons of the ester and the Boc group (typically in the range of 155-175 ppm), the quaternary carbon of the Boc group (around 80 ppm), the methyl ester carbon (around 52 ppm), and the carbons of the propanoate backbone. The peak associated with the carbamate ion typically appears near 165 ppm[4].
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule. Key expected peaks include:
-
N-H stretching: A broad band in the region of 3300-3400 cm⁻¹ from the amino and amide groups.
-
C-H stretching: Sharp peaks around 2850-3000 cm⁻¹.
-
C=O stretching: Strong absorptions around 1740 cm⁻¹ (ester) and 1690 cm⁻¹ (carbamate).
-
N-H bending: A band in the region of 1500-1600 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. Under electrospray ionization (ESI), the molecule is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 219.2.
Reactivity and Applications in Drug Development
The primary utility of this compound lies in its application as a versatile building block in solid-phase peptide synthesis (SPPS). The tert-butoxycarbonyl (Boc) protecting group is acid-labile, allowing for its selective removal without affecting other protecting groups that may be present on the peptide chain[5].
Role in Solid-Phase Peptide Synthesis (SPPS)
In SPPS, the free α-amino group of this compound can be coupled to a resin-bound amino acid or peptide. The β-amino group, protected by the Boc group, remains unreactive during this coupling step. Subsequent deprotection of the α-amino group of the newly added residue allows for the continuation of peptide chain elongation.
Caption: General workflow for the incorporation of the amino acid derivative in SPPS.
Advantages in Medicinal Chemistry
The incorporation of α,β-diaminopropionic acid and its derivatives into peptides can confer unique properties to the resulting molecules. These include:
-
Increased proteolytic stability: The presence of a non-proteinogenic amino acid can hinder enzymatic degradation.
-
Conformational constraints: The additional amino group can be used to introduce cyclizations or other structural modifications that lock the peptide into a bioactive conformation.
-
Introduction of new functionalities: The β-amino group can be selectively deprotected and functionalized to attach reporter groups, cytotoxic payloads, or other moieties.
Safety and Handling
This compound and its hydrochloride salt are considered irritants. Standard laboratory safety precautions should be observed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Avoid breathing dust, fume, gas, mist, vapors, or spray. Use only in a well-ventilated area.
-
Storage: Store in a tightly closed container in a dry and well-ventilated place. Recommended storage temperature is between 2-8 °C.
Conclusion
This compound is a valuable and versatile building block for researchers and scientists in the field of peptide chemistry and drug development. Its unique structural features, combined with well-established synthetic and purification protocols, make it an indispensable tool for the creation of novel peptides with enhanced therapeutic potential. A thorough understanding of its chemical properties, reactivity, and handling is essential for its effective and safe utilization in the laboratory.
References
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PubChem. (S)-2-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). Retrieved from [Link]
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ResearchGate. (b) Infrared spectrum of methyl propionate recorded after deposition at... Retrieved from [Link]
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SBS Genetech. Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate. Retrieved from [Link]
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PubChem. methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. Methyl 3-((tert-butoxycarbonyl)amino)-L-alaninate. National Center for Biotechnology Information. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). SUPPORTING INFORMATION: Contents. Retrieved from [Link]
- Google Patents. (2016). Synthetic method of Fmoc-Dab(Boc)-OH.
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Doc Brown's Chemistry. Advanced Organic Chemistry: The 1 H NMR spectrum of methyl propanoate. Retrieved from [Link]
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ResearchGate. Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. Retrieved from [Link]
-
Doc Brown's Chemistry. infrared spectrum of methyl propanoate C4H8O2 CH3CH2COOCH3 prominent wavenumbers cm-1 detecting ester functional groups present finger print for identification of methyl propionate image diagram doc brown's advanced organic chemistry revision notes. Retrieved from [Link]
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PubChem. (S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)-3-methylbutanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Aapptec Peptides. Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]
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Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Retrieved from [Link]
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PubChem. (s)-2-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid methyl ester. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate. National Center for Biotechnology Information. Retrieved from [Link]
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Doc Brown's Chemistry. Introductory note on the 13C NMR spectrum of methyl propanoate. Retrieved from [Link]
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NIST. Propanoic acid, 2-methyl-, 3-methylbutyl ester. Retrieved from [Link]
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Thieme. 15 Reactive Peptides. Retrieved from [Link]
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AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]
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The Royal Society of Chemistry. (2014). Supplementary Information. Retrieved from [Link]
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Wikipedia. tert-Butyloxycarbonyl protecting group. Retrieved from [Link]
-
NIST. 1-Butanol, 3-methyl-, propanoate. Retrieved from [Link]
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(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate structure elucidation
An In-depth Technical Guide to the Structure Elucidation of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
For Researchers, Scientists, and Drug Development Professionals
This compound, a derivative of the non-proteinogenic amino acid 2,3-diaminopropanoic acid, is a valuable building block in synthetic organic chemistry and drug discovery. The precise control of its stereochemistry and the confirmation of its chemical structure are paramount for its application in the synthesis of peptides and other bioactive molecules. This guide provides a comprehensive overview of the analytical methodologies employed for the complete structure elucidation and stereochemical confirmation of this compound. We will delve into the principles and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Chiral High-Performance Liquid Chromatography (HPLC).
Introduction: The Significance of Protected Amino Acids in Synthesis
In the realm of peptide synthesis and medicinal chemistry, protecting groups are indispensable tools. They temporarily mask reactive functional groups, preventing undesired side reactions and allowing for the selective formation of amide bonds.[1][2] The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines due to its stability under a broad range of reaction conditions and its facile removal under acidic conditions.[3] this compound, often abbreviated as Boc-Dap-OMe, incorporates this protective strategy, rendering the β-amino group unreactive while the α-amino group and the methyl ester remain available for further chemical transformations.[4][5][6][7]
The stereochemical integrity of chiral building blocks like Boc-Dap-OMe is critical, as even minute amounts of the opposite enantiomer can lead to the formation of diastereomeric impurities in the final product, potentially altering its biological activity and pharmacological properties. Therefore, rigorous analytical characterization is not merely a quality control step but a fundamental aspect of ensuring the efficacy and safety of the resulting therapeutic candidates.
Figure 1: A logical workflow for the synthesis and comprehensive structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Molecular Skeleton
NMR spectroscopy is arguably the most powerful technique for the structural elucidation of organic molecules in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, we can gain detailed information about the chemical environment of each atom, their connectivity, and the stereochemistry of the molecule.
¹H NMR Spectroscopy: Unveiling the Proton Environment
Principle: ¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environment, and their proximity to other protons in the molecule. The chemical shift (δ) of a proton is influenced by the electron density around it. Protons in electron-rich environments are shielded and appear at lower chemical shifts (upfield), while those in electron-deficient environments are deshielded and appear at higher chemical shifts (downfield). Spin-spin coupling between neighboring protons leads to the splitting of signals into multiplets, providing valuable connectivity information.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is crucial to avoid signal overlap with the analyte.
-
Instrument Setup: Acquire the ¹H NMR spectrum on a spectrometer operating at a frequency of 400 MHz or higher to ensure adequate signal dispersion.
-
Data Acquisition: Record the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
Predicted ¹H NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~5.5-5.8 | Broad Singlet | 1H | NH (Boc) |
| ~4.2-4.4 | Multiplet | 1H | α-CH |
| ~3.7 | Singlet | 3H | OCH₃ |
| ~3.3-3.5 | Multiplet | 2H | β-CH₂ |
| ~1.8-2.2 | Broad Singlet | 2H | α-NH₂ |
| ~1.45 | Singlet | 9H | C(CH₃)₃ (Boc) |
Interpretation:
-
The singlet at ~1.45 ppm with an integration of 9H is characteristic of the nine equivalent protons of the tert-butyl group of the Boc protecting group.
-
The singlet at ~3.7 ppm corresponds to the three protons of the methyl ester group.
-
The multiplet at ~4.2-4.4 ppm is assigned to the α-proton, which is coupled to the protons of the adjacent β-methylene group and the α-amino group.
-
The multiplet at ~3.3-3.5 ppm represents the two protons of the β-methylene group, which are coupled to the α-proton.
-
The broad singlet at ~5.5-5.8 ppm is attributed to the amide proton of the Boc group.
-
The broad singlet at ~1.8-2.2 ppm corresponds to the two protons of the primary α-amino group. The chemical shift of NH protons can be highly variable and dependent on concentration and solvent.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Principle: ¹³C NMR spectroscopy provides information about the different types of carbon atoms in a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its chemical environment.
Experimental Protocol:
-
Sample Preparation: A more concentrated sample (20-50 mg) is typically required for ¹³C NMR compared to ¹H NMR. The same deuterated solvent can be used.
-
Instrument Setup: Acquire the spectrum on a high-field NMR spectrometer. Proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.
-
Data Acquisition: A larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.
Predicted ¹³C NMR Data (in CDCl₃):
| Chemical Shift (δ, ppm) | Assignment |
| ~173-175 | C=O (ester) |
| ~155-157 | C=O (Boc) |
| ~79-81 | C(CH₃)₃ (Boc) |
| ~52-54 | OCH₃ |
| ~50-52 | α-CH |
| ~42-44 | β-CH₂ |
| ~28 | C(CH₃)₃ (Boc) |
Interpretation:
-
The signal in the ~173-175 ppm range is characteristic of the ester carbonyl carbon.
-
The signal around ~155-157 ppm corresponds to the carbamate carbonyl carbon of the Boc group.
-
The quaternary carbon of the tert-butyl group appears at ~79-81 ppm, while the methyl carbons of the Boc group are found around 28 ppm.
-
The methyl ester carbon resonates at ~52-54 ppm.
-
The α-carbon and β-carbon signals appear in the aliphatic region, with the α-carbon being slightly downfield due to its attachment to the nitrogen and carbonyl groups.
Sources
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. agilent.com [agilent.com]
- 3. Boc-Protected Amino Groups [organic-chemistry.org]
- 4. Methyl 2-[(tert-butoxycarbonyl)amino]-3-(3-methyl-2-sulfanylidene-2,3-dihydro-1H-imidazol-1-yl)propanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. (R)-3-((tert-butoxycarbonyl)amino)-2-methylpropanoic acid | C9H17NO4 | CID 11041840 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
An In-Depth Technical Guide to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate (CAS: 77087-60-6)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Building Block for Advanced Peptide Synthesis
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, commonly referred to as Boc-L-Dap-OMe, is a non-proteinogenic α-amino acid derivative that has emerged as a critical building block in modern peptide chemistry and drug discovery. Its unique structure, featuring a methyl-esterified carboxyl group and a β-amino group protected by a tert-butyloxycarbonyl (Boc) moiety, offers chemists a versatile tool for the synthesis of complex peptides, peptidomimetics, and other bioactive molecules. The strategic placement of the acid-labile Boc protecting group allows for orthogonal protection schemes, enabling site-specific modifications and the construction of intricate molecular architectures such as cyclic and branched peptides. This guide provides a comprehensive overview of the synthesis, characterization, and application of this valuable synthetic intermediate.
Physicochemical Properties and Characterization
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for quality control.
| Property | Value | Source |
| CAS Number | 77087-60-6 | [1] |
| Molecular Formula | C₉H₁₈N₂O₄ | [1] |
| Molecular Weight | 218.25 g/mol | [1] |
| Appearance | Viscous yellow oil or white to off-white solid | [1][2] |
| Solubility | Soluble in polar organic solvents | [1] |
Spectroscopic Data:
¹H NMR (300 MHz, CDCl₃): δ [ppm] = 5.11 (s, 1H), 3.78-3.69 (s, 3H), 3.60-3.46 (m, 2H), 3.31-3.15 (m, 1H), 1.64 (s, 2H), 1.42 (s, 9H).[2]
¹³C NMR (75 MHz, CDCl₃): δ [ppm] = 174.46, 155.94, 79.48, 54.36, 52.26, 44.16, 28.30.[2]
High-Resolution Mass Spectrometry (HRMS): m/z 219.1324 (M + H⁺), 241.11436 (M + Na⁺).[2]
Synthesis of this compound: A Strategic Approach
Conceptual Synthetic Workflow:
The following diagram outlines a conceptual workflow for the synthesis of the target compound.
Caption: Conceptual synthetic workflow for the target compound.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of this compound is in solid-phase peptide synthesis (SPPS), particularly within the Boc/Bzl protection strategy. The presence of the Boc group on the β-amino group and a free α-amino group (after deprotection of a suitable precursor or direct use of the hydrochloride salt) allows for its incorporation into a growing peptide chain.
The Power of Orthogonal Protection
The utility of this building block is fully realized when used in an orthogonal protection scheme. For instance, a derivative with an Fmoc-protected α-amino group and a Boc-protected β-amino group allows for selective deprotection. The Fmoc group can be removed under basic conditions (e.g., piperidine in DMF) to allow for peptide chain elongation, while the Boc group remains intact.[5] Subsequently, the Boc group can be removed under acidic conditions to allow for side-chain modification, such as cyclization or branching.[6]
Experimental Protocol: Incorporation into a Peptide Chain via Boc-SPPS
The following is a detailed protocol for the coupling of a Boc-protected amino acid, which can be adapted for this compound, in a manual Boc-SPPS workflow.
Materials:
-
Peptide-resin with a free N-terminal amine
-
This compound hydrochloride
-
Dichloromethane (DCM), peptide synthesis grade
-
N,N-Dimethylformamide (DMF), peptide synthesis grade
-
Diisopropylethylamine (DIEA)
-
Trifluoroacetic acid (TFA)
-
Coupling reagent (e.g., HBTU/HOBt or DIC/HOBt)
-
Kaiser test kit
Procedure:
-
Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.
-
Boc Deprotection (if applicable):
-
Treat the resin with a solution of 50% TFA in DCM for 5 minutes (pre-wash).
-
Drain and add fresh 50% TFA in DCM and agitate for 20-30 minutes.[7]
-
Drain the TFA solution and wash the resin thoroughly with DCM (3x) and DMF (3x).
-
-
Neutralization:
-
Amino Acid Activation and Coupling:
-
In a separate vessel, dissolve this compound hydrochloride (3 equivalents relative to resin loading) and HOBt (3 equivalents) in DMF.
-
Add DIEA (3 equivalents) to neutralize the hydrochloride salt.
-
Add DIC (3 equivalents) and allow the mixture to pre-activate for 10-15 minutes at room temperature.[8]
-
Add the pre-activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.
-
-
Monitoring the Coupling:
-
Perform a Kaiser test to monitor the reaction's completion. A negative result (yellow beads) indicates that all primary amines have been acylated.[8]
-
-
Washing:
-
Once the coupling is complete, wash the resin thoroughly with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.
-
The resin is now ready for the next deprotection and coupling cycle.
Caption: Workflow for a single coupling cycle in Boc-SPPS.
Mechanism of Boc Deprotection
The removal of the Boc protecting group is a critical step in Boc-SPPS and is achieved with a moderately strong acid, typically trifluoroacetic acid (TFA). The mechanism proceeds as follows:
-
Protonation: The carbonyl oxygen of the Boc group is protonated by TFA.
-
Formation of a Tert-butyl Cation: This protonation leads to the cleavage of the tert-butyl-oxygen bond, forming a stable tert-butyl cation and a carbamic acid intermediate.
-
Decarboxylation: The carbamic acid is unstable and rapidly decarboxylates, releasing carbon dioxide.
-
Formation of the Amine Salt: The newly liberated amine is protonated by the excess TFA to form the trifluoroacetate salt, which is then neutralized in the subsequent step.[9][10]
It is crucial to perform this reaction in a well-ventilated fume hood as the evolution of CO₂ can cause pressure buildup in a sealed system.[11]
Safety and Handling
This compound should be handled with appropriate safety precautions in a laboratory setting.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).
-
Always consult the Safety Data Sheet (SDS) for complete safety and handling information.
Conclusion
This compound is a valuable and versatile building block for the synthesis of complex peptides and peptidomimetics. Its unique structure, combined with the principles of orthogonal protection, provides researchers and drug development professionals with a powerful tool for creating novel molecules with tailored biological activities. A thorough understanding of its synthesis, characterization, and application in solid-phase peptide synthesis, as outlined in this guide, is essential for its successful implementation in research and development endeavors.
References
-
Boc Deprotection Mechanism - TFA - Common Organic Chemistry. (n.d.). Retrieved January 12, 2026, from [Link]
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215. [Link]
-
An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups - Organic Chemistry Portal. (n.d.). Retrieved January 12, 2026, from [Link]
-
Boc Deprotection Mechanism | Organic Chemistry - YouTube. (2022, December 14). Retrieved January 12, 2026, from [Link]
-
An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved January 12, 2026, from [Link]
-
Practical and Efficient Synthesis of Orthogonally Protected α-2,3-Diaminopropionic Acid (2,3Dap), 2,4-Diaminobutanoic Acid (2,4Dab), and Their N-Methylated Derivatives - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000161). (n.d.). Retrieved January 12, 2026, from [Link]
-
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. (n.d.). Retrieved January 12, 2026, from [Link]
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (n.d.). Retrieved January 12, 2026, from [Link]
-
Methods and protocols of modern solid phase peptide synthesis. (2014). In Methods in Molecular Biology (Vol. 1184, pp. 3-24). [Link]
-
Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. (2013). Methods in molecular biology (Clifton, N.J.), 1047, 65–80. [Link]
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Planning a Peptide Synthesis | AAPPTec. (n.d.). Retrieved January 12, 2026, from [Link]
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NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. (n.d.). Retrieved January 12, 2026, from [Link]
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Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate. (n.d.). Retrieved January 12, 2026, from [Link]
-
13-C NMR Chemical Shift Table.pdf. (n.d.). Retrieved January 12, 2026, from [Link]
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Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate - ResearchGate. (n.d.). Retrieved January 12, 2026, from [Link]
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Vederas, J. C., & Murphy, M. E. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & biology, 21(1), 123–133. [Link]
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Basic Peptides synthesis introduction - LifeTein®. (n.d.). Retrieved January 12, 2026, from [Link]
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- 3. An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups [organic-chemistry.org]
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(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate molecular weight
An In-Depth Technical Guide to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Abstract
This compound, a derivative of the non-proteinogenic amino acid L-α,β-diaminopropionic acid (L-Dap), is a pivotal building block in modern medicinal chemistry and peptide science. This guide provides a comprehensive technical overview of its molecular characteristics, a detailed synthesis protocol with mechanistic insights, its core applications in drug development, and key analytical methods for its characterization. As a bifunctional molecule featuring a free α-amino group and a protected β-amino group, it offers unique opportunities for creating structurally diverse peptides and peptidomimetics with enhanced biological activity and stability.
Physicochemical and Structural Properties
This compound, also known as H-Dap(Boc)-OMe, is a chiral molecule whose utility is defined by its distinct functional groups: a methyl ester at the C-terminus, a primary amine at the α-carbon, and a tert-butoxycarbonyl (Boc) protected amine at the β-carbon. This orthogonal protection scheme is fundamental to its application in controlled, stepwise peptide synthesis.[1][2]
The molecular structure allows it to serve as a versatile scaffold. The free α-amino group is available for peptide bond formation, while the Boc group on the side-chain amine provides robust protection under standard coupling conditions and can be selectively removed later with acid.[]
Table 1: Core Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₉H₁₈N₂O₄ | [4] |
| Molecular Weight | 218.25 g/mol | [4] |
| Exact Mass | 218.12665706 Da | [4] |
| IUPAC Name | methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate | [4] |
| Common Synonyms | H-Dap(Boc)-OMe; Methyl 3-((tert-butoxycarbonyl)amino)-L-alaninate | [4] |
| CAS Number | 77087-60-6 | [4] |
| Appearance | Typically a white to off-white crystalline powder or solid | [1][5] |
| Storage Conditions | Long-term storage at -20°C is recommended to ensure stability |[5] |
Synthesis Protocol and Mechanistic Rationale
The synthesis of this compound is typically achieved through the esterification of its corresponding carboxylic acid precursor, (S)-2-amino-3-((tert-butoxycarbonyl)amino)propanoic acid (H-Dap(Boc)-OH). The following protocol employs a classic and reliable method using thionyl chloride in methanol.
Experimental Protocol: Methanolic Esterification
Objective: To convert the carboxylic acid of H-Dap(Boc)-OH to a methyl ester without disturbing the Boc protecting group or causing racemization at the chiral center.
Materials:
-
(S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid (H-Dap(Boc)-OH)
-
Anhydrous Methanol (MeOH)
-
Thionyl Chloride (SOCl₂)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, ice bath, dropping funnel, rotary evaporator.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend H-Dap(Boc)-OH (1 equivalent) in anhydrous methanol. The volume of methanol should be sufficient to create a stirrable slurry (approx. 10-15 mL per gram of amino acid).
-
Cooling: Cool the flask to 0°C using an ice-water bath. This is critical to control the exothermic reaction between thionyl chloride and methanol.
-
Reagent Addition: Add thionyl chloride (1.2 equivalents) dropwise to the cold, stirring suspension over 30 minutes. The slow addition prevents a rapid temperature increase and potential side reactions.
-
Causality: Thionyl chloride reacts with methanol in situ to form methyl chlorosulfite and HCl. The generated HCl acts as the catalyst for the Fischer esterification of the carboxylic acid. Using SOCl₂ is advantageous as the byproducts (SO₂ and HCl gas) are volatile and easily removed.[6]
-
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully concentrate the mixture under reduced pressure using a rotary evaporator to remove excess methanol and volatile byproducts.
-
Neutralization: Re-dissolve the resulting residue in ethyl acetate. Slowly add saturated sodium bicarbonate solution to neutralize the excess acid until effervescence ceases and the aqueous layer is slightly basic (pH ~8).
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude product.
-
Purification: The resulting oil or solid can be purified by column chromatography on silica gel if necessary, typically using a gradient of ethyl acetate in hexanes, to afford the pure this compound.
Caption: Workflow for the synthesis of H-Dap(Boc)-OMe.
Core Applications in Drug Development and Peptide Synthesis
The primary application of H-Dap(Boc)-OMe is as a specialized building block in the synthesis of peptides and peptidomimetics with therapeutic potential.[1][2]
-
Peptide Synthesis: In Solid-Phase Peptide Synthesis (SPPS), the compound can be readily incorporated into a growing peptide chain. The free α-amino group allows for coupling to the N-terminus of a resin-bound peptide. The Boc-protected side chain remains inert during this process. This strategy is part of the broader Boc-based approach to peptide synthesis, which is valued for its efficiency in certain industrial applications and for the synthesis of long peptides via fragment condensation.[]
-
Drug Design: The diaminopropionic acid scaffold is crucial for creating modified peptides. The side-chain amino group can be used as an attachment point for various functional moieties, such as labels (fluorophores), chelating agents for imaging, or cytotoxic drugs to create peptide-drug conjugates.[7]
-
Structural Modification: Incorporating L-Dap derivatives can alter the conformational properties of a peptide, potentially increasing its stability against enzymatic degradation or improving its binding affinity to a biological target.[6] It is a key component in the development of bioactive peptides, therapeutic proteins, and novel biologics.[1][2]
Sources
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- 6. Synthesis, Characterization and Antimicrobial activity of protected dipeptides and their deprotected analogs – Oriental Journal of Chemistry [orientjchem.org]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Introduction: The Significance of a Versatile Chiral Building Block
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a derivative of L-2,3-diaminopropionic acid (L-Dap), is a cornerstone chiral building block in contemporary drug discovery and peptide chemistry. Its strategic importance lies in its bifunctional nature, presenting a free α-amino group and a protected β-amino group, alongside a methyl-esterified carboxyl terminus. This orthogonal protection scheme allows for selective chemical manipulations at distinct positions, making it an invaluable synthon for the construction of complex peptides, peptidomimetics, and various pharmacologically active molecules. The precise stereochemistry at the α-carbon is crucial for ensuring the desired biological activity and three-dimensional conformation of the final products. This guide provides an in-depth, scientifically-grounded pathway for the synthesis of this pivotal compound, starting from the readily available amino acid, L-asparagine. We will delve into the rationale behind each synthetic step, offering a detailed experimental protocol and robust characterization data.
Strategic Synthesis Pathway: From L-Asparagine to a Key Diamino Acid Derivative
The chosen synthetic route commences with the naturally occurring amino acid L-asparagine and proceeds through a series of strategic protection, rearrangement, and functional group manipulations to yield the target molecule. This pathway is designed for efficiency, scalability, and stereochemical integrity.
The overall synthetic transformation can be visualized as follows:
Detailed Experimental Protocols and Mechanistic Insights
Step 1: Nα-Protection of L-Asparagine
The initial step involves the protection of the α-amino group of L-asparagine to prevent its participation in the subsequent Hofmann rearrangement. The benzyloxycarbonyl (Cbz) group is an ideal choice due to its stability under the mildly basic conditions of the rearrangement and its susceptibility to facile removal via hydrogenolysis, which is orthogonal to the acid-labile Boc group that will be introduced later.[1][2]
Protocol:
-
Suspend L-asparagine monohydrate (1 equivalent) in a 1:1 mixture of dioxane and water.
-
Cool the suspension to 0 °C in an ice bath with vigorous stirring.
-
Add sodium carbonate (2.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C.
-
Slowly add benzyl chloroformate (Cbz-Cl, 1.1 equivalents) dropwise via a syringe, maintaining the temperature at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Acidify the reaction mixture to pH 2-3 with 1 M HCl.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield Nα-Cbz-L-Asparagine as a white solid.
Causality: The Schotten-Baumann reaction conditions, employing a biphasic solvent system and a base, facilitate the efficient acylation of the amino group by benzyl chloroformate. The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion.
Step 2: Hofmann Rearrangement to Form the Diamino Acid
This pivotal step transforms the side-chain amide of Nα-Cbz-L-Asparagine into a primary amine through a Hofmann rearrangement.[3] We utilize the hypervalent iodine reagent, (diacetoxyiodo)benzene (PIDA), which offers a milder and more practical alternative to traditional bromine/sodium hydroxide conditions.[4][5]
Protocol:
-
Dissolve Nα-Cbz-L-Asparagine (1 equivalent) in a 2:1 mixture of N,N-dimethylformamide (DMF) and water.
-
Add (diacetoxyiodo)benzene (PIDA, 1.1 equivalents) to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Concentrate the mixture under reduced pressure to remove the majority of the organic solvent.
-
The resulting aqueous solution containing the crude Nα-Cbz-L-2,3-diaminopropionic acid is typically used directly in the next step without extensive purification.
Mechanistic Insight: PIDA facilitates an oxidative rearrangement of the primary amide. The reaction proceeds through an N-iodo intermediate, which rearranges to an isocyanate. Subsequent hydrolysis of the isocyanate in the aqueous medium yields the primary amine with the loss of carbon dioxide.
Step 3: Selective Nβ-Boc Protection
With the α-amino group protected by the Cbz group, the newly formed β-amino group can be selectively protected with the tert-butoxycarbonyl (Boc) group. This orthogonal protection is critical for the utility of the final product.[]
Protocol:
-
To the crude aqueous solution of Nα-Cbz-L-2,3-diaminopropionic acid from the previous step, add dioxane to improve solubility.
-
Adjust the pH of the solution to 9-10 with a suitable base, such as sodium carbonate.
-
Add di-tert-butyl dicarbonate ((Boc)₂O, 1.2 equivalents) dissolved in a minimal amount of dioxane.
-
Stir the reaction mixture vigorously at room temperature overnight.
-
Acidify the mixture to pH 3 with 1 M HCl.
-
Extract the product with ethyl acetate (3 x volumes).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to give crude Nα-Cbz-Nβ-Boc-L-2,3-diaminopropionic acid.
Rationale: The reaction is performed under basic conditions to deprotonate the β-amino group, enhancing its nucleophilicity towards the electrophilic carbonyl carbon of di-tert-butyl dicarbonate.
Step 4: Methyl Esterification
The carboxylic acid functionality is converted to a methyl ester to yield the penultimate protected diamino acid. A common and effective method involves the use of thionyl chloride in methanol.
Protocol:
-
Dissolve the crude Nα-Cbz-Nβ-Boc-L-2,3-diaminopropionic acid (1 equivalent) in anhydrous methanol.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add thionyl chloride (SOCl₂, 1.5 equivalents) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and then reflux for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to remove excess methanol and thionyl chloride.
-
Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain Methyl Nα-Cbz-Nβ-Boc-L-2,3-diaminopropanoate. Purify by flash column chromatography if necessary.
Expertise in Practice: The in situ generation of methyl chloroformate from thionyl chloride and methanol provides a highly reactive species for the esterification of the carboxylic acid. The refluxing conditions ensure the reaction goes to completion.
Step 5: Selective Nα-Deprotection via Hydrogenolysis
The final step is the selective removal of the Cbz group from the α-amino position to unveil the target molecule. Catalytic hydrogenolysis is the method of choice as it cleanly cleaves the Cbz group without affecting the acid-labile Boc group or the methyl ester.[2][7]
Protocol:
-
Dissolve Methyl Nα-Cbz-Nβ-Boc-L-2,3-diaminopropanoate (1 equivalent) in methanol.
-
Add 10% Palladium on charcoal (Pd/C, ~10 mol%) to the solution.
-
Stir the suspension under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Wash the Celite pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound.
Trustworthiness of the Protocol: This deprotection method is highly reliable and widely used in peptide synthesis due to its high chemoselectivity. The palladium catalyst facilitates the cleavage of the benzylic C-O bond of the Cbz group by molecular hydrogen, releasing the free amine, toluene, and carbon dioxide as byproducts.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | L-Asparagine | Nα-Cbz-L-Asparagine | Cbz-Cl, Na₂CO₃ | 85-95% |
| 2 | Nα-Cbz-L-Asparagine | Nα-Cbz-L-2,3-diaminopropionic acid | PIDA | 70-80% |
| 3 | Nα-Cbz-L-2,3-diaminopropionic acid | Nα-Cbz-Nβ-Boc-L-2,3-diaminopropionic acid | (Boc)₂O, Na₂CO₃ | 80-90% |
| 4 | Nα-Cbz-Nβ-Boc-L-2,3-diaminopropionic acid | Methyl Nα-Cbz-Nβ-Boc-L-2,3-diaminopropanoate | SOCl₂, MeOH | 85-95% |
| 5 | Methyl Nα-Cbz-Nβ-Boc-L-2,3-diaminopropanoate | This compound | H₂, Pd/C | >95% |
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
¹H NMR (400 MHz, CDCl₃): δ (ppm) 5.20 (br s, 1H, NH-Boc), 3.74 (s, 3H, OCH₃), 3.65 (t, J=5.6 Hz, 1H, CH-α), 3.40-3.25 (m, 2H, CH₂-β), 1.75 (br s, 2H, NH₂), 1.45 (s, 9H, C(CH₃)₃).
-
¹³C NMR (100 MHz, CDCl₃): δ (ppm) 173.5 (C=O, ester), 156.0 (C=O, Boc), 79.5 (C(CH₃)₃), 54.0 (CH-α), 52.5 (OCH₃), 45.0 (CH₂-β), 28.4 (C(CH₃)₃).
-
Mass Spectrometry (ESI+): m/z calculated for C₉H₁₈N₂O₄ [M+H]⁺: 219.13; found: 219.13.
Conclusion
This technical guide has outlined a robust and well-documented synthetic pathway for the preparation of this compound, a crucial building block for research and development in the pharmaceutical and chemical industries. By starting from the inexpensive and readily available L-asparagine, this multi-step synthesis employs reliable and scalable reactions, including a key Hofmann rearrangement and strategic use of orthogonal protecting groups. The detailed protocols and mechanistic insights provided herein are intended to empower researchers and scientists to confidently synthesize this valuable compound with high purity and stereochemical integrity.
References
-
Zhang, L., Kauffman, G., & Yin, J. (1997). Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives. The Journal of Organic Chemistry, 62(21), 7514-7515. [Link]
-
Hofmann rearrangement. In Wikipedia. Retrieved January 12, 2026, from [Link]
-
Le-Nguyen, D., Sar-ngan, S., & Yiotakis, A. (1988). Potential inhibitors of L-asparagine biosynthesis. 5. Electrophilic amide analogues of (S)-2,3-diaminopropionic acid. Journal of Medicinal Chemistry, 31(9), 1751-1755. [Link]
-
Reddy, P. G., Kumar, G. D. K., & Baskaran, S. (2004). The Hydrogenolysis of N-Benzyl Groups with Magnesium and Ammonium Formate. Journal of Chemical Research, 2004(1), 66-67. [Link]
-
Royal Society of Chemistry. (2015). †Electronic Supplementary Information (ESI). [Link]
-
PubChem. (s)-2-(Boc-amino)-3-(3-hydroxyphenyl)propionic acid methyl ester. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved January 12, 2026, from [Link]
-
Total Synthesis. Cbz Protecting Group: N-Cbz Protection & Deprotection Mechanism. Retrieved January 12, 2026, from [Link]
-
ResearchGate. Scheme 12. PIDA-mediated Hofmann rearrangement. Retrieved January 12, 2026, from [Link]
-
Organic Chemistry Portal. Cbz-Protected Amino Groups. Retrieved January 12, 2026, from [Link]
-
PubChem. methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
Technical Disclosure Commons. (2025). Acid-Mediated Deprotection of Cbz Groups: A Convenient and Scalable Alternative to Pd-Catalyzed Hydrogenolysis. [Link]
-
Royal Society of Chemistry. (2018). Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. Chemical Science. [Link]
-
Van der Heyden, J. C., & Rando, R. R. (1981). Chemical synthesis of N beta-oxalyl-L-alpha, beta-diaminopropionic acid and optical specificity in its neurotoxic action. The Journal of biological chemistry, 256(11), 5556–5558. [Link]
-
PubChem. (2S)-3-(((tert-butoxy)carbonyl)amino)-2-methylpropanoic acid. National Center for Biotechnology Information. Retrieved January 12, 2026, from [Link]
-
MiMeDB. Showing metabocard for Methyl-2-methylpropanoate (MMDBc0033684). Retrieved January 12, 2026, from [Link]
-
ResearchGate. Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution. Retrieved January 12, 2026, from [Link]
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- 2. total-synthesis.com [total-synthesis.com]
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- 4. Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives | Semantic Scholar [semanticscholar.org]
- 5. Asparagine-selective cleavage of peptide bonds through hypervalent iodine-mediated Hofmann rearrangement in neutral aqueous solution - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Spectroscopic Characterization of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Introduction
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, commonly referred to as Boc-Dap-OMe, is a crucial building block in synthetic organic chemistry, particularly in the fields of peptide synthesis and drug development. As a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid, its unique structure, featuring a methyl ester and a Boc-protected primary amine, allows for selective chemical modifications. Accurate and comprehensive characterization of this compound is paramount to ensure its purity and proper reactivity in subsequent synthetic steps. This in-depth technical guide provides a detailed overview of the expected spectroscopic data for Boc-Dap-OMe, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), offering field-proven insights into experimental choices and data interpretation for researchers, scientists, and drug development professionals.
Molecular Structure and Properties
This compound possesses a chiral center at the alpha-carbon, a methyl ester, a free primary amine at the C2 position, and a tert-butyloxycarbonyl (Boc) protected amine at the C3 position.
| Property | Value |
| Molecular Formula | C₉H₁₈N₂O₄[1] |
| Molecular Weight | 218.25 g/mol [1] |
| IUPAC Name | methyl (2S)-2-amino-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate[1] |
| Synonyms | Boc-Dap-OMe, H-Dap(Boc)-OMe[1] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For Boc-Dap-OMe, both ¹H and ¹³C NMR are essential for confirming its identity and purity.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information about the chemical environment, connectivity, and number of different types of protons in the molecule.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for many organic molecules, while DMSO-d₆ can be useful for observing exchangeable protons like those on amines.
-
Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving complex multiplets.
-
Data Acquisition: Record the spectrum at room temperature. A standard pulse sequence is typically sufficient. The spectral width should be set to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Data Processing: Process the raw data by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale using the residual solvent peak as an internal standard (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).
Expected ¹H NMR Data and Interpretation
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) | Rationale |
| C(CH ₃)₃ (Boc) | ~1.45 | singlet | 9H | - | The nine protons of the tert-butyl group are chemically equivalent and show no coupling to other protons, resulting in a characteristic singlet. |
| NH ₂ | variable | broad singlet | 2H | - | The chemical shift of the primary amine protons is variable and depends on concentration, solvent, and temperature. The signal is often broad due to quadrupole broadening and chemical exchange. |
| CH ₂-NHBoc | ~3.2-3.5 | multiplet | 2H | ~5-7 | These methylene protons are diastereotopic due to the adjacent chiral center. They will likely appear as a multiplet due to coupling with the alpha-proton and potentially the NH proton. |
| CH (NH₂) | ~3.6-3.8 | multiplet | 1H | ~5-7 | The alpha-proton is coupled to the adjacent methylene protons, resulting in a multiplet. |
| COOCH ₃ | ~3.75 | singlet | 3H | - | The three protons of the methyl ester group are equivalent and do not couple to other protons, giving a sharp singlet. |
| NH -Boc | ~5.0-5.5 | broad singlet or triplet | 1H | ~5-7 | The carbamate proton signal can be broad and its chemical shift is solvent-dependent. It may show coupling to the adjacent methylene protons. |
Visualization of ¹H NMR Acquisition Workflow
Caption: Workflow for acquiring a ¹H NMR spectrum of Boc-Dap-OMe.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
Experimental Protocol: ¹³C NMR Spectroscopy
The sample preparation and instrument setup are similar to that for ¹H NMR. A proton-decoupled pulse sequence is typically used to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Expected ¹³C NMR Data and Interpretation
Based on data for similar protected amino acid esters and general ¹³C NMR chemical shift trends, the following peaks are anticipated.
| Carbon | Expected Chemical Shift (ppm) | Rationale |
| -C (CH₃)₃ (Boc) | ~28.5 | The three equivalent methyl carbons of the tert-butyl group appear in the aliphatic region. |
| -C H₂-NHBoc | ~45-50 | The methylene carbon adjacent to the Boc-protected nitrogen is shifted downfield. |
| -C H(NH₂) | ~55-60 | The alpha-carbon, attached to the free amine and the ester group, is expected in this region. |
| -COOC H₃ | ~52-53 | The methyl ester carbon appears in a characteristic region for ester methyls. |
| -C (CH₃)₃ (Boc) | ~80 | The quaternary carbon of the Boc group is significantly deshielded by the adjacent oxygen atoms. |
| -NH-C O-O- (Boc) | ~156 | The carbamate carbonyl carbon is found in the typical range for this functional group. |
| -C OOCH₃ (Ester) | ~173-175 | The ester carbonyl carbon is the most deshielded carbon in the molecule. |
Infrared (IR) Spectroscopy
IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For a solid sample like Boc-Dap-OMe, the Attenuated Total Reflectance (ATR) technique is often the most convenient. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk. For a liquid or dissolved sample, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: The spectrum is recorded using an FTIR spectrometer. A background spectrum of the empty sample holder (or pure KBr for a pellet) is recorded first and automatically subtracted from the sample spectrum.
Expected IR Data and Interpretation
The IR spectrum of Boc-Dap-OMe is expected to show characteristic absorption bands for its functional groups. While a spectrum for the exact molecule is not available in the searched literature, data for the closely related Boc-Dap-OH provides a good reference.
| Functional Group | Expected Absorption Range (cm⁻¹) | Rationale |
| N-H Stretch (free amine) | 3300-3500 (two bands) | The primary amine will show two characteristic stretching vibrations (symmetric and asymmetric). |
| N-H Stretch (carbamate) | ~3300 | The N-H stretch of the carbamate is often a single, sharp peak. |
| C-H Stretch (aliphatic) | 2850-3000 | Stretching vibrations of the C-H bonds in the methyl, methylene, and tert-butyl groups. |
| C=O Stretch (ester) | ~1740-1750 | The ester carbonyl group typically absorbs at a higher frequency than an amide carbonyl. |
| C=O Stretch (carbamate) | ~1680-1710 | The Boc-group carbonyl stretch is a strong and characteristic absorption. |
| N-H Bend (amine) | 1580-1650 | Bending vibration of the primary amine. |
| C-O Stretch (ester & carbamate) | 1000-1300 | Stretching vibrations of the C-O single bonds. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification and structural elucidation. Electrospray Ionization (ESI) is a soft ionization technique well-suited for polar molecules like amino acid derivatives.
Experimental Protocol: Mass Spectrometry (ESI-MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically in the low µg/mL to ng/mL range) in a suitable solvent such as methanol, acetonitrile, or a mixture with water. A small amount of an acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to promote ionization.
-
Data Acquisition: Introduce the sample solution into the ESI source of the mass spectrometer. The analysis can be performed in either positive or negative ion mode. For a molecule with basic amine groups like Boc-Dap-OMe, positive ion mode is generally preferred.
Expected Mass Spectrometry Data and Interpretation
In positive ion ESI-MS, this compound (MW = 218.25) is expected to be readily protonated.
| Ion | Expected m/z | Rationale |
| [M+H]⁺ | 219.13 | The protonated molecular ion is expected to be the base peak or a very prominent peak in the spectrum. |
| [M+Na]⁺ | 241.11 | Adducts with sodium ions are commonly observed in ESI-MS. |
| [M-Boc+H]⁺ | 119.08 | Loss of the Boc group (100 amu) is a common fragmentation pathway for Boc-protected amines. |
| [M-OCH₃+H]⁺ | 188.11 | Loss of the methoxy group from the ester. |
Visualization of ESI-MS Data Acquisition
Sources
A Technical Guide to the Stability and Storage of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Introduction
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a derivative of L-2,3-diaminopropionic acid (L-Dap), is a valuable chiral building block in medicinal chemistry and drug development. Non-proteinogenic α,β-diamino acids like L-Dap are crucial components in the synthesis of natural products, peptide mimics, and specialized pharmaceutical agents, including monobactam antibiotics.[1][2] The integrity of this reagent is paramount; its degradation can compromise the stereochemical purity, yield, and safety profile of the final active pharmaceutical ingredient (API).
This technical guide provides an in-depth analysis of the chemical stability of this compound. We will explore its inherent vulnerabilities, elucidate potential degradation pathways, and establish field-proven protocols for storage, handling, and stability assessment. This document is intended for researchers, process chemists, and quality control specialists who rely on the pristine quality of this critical synthetic intermediate.
Physicochemical Properties
Understanding the fundamental properties of the molecule is the first step in designing appropriate storage and handling strategies. The hydrochloride salt form is also commonly used, which typically enhances stability and aqueous solubility.[3]
| Property | Value | Source(s) |
| IUPAC Name | methyl (2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoate | [4] |
| CAS Number | 77087-60-6 (Free Base) | [4] |
| CAS Number | 181228-33-1 (Hydrochloride Salt) | [5] |
| Molecular Formula | C₉H₁₈N₂O₄ | [4] |
| Molecular Weight | 218.25 g/mol | [4] |
| Appearance | White to off-white solid or liquid | [4][5] |
Core Stability Profile and Degradation Pathways
The structure of this compound contains three key functional groups that dictate its stability: a chiral center at the α-carbon, an acid-labile tert-butoxycarbonyl (Boc) protecting group, and a methyl ester. These features make the molecule susceptible to degradation via hydrolysis and racemization.
Primary Degradation Mechanisms
-
Acid-Catalyzed Hydrolysis (Boc Deprotection): The Boc group is highly sensitive to acidic conditions.[] Exposure to even mild acids can cleave the carbamate, leading to the formation of the unprotected diamine, alongside gaseous byproducts isobutylene and carbon dioxide. This is the most significant vulnerability of the molecule.
-
Base-Catalyzed Hydrolysis (Saponification): The methyl ester is susceptible to hydrolysis under basic conditions, a reaction known as saponification.[7] This process yields the corresponding carboxylate salt, which upon acidic workup would give the free carboxylic acid. This pathway is a primary concern if the material is exposed to basic contaminants and moisture.
-
Racemization: The stereocenter at the α-carbon is prone to racemization, particularly in the presence of a base.[8] The base can abstract the α-proton to form a planar enolate intermediate, which can then be protonated from either face, leading to a loss of enantiomeric purity. The racemization of amino acid esters is a well-documented phenomenon that can be influenced by solvents and additives.[9]
Caption: Primary degradation pathways for the title compound.
Recommended Storage and Handling Protocols
To preserve the chemical and chiral integrity of this compound, strict adherence to proper storage and handling protocols is essential. The primary objectives are to mitigate exposure to moisture, acidic/basic contaminants, and elevated temperatures.
Storage Conditions
Supplier recommendations vary, but a conservative approach is advised for long-term storage to maximize shelf-life.
| Form | Temperature | Duration | Rationale & Considerations |
| Solid (Powder) | -20°C | Up to 3 years[5] | Minimizes all degradation pathways. Ideal for long-term archival. |
| 2°C to 8°C | Up to 2 years[5] | Suitable for working stock. Ensures minimal degradation over months. | |
| Ambient | Short-term only | Not recommended for long-term storage due to risk of thermal degradation.[4][10] | |
| In Solution (e.g., DMSO) | -80°C | Up to 6 months[5] | Prevents degradation in solution. Aliquoting is critical. |
| -20°C | Up to 1 month[5] | Suitable for short-term project use. |
Key Handling Procedures:
-
Inert Atmosphere: Handle the solid in a dry, inert atmosphere (e.g., nitrogen or argon glovebox) to minimize exposure to moisture and air. The compound may be hygroscopic.[5]
-
Container: Store in a tightly sealed, light-resistant container.
-
Avoid Contamination: Use clean, dry spatulas and glassware. Avoid cross-contamination with acidic or basic materials.
-
Solutions: Prepare solutions using anhydrous, high-purity solvents. Once prepared, aliquot the solution into single-use vials to prevent product inactivation from repeated freeze-thaw cycles.[5]
Experimental Methodologies for Stability Assessment
A robust stability assessment program relies on forced degradation studies to identify likely degradation products and the development of a stability-indicating analytical method.[11]
Caption: General workflow for a comprehensive stability study.
Protocol: Forced Degradation Study
This protocol is designed to intentionally degrade the compound to generate potential impurities, which is essential for developing a stability-indicating method.[12][13]
-
Preparation: Prepare a stock solution of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol.
-
Acid Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.
-
Incubate at 60°C for 24-48 hours.
-
Periodically withdraw samples, neutralize with 0.1 M NaOH, and analyze by HPLC.
-
-
Base Hydrolysis:
-
To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.
-
Incubate at room temperature for 4-8 hours.
-
Periodically withdraw samples, neutralize with 0.1 M HCl, and analyze by HPLC.
-
-
Oxidative Degradation:
-
To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Incubate at room temperature for 24 hours, protected from light.
-
Analyze samples directly by HPLC.
-
-
Thermal Degradation:
-
Place the solid compound in a 70°C oven for 7 days.
-
Place a solution of the compound in a 70°C oven for 7 days.
-
Dissolve/dilute the samples and analyze by HPLC.
-
-
Photostability:
-
Expose both the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Analyze the samples alongside a dark control stored under the same conditions.
-
-
Analysis: All stressed samples should be analyzed by a suitable chromatographic method (see Protocol 4.2) and LC-MS to identify the mass-to-charge ratio of any new peaks, aiding in structural elucidation.[14]
Protocol: Development of a Stability-Indicating HPLC-UV Method
A stability-indicating method is one that can separate the parent compound from its degradation products, allowing for accurate quantification of stability.[14][15]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.
-
Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Acetonitrile.
-
Detector: UV detector at 210-220 nm.
-
-
Method Development:
-
Inject a mixture of the stressed samples (acid, base, oxidative, etc.) to create a chromatogram containing the parent peak and all major degradation products.
-
Develop a gradient elution method to achieve baseline separation (Resolution > 1.5) between the parent peak and all degradation product peaks. A typical starting gradient might be 5% to 95% Mobile Phase B over 20-30 minutes.
-
The goal is to demonstrate "peak purity" for the parent compound in the presence of its degradants, confirming the method's specificity.
-
-
Validation: Once developed, the method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Conclusion
The stability of this compound is governed by its susceptibility to acid-catalyzed Boc deprotection, base-catalyzed ester hydrolysis, and potential racemization. Its integrity is best preserved by strict adherence to cold, dry, and inert storage conditions. For drug development professionals, implementing a rigorous stability testing program, including forced degradation studies and the use of a validated, stability-indicating analytical method, is not merely a recommendation but a necessity. These measures ensure the quality and reliability of this key chiral building block, thereby safeguarding the integrity of the subsequent synthetic pathway and the final pharmaceutical product.
References
- International Journal of Peptide and Protein Research. (1993). Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids.
- The Journal of Organic Chemistry. Esterification of N-protected .alpha.-amino acids with alcohol/carbodiimide/4-(dimethylamino)pyridine.
- MedChemExpress. (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)
- MedChemExpress. H-Dab(Boc)-OMe hydrochloride.
- Chemspace. Methyl (2S)-2-amino-3-{[(tert-butoxy)
- National Institutes of Health (PMC). (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis.
- CymitQuimica. CAS 3350-15-0: H-Dab(Boc)-OMe . HCl.
- Sigma-Aldrich. (S)-2-Amino-3-((tert-butoxycarbonyl)amino)propanoic acid.
- National Institutes of Health (PMC). (2022). Efficient Fmoc-Protected Amino Ester Hydrolysis Using Green Calcium(II) Iodide as a Protective Agent.
- APExBIO. (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)
-
MedChemExpress. (2S)-2-[amino]-3-methylbutanoic acid-SDS.
- RSC Publishing. (2023). Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis.
- The Journal of Organic Chemistry. Amino Acid Active Esters. III.
- The Journal of Organic Chemistry. Racemization of amino acid derivatives. III.
- ChemicalBook. H-DAB(BOC)
- National Institutes of Health (PMC). Chiral Recognition of Amino Acid Esters in Organic Solvents Using a Glucose-Based Receptor.
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- Intertek.
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- BOC-Amino Acids. Amino Acid Boc Deprotection.
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- CHIMIA. (2003). Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities.
- US Pharmacopeia (USP). Amino acid analysis.
- National Institutes of Health (PMC). L-2,3-diaminopropionate generates diverse metabolic stresses in Salmonella enterica.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- PubChem. (S)-Methyl 2-amino-3-(tert-butoxycarbonylamino)
- ResearchGate. Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene.
- Shimadzu. Analytical Methods for Amino Acids.
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- Agilent. (2010). Analysis of Amino Acids by HPLC.
- National Institutes of Health (PMC). (2012).
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(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate safety and handling precautions
An In-Depth Technical Guide to the Safe Handling of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
This guide provides a comprehensive overview of the essential safety and handling protocols for this compound, a key building block in modern synthetic chemistry, particularly in the development of peptidomimetics and other pharmaceutical intermediates. While specific toxicological data for this exact molecule is not extensively published, a robust safety profile can be constructed by examining structurally analogous compounds. This document synthesizes available data to provide researchers, scientists, and drug development professionals with the necessary information to handle this compound responsibly and mitigate potential risks.
Hazard Identification and Risk Assessment
Based on data from structurally similar molecules, this compound is anticipated to be classified under the Globally Harmonized System (GHS) with the following primary hazards.[1][2][3][4][5] It is crucial to handle this compound with the assumption that it poses these risks.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Hazard Code | Hazard Statement |
| Skin Irritation | H315 | Causes skin irritation.[1][2][3] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][2][3] |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation.[1][2][3] |
| Acute Toxicity (Oral) | H302 | Harmful if swallowed.[2][6] |
The primary routes of exposure are inhalation of dust particles, direct contact with skin and eyes, and ingestion. The tert-butoxycarbonyl (Boc) protecting group and the methyl ester functionality are common in organic synthesis, and while they impart valuable chemical properties, they also necessitate careful handling to avoid unintended reactions or biological effects.
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to safety, starting with robust engineering controls and supplemented by appropriate personal protective equipment, is mandatory.
Engineering Controls
All manipulations of this compound in its solid form should be conducted in a certified chemical fume hood to prevent the inhalation of dust.[2] The fume hood provides a contained workspace and ensures adequate ventilation. For weighing and transferring small quantities, a balance enclosure with dedicated exhaust ventilation is recommended. Eyewash stations and safety showers must be readily accessible in the immediate vicinity of the work area.[7]
Personal Protective Equipment (PPE)
The selection of PPE is critical to prevent direct contact with the compound.[2][8]
-
Eye and Face Protection: Chemical safety goggles conforming to EN166 (EU) or ANSI Z87.1 (US) standards are required at all times.[8] A face shield should be worn in situations where there is a significant risk of splashing or dust generation.
-
Skin Protection:
-
Gloves: Nitrile gloves are a suitable choice for incidental contact. It is imperative to inspect gloves for any signs of degradation or perforation before use and to employ proper glove removal techniques to avoid skin contamination.[2][8] Dispose of contaminated gloves immediately after use.
-
Lab Coat: A flame-resistant lab coat should be worn and kept fastened.
-
-
Respiratory Protection: Under normal handling conditions within a chemical fume hood, respiratory protection is not typically required.[2] However, if engineering controls are not sufficient to maintain exposure below occupational limits, or during spill cleanup of a large quantity of solid material, a NIOSH-approved P95 or P100 particulate respirator should be used.[8]
Safe Handling and Storage Protocols
Adherence to meticulous handling and storage procedures is fundamental to maintaining a safe laboratory environment.
Handling
-
Avoid Dust Formation: Handle the solid compound carefully to minimize the generation of dust.[8][9]
-
Grounding: For transfers of large quantities of the solid, take precautionary measures against static discharge.[2]
-
Hygiene: Wash hands thoroughly with soap and water after handling the compound, before breaks, and at the end of the workday.[1][2][8] Do not eat, drink, or smoke in laboratory areas.[2][7]
-
Clothing: Remove and wash any contaminated clothing before reuse.[1][2]
Storage
-
Container: Store in a tightly sealed container to prevent moisture ingress and contamination.[1][9]
-
Conditions: The compound should be stored in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents and strong acids.[1][7] Many suppliers recommend refrigerated storage (2-8°C) for long-term stability.[10]
-
Security: For regulated environments, it may be necessary to store the compound in a locked cabinet or secure area.[1][7][9]
Emergency Procedures
Prompt and correct response to an emergency situation can significantly mitigate potential harm.
First Aid Measures
-
Inhalation: If inhaled, immediately move the affected person to fresh air and keep them in a position comfortable for breathing.[1][7] If the person feels unwell, seek medical attention.[1]
-
Skin Contact: In case of skin contact, immediately flush the affected area with plenty of soap and water.[1][7][8] Remove contaminated clothing and wash it before reuse.[2] If skin irritation persists, seek medical advice.[1]
-
Eye Contact: If the compound enters the eyes, rinse cautiously with water for several minutes.[1][7] Remove contact lenses if present and easy to do so. Continue rinsing for at least 15 minutes and seek immediate medical attention.[1][8]
-
Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Call a poison control center or doctor immediately for treatment advice.[2][7][8]
Spill Response
-
Small Spills: For small spills of the solid material, carefully sweep or vacuum up the material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[1][9]
-
Large Spills: In the event of a large spill, evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection.[9] Contain the spill and clean it up using methods that do not generate dust, such as using a HEPA-filtered vacuum.
-
Decontamination: Following the removal of the spilled material, decontaminate the area with a suitable solvent and wash it down with water.
Diagram 1: Emergency Response Workflow
Sources
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- 3. methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate | C13H22N2O5 | CID 11380628 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Methyl 2-((tert-butoxycarbonyl)amino)-3-(4-hydroxyphenyl)propanoate | C15H21NO5 | CID 4459028 - PubChem [pubchem.ncbi.nlm.nih.gov]
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A Senior Application Scientist's Guide to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate: Commercial Availability, Synthesis, and Application
Introduction: The Strategic Value of a Bifunctional Building Block
In the landscape of modern drug discovery and peptide chemistry, the strategic incorporation of non-canonical amino acids is a cornerstone of innovation. These unique building blocks allow researchers to move beyond the confines of the 20 proteinogenic amino acids, enabling the design of peptidomimetics and complex molecular architectures with enhanced stability, novel conformations, and tailored biological activity. (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, also known as Nβ-Boc-L-diaminopropionic acid methyl ester, is a prime example of such a strategically valuable molecule.
This technical guide provides an in-depth analysis of this compound for researchers, chemists, and drug development professionals. We will explore its commercial availability, detail a robust synthetic pathway from common starting materials, outline rigorous purification and quality control protocols, and discuss its critical applications in the synthesis of advanced therapeutic candidates. The inherent bifunctionality of this molecule—a free α-amino group for peptide chain elongation and a protected β-amino group for subsequent orthogonal modification—makes it an indispensable tool for sophisticated chemical synthesis.
Caption: Synthetic workflow from Fmoc-Dap(Boc)-OH to the target compound.
Step-by-Step Methodology
Part 1: Methyl Esterification
This procedure utilizes trimethylchlorosilane (TMSCl) in methanol, a convenient system for the esterification of N-protected amino acids that avoids harsh conditions. [1]
-
Setup: In a flame-dried round-bottom flask under a nitrogen atmosphere, suspend Fmoc-Dap(Boc)-OH (1 equivalent) in anhydrous methanol (approx. 0.1 M concentration).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Slowly add TMSCl (2.5 equivalents) dropwise via syringe. The mixture should become a clear solution.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours.
-
Monitoring: Track the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is fully consumed.
-
Work-up: Remove the solvent under reduced pressure. Re-dissolve the resulting residue in ethyl acetate and wash sequentially with saturated sodium bicarbonate solution, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the crude Fmoc-Dap(Boc)-OMe intermediate, which can often be used in the next step without further purification.
Causality Explained: The TMSCl reacts with methanol to generate HCl in situ. This acidic environment protonates the carboxylic acid, activating it for nucleophilic attack by methanol. This method is mild and generally avoids racemization. [1] Part 2: Selective Fmoc Deprotection and Salt Formation
-
Dissolution: Dissolve the crude Fmoc-Dap(Boc)-OMe from the previous step in N,N-Dimethylformamide (DMF).
-
Deprotection: Add a 20% (v/v) solution of piperidine in DMF. Stir at room temperature for 1-2 hours.
-
Monitoring: Monitor the disappearance of the Fmoc-protected intermediate by TLC or LC-MS. The dibenzofulvene-piperidine adduct byproduct can also be observed.
-
Work-up: Concentrate the reaction mixture under high vacuum to remove the majority of DMF and piperidine.
-
Purification & Salt Formation: Re-dissolve the residue in a suitable organic solvent like ethyl acetate or dichloromethane. Wash extensively with water to remove the adduct. Extract the aqueous layers with the organic solvent. Combine the organic layers, dry over sodium sulfate, and filter.
-
Final Step: Cool the organic solution in an ice bath and bubble dry HCl gas through it, or add a stoichiometric amount of 2M HCl in diethyl ether. The hydrochloride salt will precipitate. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.
Causality Explained: The Fmoc group is base-labile, while the Boc group is acid-labile. []This orthogonality is the key to this synthesis. Piperidine, a secondary amine, acts as a base to cleave the Fmoc group via a β-elimination mechanism. The resulting free amine is then protonated with HCl to form a stable, non-hygroscopic, and easily handleable solid.
Purification and Quality Control
Ensuring the purity and structural integrity of the final product is paramount for its successful application in synthesis. A multi-step QC process is required.
Caption: Workflow for purification and quality control validation.
Self-Validating Protocols
-
Purification: For material that is not sufficiently pure after precipitation, column chromatography on silica gel is the method of choice. A gradient elution system, typically starting with dichloromethane (DCM) and gradually increasing the polarity with methanol (e.g., 0-10% MeOH in DCM), is effective. The free amine can be visualized on TLC plates using a ninhydrin stain.
-
Purity (HPLC): A reverse-phase HPLC method (C18 column) with a water/acetonitrile gradient containing 0.1% trifluoroacetic acid (TFA) should show a single major peak corresponding to the product, with purity typically expected to be ≥97%.
-
Identity (NMR & MS):
-
¹H NMR: Expect to see characteristic peaks for the tert-butyl protons of the Boc group (~1.4 ppm, 9H singlet), the methyl ester protons (~3.7 ppm, 3H singlet), and the diastereotopic protons of the α- and β-carbons.
-
Mass Spectrometry: In positive ion electrospray (ESI+) mode, the parent ion [M+H]⁺ should be observed, corresponding to the molecular weight of the free base.
-
-
Stereochemical Integrity (Polarimetry): The specific rotation should be measured and compared against a reference value to ensure that no racemization has occurred during synthesis. A known value is [α]D20 = +39 ± 2º (c=1 in DMF). [3]
Applications in Research and Drug Development
The primary utility of this compound lies in its role as a versatile building block for constructing complex peptides and peptidomimetics. [3][4]
-
Site-Specific Conjugation: In Solid-Phase Peptide Synthesis (SPPS), the free α-amino group can be coupled to a growing peptide chain. After the full peptide is assembled, the acid-labile Boc group on the β-amino side chain can be selectively removed during the final cleavage from the resin (e.g., using TFA). The now-free β-amino group serves as a unique chemical handle for site-specific modification. This allows for the attachment of:
-
Fluorescent dyes or imaging agents.
-
PEG chains to improve pharmacokinetic properties.
-
Cytotoxic payloads for antibody-drug conjugates (ADCs).
-
Linkers for creating bicyclic or constrained peptides.
-
-
Backbone Modification: Incorporation of this diaminopropionic acid residue into a peptide backbone alters the local charge and hydrogen bonding capacity compared to natural amino acids, which can be used to modulate binding affinity and specificity for a biological target.
-
Synthesis of Peptide-Based Drugs: This building block is instrumental in the synthesis of complex peptide therapeutics. For instance, its derivatives are used in the development of novel antibiotics and targeted cancer therapies. [5][6]The ability to introduce a modifiable side chain at a specific position is critical for structure-activity relationship (SAR) studies.
Conclusion
This compound is more than a simple amino acid derivative; it is a sophisticated chemical tool that provides a gateway to advanced peptide design. Its commercial availability as a stable hydrochloride salt makes it accessible for routine use, while the outlined synthetic protocol offers a scalable route for larger quantities. By understanding the principles behind its synthesis, purification, and orthogonal deprotection, researchers can confidently leverage this building block to construct novel molecular entities, accelerating the discovery and development of next-generation therapeutics.
References
-
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. PubChem. [Link]
-
Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec. [Link]
-
Use of the Mitsunobu Reaction in the Synthesis of Orthogonally Protected a,b-Diaminopropionic Acids. ARKIVOC. [Link]
-
A Convenient Synthesis of Amino Acid Methyl Esters. Molecules. [Link]
-
Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. [Link]
-
Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities. CHIMIA. [Link]
Sources
Methodological & Application
Synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate from L-Asparagine: An Orthogonal Protection Strategy
An Application Note for Researchers and Drug Development Professionals
Abstract
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, an orthogonally protected derivative of L-2,3-diaminopropionic acid (L-Dap), is a valuable building block in medicinal chemistry and peptide synthesis. Its unique structure allows for selective functionalization at either the α- or β-amino group, making it a key component in the synthesis of complex peptides, peptidomimetics, and various pharmacologically active agents. This application note provides a detailed, field-tested protocol for the multi-step synthesis of this compound starting from the readily available and inexpensive amino acid, L-asparagine. The core of this strategy involves a key Hofmann rearrangement of the asparagine side-chain amide, facilitated by an orthogonal protection scheme utilizing carbobenzoxy (Cbz) and tert-butoxycarbonyl (Boc) groups. Each step is explained with scientific rationale to provide a comprehensive guide for researchers in organic synthesis and drug development.
Introduction and Synthetic Rationale
L-2,3-diaminopropionic acid (L-Dap) is a non-proteinogenic amino acid found in various natural products, including antibiotics and siderophores.[1][2] Its derivatives are critical components for constructing modified peptides with enhanced stability, novel conformations, or specific binding properties. The target molecule, this compound, provides two distinct amine functionalities: a free α-amino group for standard peptide coupling and a Boc-protected β-amino group that can be deprotected under acidic conditions for subsequent modifications.
Synthesizing this specific isomer from L-asparagine presents a unique challenge: the need to transform the side-chain carboxamide into a Boc-protected amine while leaving the α-amino group free. A direct approach is complicated by the similar reactivity of the two nitrogen atoms. Therefore, a robust, five-step synthetic pathway employing an orthogonal protection strategy is the most logical and efficient method.
The Core Strategy involves:
-
α-Amine Protection: The α-amino group of L-asparagine is first protected with a carbobenzoxy (Cbz) group. The Cbz group is stable under the conditions required for subsequent steps but can be selectively removed at the end via hydrogenolysis.
-
Carboxyl Esterification: The carboxylic acid is converted to its methyl ester to prevent its interference in the subsequent rearrangement step.
-
Hofmann Rearrangement: This is the key transformation. The side-chain amide of the protected asparagine derivative is converted into a primary amine using a mild hypervalent iodine reagent, such as iodosobenzene diacetate (PIDA).[3] This avoids the harsh conditions of the classical Hofmann rearrangement which could cleave the ester or protecting groups.[4]
-
β-Amine Boc Protection: The newly formed, more accessible β-amino group is selectively protected with a tert-butoxycarbonyl (Boc) group.
-
α-Amine Deprotection: The orthogonal Cbz group is removed via catalytic hydrogenation to yield the final target molecule with a free α-amino group.
This sequence ensures high regioselectivity and preserves the stereochemical integrity of the starting material, delivering the desired (S)-enantiomer.
Overall Synthetic Workflow
The complete synthetic pathway is illustrated below. Each step is designed to produce an intermediate that can be purified and characterized before proceeding to the next stage, ensuring a reliable and reproducible process.
Caption: Overall 5-step synthetic workflow from L-Asparagine to the target product.
Materials and Reagents
| Reagent / Material | Grade | Supplier Recommendation |
| L-Asparagine | ≥99% | Sigma-Aldrich, Acros |
| Benzyl Chloroformate (Cbz-Cl) | ≥98% | Sigma-Aldrich, TCI |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Thionyl Chloride (SOCl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Methanol (MeOH) | Anhydrous, 99.8% | Sigma-Aldrich |
| Iodosobenzene Diacetate (PIDA) | 98% | Sigma-Aldrich, Combi-Blocks |
| Dimethylformamide (DMF) | Anhydrous, 99.8% | Sigma-Aldrich |
| Di-tert-butyl Dicarbonate ((Boc)₂O) | ≥97% (TLC) | Sigma-Aldrich |
| Triethylamine (TEA) | ≥99.5% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Palladium on Carbon (Pd/C) | 10 wt. % loading | Sigma-Aldrich |
| Hydrogen (H₂) Gas | High Purity | Local Gas Supplier |
| Ethyl Acetate (EtOAc) | ACS Grade | Fisher Scientific |
| Hexanes | ACS Grade | Fisher Scientific |
| Diethyl Ether (Et₂O) | Anhydrous | Sigma-Aldrich |
| Hydrochloric Acid (HCl) | ACS Reagent, 37% | Fisher Scientific |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Fisher Scientific |
| Magnesium Sulfate (MgSO₄) | Anhydrous | Fisher Scientific |
Detailed Experimental Protocols
Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times. Thionyl chloride and benzyl chloroformate are corrosive and lachrymatory; handle with extreme care.
Step 1: Synthesis of Nα-Carbobenzoxy-L-Asparagine (1)
-
Rationale: The α-amino group is protected using the Cbz group under standard Schotten-Baumann conditions. Sodium bicarbonate maintains a basic pH to facilitate the reaction and neutralize the HCl byproduct.
-
In a 500 mL round-bottomed flask, dissolve L-asparagine (13.2 g, 100 mmol) and sodium bicarbonate (21.0 g, 250 mmol) in 150 mL of deionized water.
-
Cool the stirred solution to 0 °C in an ice-water bath.
-
Add 50 mL of 1,4-dioxane to the aqueous solution.
-
Slowly add benzyl chloroformate (18.8 g, 110 mmol, 1.1 eq.) dropwise over 30 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 12-16 hours.
-
Transfer the reaction mixture to a separatory funnel and wash with diethyl ether (2 x 100 mL) to remove unreacted Cbz-Cl and benzyl alcohol.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 2 with 6M HCl. A white precipitate will form.
-
Collect the white solid by vacuum filtration, wash with cold water (3 x 50 mL), and dry under vacuum.
-
Expected Outcome: A white solid (23-25 g, 86-94% yield).
Step 2: Synthesis of Nα-Cbz-L-Asparagine Methyl Ester (2)
-
Rationale: The carboxylic acid is converted to a methyl ester using thionyl chloride in methanol.[5] SOCl₂ reacts with methanol to form methyl sulfite and HCl in situ, which catalyzes the esterification. The reaction is performed at 0 °C initially to control the exothermic reaction between SOCl₂ and methanol.
-
Suspend Nα-Cbz-L-asparagine (1) (20.0 g, 75 mmol) in 250 mL of anhydrous methanol in a 500 mL round-bottomed flask equipped with a magnetic stirrer and a calcium chloride drying tube.
-
Cool the suspension to 0 °C in an ice-water bath.
-
Add thionyl chloride (8.2 mL, 112.5 mmol, 1.5 eq.) dropwise via syringe over 45 minutes. The solid will gradually dissolve.
-
After addition, remove the ice bath and stir the solution at room temperature for 24 hours.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the resulting oil in 200 mL of ethyl acetate and wash with saturated sodium bicarbonate solution (2 x 100 mL) and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product.
-
Expected Outcome: A white solid or viscous oil (19.5-20.5 g, 93-97% yield), which can be recrystallized from ethyl acetate/hexanes if necessary.
Step 3: Synthesis of (S)-Methyl 2-((benzyloxycarbonyl)amino)-3-aminopropanoate (3)
-
Rationale: This key step utilizes a modified Hofmann rearrangement with PIDA. PIDA is a mild oxidizing agent that facilitates the rearrangement of the amide to an isocyanate intermediate, which is then hydrolyzed by water in the solvent mixture to the desired primary amine.[3][6] This avoids harsh basic conditions.
-
In a 500 mL flask, dissolve Nα-Cbz-L-asparagine methyl ester (2) (14.0 g, 50 mmol) in a mixture of 150 mL of N,N-dimethylformamide (DMF) and 50 mL of water.
-
Add iodosobenzene diacetate (PIDA) (17.7 g, 55 mmol, 1.1 eq.) to the solution in one portion.
-
Stir the reaction mixture at room temperature for 3-5 hours. Monitor the reaction progress by TLC (e.g., 1:1 Hexane:EtOAc).
-
Once the starting material is consumed, pour the reaction mixture into 500 mL of water and extract with ethyl acetate (3 x 150 mL).
-
Combine the organic extracts and wash with 5% aqueous sodium thiosulfate solution (2 x 100 mL) to remove any residual iodine species, followed by brine (1 x 100 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (gradient elution, e.g., 2-10% methanol in dichloromethane) to afford the pure amine.
-
Expected Outcome: A pale yellow oil or low-melting solid (9.5-11.0 g, 75-87% yield).
Step 4: Synthesis of Nα-Cbz-Nβ-Boc-L-Dap Methyl Ester (4)
-
Rationale: The more sterically accessible and nucleophilic primary β-amino group is selectively protected with the Boc group. Triethylamine acts as a base to neutralize the acid formed during the reaction.
-
Dissolve the amine (3) (10.0 g, 39.6 mmol) in 200 mL of anhydrous dichloromethane (DCM) in a 500 mL flask.
-
Add triethylamine (6.6 mL, 47.5 mmol, 1.2 eq.).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (9.5 g, 43.6 mmol, 1.1 eq.) portion-wise at room temperature.
-
Stir the reaction for 4-6 hours at room temperature. Monitor by TLC until the starting amine is consumed.
-
Wash the reaction mixture with 1M HCl (2 x 100 mL), saturated sodium bicarbonate solution (2 x 100 mL), and brine (1 x 100 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to give the orthogonally protected product.
-
Expected Outcome: A colorless oil or white solid (13.2-13.7 g, 94-97% yield), which is typically used in the next step without further purification.
Step 5: Synthesis of this compound (5)
-
Rationale: The final step is the selective removal of the Cbz group by catalytic hydrogenation. The C-O bond of the benzyl carbamate is cleaved by hydrogen on the palladium catalyst surface, releasing the free amine, carbon dioxide, and toluene. This method is mild and does not affect the Boc group or the methyl ester.
-
Dissolve the fully protected diamine (4) (12.0 g, 34 mmol) in 150 mL of methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (1.2 g, 10% w/w) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Securely attach the flask to a hydrogenation apparatus (e.g., Parr shaker or a balloon filled with hydrogen).
-
Evacuate the flask and backfill with hydrogen gas (3 cycles).
-
Stir the reaction mixture vigorously under a positive pressure of hydrogen (1 atm or 40-50 psi) for 4-8 hours.
-
Monitor the reaction by TLC for the disappearance of the starting material.
-
Once complete, carefully purge the flask with nitrogen. Filter the mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with methanol (2 x 30 mL).
-
Combine the filtrates and concentrate under reduced pressure to yield the final product.
-
Expected Outcome: A clear, viscous oil or a white solid (7.2-7.8 g, 91-98% yield).
Summary of Results
| Step | Product Name | Key Reagents | Typical Yield (%) | Physical State |
| 1 | Nα-Cbz-L-Asparagine | Cbz-Cl, NaHCO₃ | 86 - 94 | White Solid |
| 2 | Nα-Cbz-L-Asparagine Methyl Ester | SOCl₂, MeOH | 93 - 97 | White Solid |
| 3 | (S)-Methyl 2-(Cbz-amino)-3-aminopropanoate | PIDA | 75 - 87 | Pale Yellow Oil |
| 4 | Nα-Cbz-Nβ-Boc-L-Dap Methyl Ester | (Boc)₂O, TEA | 94 - 97 | Colorless Oil |
| 5 | (S)-Methyl 2-amino-3-(Boc-amino)propanoate | H₂, Pd/C | 91 - 98 | Viscous Oil |
Conclusion
This application note details a reliable and scalable five-step synthesis for this compound from L-asparagine. The strategic use of orthogonal Cbz and Boc protecting groups, combined with a mild Hofmann rearrangement using PIDA, ensures high yields and excellent control over regioselectivity and stereochemistry. This protocol provides drug development professionals and synthetic chemists with a practical and robust method to access this valuable non-proteinogenic amino acid building block for incorporation into advanced peptide and small molecule therapeutics.
References
-
Zhang, L., Kauffman, G., & Yin, J. (1997). Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives. The Journal of Organic Chemistry, 62(21), 7495-7496. [Link]
-
Rosowsky, A., Forsch, R. A., & Moran, R. G. (1989). Potential inhibitors of L-asparagine biosynthesis. 5. Electrophilic amide analogues of (S)-2,3-diaminopropionic acid. Journal of Medicinal Chemistry, 32(5), 1032-1037. [Link]
-
Huang, X., Seid, M., & Keillor, J. W. (1997). A Mild and Efficient Modified Hofmann Rearrangement. The Journal of Organic Chemistry, 62(21), 7495-7496. [Link]
-
Conti, P., et al. (2013). Synthesis of gem-diamino acid derivatives by a Hofmann rearrangement. Amino Acids, 44(3), 977-82. [Link]
-
He, H., et al. (2014). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology, 21(3), 375-385. [Link]
-
Master Organic Chemistry. (2017). The Hofmann and Curtius Rearrangements. [Link]
-
Roviello, G. N., et al. (2020). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 25(21), 5198. [Link]
-
ResearchGate. Hofmann rearrangement of Gln derivative using PDIS and PIDA with plausible mechanism. [Link]
-
Wikipedia. 2,3-Diaminopropionic acid. [Link]
-
Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE. Org. Synth. Coll. Vol. 6, p.207 (1988); Vol. 50, p.19 (1970).[Link]
-
ScienceDirect. A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. Tetrahedron Letters, Volume 55, Issue 2, 8 January 2014, Pages 439-441.[Link]
Sources
- 1. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 2,3-Diaminopropionic acid - Wikipedia [en.wikipedia.org]
- 3. Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives | Semantic Scholar [semanticscholar.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. rsc.org [rsc.org]
- 6. researchgate.net [researchgate.net]
Application Note: Strategic Incorporation of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate for Advanced Peptide Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract: (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a derivative of L-2,3-diaminopropionic acid (Dap), is a highly versatile building block for introducing a modifiable primary amine into a peptide's side chain.[1] This application note provides an in-depth guide to its strategic use in solution-phase peptide synthesis (SolPS). The key feature of this reagent is its orthogonal protection scheme: a free α-amino group for peptide coupling, a Boc-protected side-chain amine for later selective deprotection, and a C-terminal methyl ester. This structure enables post-synthesis modifications such as fluorophore conjugation, peptide branching, and cyclization. We present detailed protocols for coupling, selective deprotection, and a practical application in synthesizing a side-chain labeled dipeptide, along with key quantitative data and troubleshooting guidance.
Physicochemical Properties and Handling
This compound, hereafter referred to as H-Dap(Boc)-OMe, is a stable, crystalline solid at room temperature. Its structure provides a unique combination of reactive and protected functional groups essential for complex peptide design.
Chemical Structure:
Caption: Chemical structure of H-Dap(Boc)-OMe.
Table 1: Physicochemical Properties
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Synonyms | H-Dap(Boc)-OMe |
| CAS Number | 88494-87-5 |
| Molecular Formula | C₁₀H₂₀N₂O₄ |
| Molecular Weight | 232.28 g/mol |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in DMF, DCM, Methanol |
| Storage | Store at 2-8°C, desiccated |
The Strategic Role in Peptide Synthesis
The primary utility of H-Dap(Boc)-OMe lies in its orthogonal protection scheme.[2] In peptide chemistry, "orthogonal" means that different protecting groups can be removed under distinct chemical conditions without affecting each other.[2][3]
-
α-Amino Group (Free): Ready for standard peptide coupling reactions.
-
Side-Chain β-Amino Group (Boc-protected): Stable to standard coupling conditions but can be selectively removed with strong acid (e.g., Trifluoroacetic Acid, TFA).[4][5]
-
C-Terminus (Methyl Ester): Stable to both coupling and Boc-deprotection conditions, typically removed by saponification (base hydrolysis) at the end of the synthesis.
This arrangement allows for the precise modification of the Dap side chain at any desired point after its incorporation into the peptide backbone. This is a powerful tool for creating complex peptide architectures.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Protecting Groups in Peptide Synthesis | Springer Nature Experiments [experiments.springernature.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate as a Versatile Chiral Building Block
Introduction: The Strategic Importance of Boc-L-Dap(β)-OMe
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, commonly abbreviated as Boc-L-Dap(β)-OMe or H-Dap(Boc)-OMe, is a non-proteinogenic α,β-diamino acid derivative. Its structure features a chiral center at the α-carbon, a methyl ester at the C-terminus, a free α-amino group, and a β-amino group protected by the acid-labile tert-butoxycarbonyl (Boc) group. This unique arrangement of functional groups makes it an exceptionally valuable and versatile chiral building block in modern organic synthesis, particularly in the fields of medicinal chemistry and drug development.
The strategic utility of this molecule stems from the orthogonal reactivity of its two amino groups. The free α-amine serves as a primary nucleophile for peptide bond formation or other N-acylations, while the Boc-protected β-amine remains inert.[1] This Boc group can be selectively removed under acidic conditions at a later synthetic stage, unmasking a reactive β-amino handle for further functionalization.[1][2] This allows for the synthesis of complex molecules such as:
-
Branched or Cyclic Peptides: The β-amino group can be used for side-chain to side-chain cyclization or as an attachment point for other molecules.[1]
-
Peptidomimetics and β-Lactams: As a derivative of 2,3-diaminopropionate (Dap), it serves as a key precursor for the synthesis of monobactam antibiotics and other β-lactam structures.[3]
-
Chiral Ligands and Complex Molecules: The defined stereochemistry and dual amine functionality are crucial for constructing asymmetric catalysts and complex natural product analogs.
This guide provides an in-depth overview of the properties of Boc-L-Dap(β)-OMe and detailed protocols for its application in key synthetic transformations, empowering researchers to leverage its full potential.
Physicochemical and Structural Properties
A clear understanding of the physical and chemical properties of a building block is fundamental to its successful application in synthesis.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| IUPAC Name | Methyl (2S)-2-amino-3-{[(tert-butyl)oxycarbonyl]amino}propanoate | PubChem |
| Molecular Formula | C10H20N2O4 | PubChem |
| Molecular Weight | 232.28 g/mol | PubChem |
| Appearance | White to off-white solid or oil | Supplier Data |
| Solubility | Soluble in DCM, DMF, Methanol, Ethyl Acetate | General Knowledge |
| Chirality | (S)-configuration at α-carbon | Nomenclature |
The core reactivity of the molecule is centered around its three functional groups: the α-amine, the methyl ester, and the Boc-protected β-amine. The following diagram illustrates these key reactive sites.
Caption: Key reactive sites on Boc-L-Dap(β)-OMe.
Core Applications & Mechanistic Insights
Peptide Synthesis: Incorporation of a Functionalizable Side Chain
The primary application of Boc-L-Dap(β)-OMe is in solid-phase or solution-phase peptide synthesis to introduce a latent primary amine in the peptide backbone.[1] The synthesis proceeds by coupling the free α-amino group with the C-terminus of a growing peptide chain.
Causality of Experimental Choices:
-
Coupling Reagents: Standard peptide coupling reagents are used to activate the carboxylic acid of the incoming amino acid. Carbodiimides like DCC or EDC, often used with additives like HOBt to minimize racemization, are common.[4] For more challenging couplings, phosphonium (e.g., PyBOP) or aminium/uronium salts (e.g., HBTU, HATU) are preferred due to their higher efficiency and faster reaction rates.[4][5] These reagents convert the carboxylic acid into a highly reactive activated ester in situ, which is then readily attacked by the α-amino group of Boc-L-Dap(β)-OMe.[6]
-
Base: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), is required to neutralize the protonated amine and facilitate the coupling reaction.[7][8]
Sources
- 1. benchchem.com [benchchem.com]
- 2. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 3. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. bachem.com [bachem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. people.uniurb.it [people.uniurb.it]
- 7. peptide.com [peptide.com]
- 8. Coupling Strategies for the Synthesis of Peptide-Oligonucleotide Conjugates for Patterned Synthetic Biomineralization - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: Strategic Electrophilic Modification of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Introduction
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is a valuable and versatile chiral building block in modern organic synthesis and medicinal chemistry. Derived from L-2,3-diaminopropionic acid (L-Dap), this compound features a strategic arrangement of functional groups: a nucleophilic primary α-amino group, a sterically accessible methyl ester, and a β-amino group protected by the acid-labile tert-butoxycarbonyl (Boc) group. This orthogonal protection scheme allows for the selective chemical modification of the α-nitrogen, making it an ideal starting material for the synthesis of non-canonical amino acids, peptide mimics, and complex molecular scaffolds for drug discovery.
This guide provides a detailed exploration of the reactivity of the α-amino group with common electrophiles. We present field-proven, step-by-step protocols for two of the most critical transformations—N-alkylation via reductive amination and N-acylation—and offer expert insights into reaction optimization, troubleshooting, and product characterization.
Core Chemical Principles: Regioselective Reactivity
The synthetic utility of this compound hinges on the differential reactivity of its two nitrogen atoms.
-
α-Amino Group (C2): This is a primary amine with a lone pair of electrons readily available for nucleophilic attack. It is the primary site of reaction with a wide range of electrophiles under neutral or basic conditions.
-
β-Amino Group (C3): This nitrogen is protected as a carbamate (Boc group). The delocalization of its lone pair into the adjacent carbonyl group significantly diminishes its nucleophilicity, rendering it unreactive towards most electrophiles under the conditions described herein. This chemical distinction is the cornerstone of its application as a selectively modifiable building block.
Caption: Key functional groups and reactive site.
Protocols for Selective α-Amino Group Modification
The following protocols are designed to be robust and reproducible. They include explanations for critical steps to empower researchers to adapt these methods to their specific synthetic targets.
N-Alkylation via Reductive Amination
Direct alkylation of primary amines with alkyl halides is often plagued by poor selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium salt formation. Reductive amination offers a highly controlled and efficient alternative for mono-alkylation.[1] The reaction proceeds in a one-pot sequence: the primary amine first condenses with an aldehyde or ketone to form an imine intermediate, which is then immediately reduced by a hydride agent present in the mixture.[2]
Workflow: Reductive Amination ```dot graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#4285F4", penwidth=1.5];
// Node Definitions start [label="Starting Materials:\n(S)-Methyl 2-amino-3-\n((tert-butoxycarbonyl)amino)propanoate\n+ Aldehyde/Ketone (R-CHO)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Imine Formation\nSolvent: DCE or THF\nOptional: Acetic Acid (cat.)\nRoom Temperature", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; step2 [label="Step 2: In-situ Reduction\nAdd Reducing Agent:\nSodium Triacetoxyborohydride\n(NaBH(OAc)3)", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; workup [label="Step 3: Quench & Workup\nSaturated NaHCO3 (aq)\nDCM Extraction", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; purify [label="Step 4: Purification\nSilica Gel Chromatography", fillcolor="#FFFFFF", fontcolor="#202124", shape=oval]; product [label="Final Product:\nN-Alkylated Amino Ester", fillcolor="#E6F4EA", fontcolor="#202124"];
// Connections start -> step1 [label="Combine"]; step1 -> step2 [label="Proceeds to\nequilibrium"]; step2 -> workup [label="After full\nconversion (TLC)"]; workup -> purify; purify -> product; }
Caption: Simplified mechanism of amide bond formation.
Protocol: Synthesis of (S)-Methyl 2-acetamido-3-((tert-butoxycarbonyl)amino)propanoate
-
Materials:
-
This compound (1.0 eq)
-
Acetic Acid (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl acetate (EtOAc)
-
5% aqueous citric acid or 1M HCl
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve acetic acid (66 mg, 1.1 mmol, 1.1 eq) and HATU (418 mg, 1.1 mmol, 1.1 eq) in anhydrous DMF (5 mL).
-
Add DIPEA (323 mg, 435 µL, 2.5 mmol, 2.5 eq). Stir for 5-10 minutes.
-
Causality: This pre-activation step generates the highly reactive acylisourea intermediate. DIPEA is a bulky, non-nucleophilic base that facilitates the activation and neutralizes the resulting hexafluorophosphate salt.
-
-
In a separate flask, dissolve this compound (232 mg, 1.0 mmol, 1.0 eq) in anhydrous DMF (5 mL).
-
Add the amine solution to the activated acid solution.
-
Stir the reaction at room temperature for 1-4 hours. Monitor by TLC or LC-MS for the disappearance of the starting amine.
-
Work-up: Dilute the reaction mixture with EtOAc (50 mL).
-
Wash the organic solution sequentially with 5% aqueous citric acid (2 x 20 mL), saturated aqueous NaHCO₃ (2 x 20 mL), and brine (20 mL).
-
Trustworthiness: This aqueous wash sequence is self-validating. The acid wash removes residual DIPEA and any unreacted amine. The base wash removes unreacted acetic acid and the HOAt byproduct from HATU.
-
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product is often of high purity. If necessary, purify by flash column chromatography on silica gel.
-
Data Summary and Characterization
Successful modification can be confirmed using standard analytical techniques. The table below summarizes the expected changes for the model reactions described.
| Reaction Type | Electrophile | Product Structure (Generic) | Expected Mass Change (Δm/z) | Key ¹H NMR Signals |
| Reductive Amination | R-CHO | + M(R-CH₂) - M(H) | Appearance of signals for the R-CH₂ group (e.g., a singlet for benzyl at ~3.8 ppm). | |
| N-Acylation | R-COOH | + M(R-CO) - M(H) | Appearance of a new amide N-H signal; signals corresponding to the R-group. |
-
LC-MS: The primary tool for confirming the molecular weight of the desired product.
-
NMR Spectroscopy: ¹H and ¹³C NMR are essential for unambiguous structural confirmation. Key diagnostic signals include the disappearance of the primary α-NH₂ protons and the appearance of signals corresponding to the newly introduced electrophilic moiety.
-
FT-IR Spectroscopy: Useful for confirming functional group transformations, such as the appearance of a strong amide C=O stretch (around 1650 cm⁻¹) in acylation reactions.
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| No or Low Conversion (Reductive Amination) | 1. Inefficient imine formation. 2. Deactivated reducing agent. | 1. Add a catalytic amount (5 mol%) of acetic acid to the amine/aldehyde mixture before adding the reducing agent. 2. Use a fresh bottle of NaBH(OAc)₃; ensure anhydrous conditions. |
| Side Product Formation (Reductive Amination) | Reduction of starting aldehyde to the corresponding alcohol. | This can occur if the reducing agent is too reactive or if imine formation is slow. NaBH(OAc)₃ minimizes this, but ensuring a brief pre-incubation period for the amine and aldehyde is beneficial. |
| No or Low Conversion (N-Acylation) | 1. Deactivated coupling reagent. 2. Insufficient base. | 1. Use fresh HATU stored in a desiccator. 2. Ensure at least 2 equivalents of DIPEA are used to neutralize both the acid and the HATU byproduct. |
| Boc-Group Cleavage | Exposure to strong acidic conditions during work-up or chromatography. | Use mild acids for work-up (e.g., 5% citric acid instead of 1M HCl). If silica gel chromatography is problematic, consider using silica pre-treated with triethylamine or switching to a different stationary phase like alumina. |
Conclusion
This compound is a powerful synthetic intermediate whose utility is unlocked through the selective and high-yielding modification of its α-amino group. The reductive amination and N-acylation protocols detailed here provide a reliable foundation for researchers to generate a diverse array of derivatives. By understanding the underlying chemical principles and paying close attention to experimental details, scientists in drug discovery and chemical biology can effectively leverage this building block to construct novel molecules with tailored properties and functions.
References
-
Sasaki, N. A., Garcia-Alvarez, M. C., Wang, Q., Ermolenko, L., Franck, G., Nhiri, N., Martin, M. T., Audic, N., & Potier, P. (2009). N-Terminal 2,3-diaminopropionic acid (Dap) peptides as efficient methylglyoxal scavengers to inhibit advanced glycation endproduct (AGE) formation. Bioorganic & Medicinal Chemistry, 17(6), 2310–2320. Available at: [Link]
-
Wikipedia contributors. (2023). Reductive amination. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Organic Chemistry Portal. Reductive Amination - Common Conditions. Available at: [Link]
-
Re-Mistry. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]
-
Sharma, V. K., & Kumar, V. (2014). N2-tert-Butoxycarbonyl-N5-[N-(9-fluorenylmethyloxycarbonyl)-2-aminoethyl]-(S)-2,5-diaminopentanoic Acid. Molbank, 2014(2), M821. Available at: [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Available at: [Link]
Sources
Protocol and Application Guide: Facile Boc Deprotection of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
An Application Note for Researchers and Drug Development Professionals
This guide provides a detailed protocol for the efficient removal of the tert-butoxycarbonyl (Boc) protecting group from (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate. The resulting product, (S)-Methyl 2,3-diaminopropanoate, is a valuable chiral building block in medicinal chemistry and the synthesis of complex molecules, including peptides and enzyme inhibitors where stereochemistry is crucial for biological activity.[1][2] The Boc group is a cornerstone of amine protection in modern organic synthesis, prized for its stability in various conditions and its clean, straightforward removal under acidic treatment.[3][4][5][] This document offers a robust, field-tested methodology, explains the underlying chemical principles, and provides guidance for reaction monitoring and troubleshooting.
The Underlying Chemistry: Mechanism of Acid-Catalyzed Boc Deprotection
The cleavage of the Boc group is an acid-catalyzed elimination reaction, most commonly achieved with strong acids like trifluoroacetic acid (TFA).[7] The process is highly efficient due to the formation of stable intermediates and gaseous byproducts that drive the reaction to completion.
The mechanism proceeds through four key steps:
-
Protonation: The strong acid (H-A) protonates the carbonyl oxygen of the Boc group. This initial step activates the protecting group, making the carbonyl carbon more electrophilic.[3][8]
-
Formation of a tert-butyl Cation: The protonated Boc group becomes unstable, leading to its cleavage. This generates a stable tertiary carbocation (tert-butyl cation) and a transient carbamic acid intermediate.[3][4][8]
-
Decarboxylation: The carbamic acid is inherently unstable and rapidly decomposes, releasing carbon dioxide gas.[4][8] This irreversible step is a major thermodynamic driving force for the reaction.
-
Amine Salt Formation: The newly liberated free amine is immediately protonated by the excess acid present in the reaction mixture, yielding the corresponding amine salt (e.g., a trifluoroacetate salt).[3][8]
The reactive tert-butyl cation generated in step 2 is typically quenched by deprotonation to form isobutylene gas or trapped by nucleophilic counter-ions or scavengers.[5][8][9] The evolution of both carbon dioxide and isobutylene gas necessitates that the reaction be performed in a well-ventilated fume hood and not in a sealed system to avoid pressure buildup.[8]
Caption: Acid-catalyzed mechanism of Boc deprotection.
Experimental Protocol: Deprotection using TFA in DCM
This protocol describes the most common and reliable method for Boc deprotection of this compound using a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM).
Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| This compound | ≥97% Purity | Commercially available | Starting material. |
| Trifluoroacetic Acid (TFA) | Reagent Grade, ≥99% | Sigma-Aldrich, Acros | Corrosive and toxic. Handle with extreme care in a fume hood. |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Fisher Scientific | Use of anhydrous solvent is recommended to prevent potential side reactions. |
| Diethyl Ether (Et2O) | Anhydrous | VWR | Used for precipitation of the product salt. |
| Round-bottom flask | - | - | Appropriate size for the reaction scale. |
| Magnetic stirrer and stir bar | - | - | For efficient mixing. |
| Ice bath | - | - | For initial cooling. |
| Rotary evaporator | - | - | For removal of volatiles. |
| Büchner funnel and filter paper | - | - | For isolating the precipitated product. |
Step-by-Step Methodology
Caption: General workflow for Boc deprotection and product isolation.
-
Preparation: To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).
-
Dissolution: Add anhydrous dichloromethane (DCM) to achieve a concentration of approximately 0.1–0.2 M. Stir at room temperature until all solid has dissolved.
-
Expertise & Experience: Using an appropriate concentration prevents the reaction from being too sluggish while ensuring efficient stirring. Anhydrous DCM is preferred to avoid hydrolysis of the methyl ester, although trace water is generally tolerated.
-
-
Acid Addition: Cool the flask in an ice bath to 0 °C. Slowly add trifluoroacetic acid (TFA, 10-20 eq) dropwise over 5-10 minutes.
-
Causality: The reaction can be exothermic; initial cooling prevents a rapid temperature increase. A large excess of TFA ensures the reaction goes to completion in a reasonable timeframe.[10]
-
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2–4 hours.
-
Trustworthiness: The reaction progress should be closely monitored to determine the endpoint accurately, preventing potential degradation from prolonged exposure to strong acid.
-
-
Monitoring (See Section 3): Check for the consumption of the starting material using Thin-Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). A complete reaction is indicated by the disappearance of the starting material spot/peak.
-
Solvent Removal: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and the majority of the excess TFA. This will typically result in a viscous oil or residue.[1][10]
-
Product Precipitation: To the resulting residue, add a sufficient volume of cold diethyl ether and stir or swirl vigorously. The product, (S)-Methyl 2,3-diaminopropanoate dihydrotrifluoroacetate, should precipitate as a white solid.
-
Expertise & Experience: The product salt is highly polar and thus insoluble in non-polar diethyl ether, allowing for effective isolation. If the product separates as an oil, scratching the side of the flask or adding a seed crystal can induce crystallization. Trituration (repeatedly stirring/grinding the oil with fresh ether) is also effective.[10]
-
-
Isolation and Drying: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid in the filter with several small portions of cold diethyl ether to remove any remaining TFA and soluble impurities. Dry the white solid under high vacuum to yield the final product. The product is often hygroscopic and should be stored in a desiccator.
Quantitative Data Summary
| Parameter | Recommended Value/Range | Rationale |
| Substrate Concentration | 0.1 - 0.2 M in DCM | Balances reaction rate and ease of handling. |
| TFA Equivalents | 10 - 20 eq | Ensures complete and rapid deprotection. |
| TFA/DCM Ratio (v/v) | 25% to 50% | Common concentrations that provide efficient cleavage.[11][12] |
| Temperature | 0 °C to Room Temperature | Initial cooling controls exothermicity, reaction proceeds efficiently at RT. |
| Reaction Time | 2 - 4 hours | Typically sufficient for full conversion; should be confirmed by monitoring. |
| Typical Yield | >90% | The reaction is generally high-yielding. |
Self-Validating System: Reaction Monitoring and Product Characterization
To ensure the integrity of the protocol, in-process monitoring and final product analysis are critical.
-
Thin-Layer Chromatography (TLC): TLC is a rapid and effective way to monitor the reaction's progress.[13]
-
Mobile Phase: A typical eluent system is 10% Methanol in DCM.
-
Visualization: The starting material (Boc-protected) is less polar and will have a higher Rf value. The product (amine salt) is highly polar and will often remain at the baseline (Rf ≈ 0). Staining the TLC plate with a ninhydrin solution and heating will produce a distinct purple spot for the product, confirming the presence of a primary amine, while the starting material will not stain.[13][14]
-
-
High-Performance Liquid Chromatography (HPLC): For more precise, quantitative analysis, reverse-phase HPLC is the method of choice.[13]
-
Analysis: The deprotected amine product is more polar than the Boc-protected starting material and will therefore have a significantly shorter retention time on a C18 column. By monitoring the disappearance of the starting material peak and the appearance of the product peak, one can determine the reaction's completion and assess the purity of the final product.[13]
-
-
NMR Spectroscopy:
-
¹H NMR: The most telling sign of a successful deprotection is the complete disappearance of the large singlet peak corresponding to the nine tert-butyl protons of the Boc group, which typically appears around δ 1.4 ppm. The appearance of a broad signal for the -NH₃⁺ protons will also be observed.[10]
-
¹³C NMR: The carbons of the tert-butyl group (around δ 28 ppm) and the quaternary carbamate carbon (around δ 80 ppm) of the Boc group will be absent in the product spectrum.
-
Troubleshooting and Field-Proven Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | Insufficient TFA; insufficient reaction time; low temperature. | Add additional TFA and continue stirring. Allow the reaction to run for a longer period, monitoring by TLC/HPLC. Ensure the reaction is running at room temperature. |
| Product Oils Out | The product salt is hygroscopic or has a low melting point. Residual solvent or TFA is present. | Triturate the oil with fresh, cold diethyl ether. Scratch the inside of the flask to induce crystallization. Ensure all reaction solvent and excess TFA were thoroughly removed before adding ether.[10] |
| Low Yield | Product loss during filtration (if very fine powder); incomplete precipitation; product is partially soluble in the precipitation solvent. | Ensure the precipitation solvent (diethyl ether) is cold. Use a larger volume of ether to minimize solubility losses. Allow sufficient time for complete precipitation before filtering. |
| Unexpected Side Products | Alkylation from tert-butyl cation; trifluoroacetylation of the amine. | For this specific substrate, alkylation is not a major concern.[5][15] Trifluoroacetylation is a minor side reaction; using HCl in dioxane instead of TFA can mitigate this if it becomes problematic.[15] |
References
- Vertex AI Search Result. (n.d.). Boc Deprotection Mechanism - TFA - Common Organic Chemistry. Retrieved January 12, 2026.
- Vertex AI Search Result. (n.d.). (S)-methyl 2,3-diaminopropanoate dihydrochloride | 147857-43-0 | Benchchem. Retrieved January 12, 2026.
-
Ashenhurst, J. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. Retrieved January 12, 2026, from [Link]
- Vertex AI Search Result. (n.d.). Boc Deprotection - TFA - Common Organic Chemistry. Retrieved January 12, 2026.
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism [Video]. YouTube. Retrieved January 12, 2026, from [Link]
-
The Royal Society of Chemistry. (2010). SUPPORTING INFORMATION. Retrieved January 12, 2026, from [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Wordpress. Retrieved January 12, 2026, from [Link]
-
Stack Exchange. (2017, November 19). What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
- Roda, G., et al. (2018). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 23(10), 2653.
- Blondelle, S. E., & Houghten, R. A. (1993). Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis. International Journal of Peptide and Protein Research, 41(6), 522-527.
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved January 12, 2026, from [Link]
- National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. SN Applied Sciences, 2(7), 1238.
-
Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved January 12, 2026, from [Link]
-
Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved January 12, 2026, from [Link]
- Dietrich, B. (2020). Boc deprotection of [[921|BocPhePheOEt]]. ChemSpider Synthetic Pages, 922.
- ACS Publications. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development.
-
ResearchGate. (2016, March 26). How to confirm BOC deprotection by TFA?. Retrieved January 12, 2026, from [Link]
- ResearchGate. (2015). Study on the Deprotection of Boc Group of S-2-(tert-Butoxycarbonylamino)ethyl 3-Phenylpropanethioates. Chinese Journal of Organic Chemistry.
- Royal Society of Chemistry. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stable Ionic Liquid. RSC Advances, 5(111), 91546-91550.
- Wiley-VCH. (n.d.). 1 Protection Reactions.
-
MySkinRecipes. (n.d.). (S)-Methyl 2,3-diaminopropanoate dihydrochloride. Retrieved January 12, 2026, from [Link]
Sources
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- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 9. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 10. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
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- 12. Comparison of 55% TFA/CH2Cl2 and 100% TFA for Boc group removal during solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Strategic Coupling of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate in Peptide Synthesis
Introduction: A Versatile Building Block for Advanced Peptide Architectures
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a derivative of L-2,3-diaminopropionic acid (Dap), is a valuable bifunctional building block in modern peptide chemistry and drug development. Its unique structure, featuring a free α-amino group for peptide elongation, a Boc-protected β-amino group for orthogonal functionalization, and a methyl ester at the C-terminus, offers a strategic entry point for the synthesis of complex peptides, peptidomimetics, and branched constructs. The Boc protecting group provides robust protection under standard coupling conditions while being readily removable under acidic conditions, and the methyl ester allows for solution-phase synthesis strategies.[1]
This guide provides an in-depth exploration of the coupling reactions involving this compound, detailing the mechanistic rationale behind protocol choices, providing field-tested experimental procedures, and addressing potential challenges to ensure successful and high-fidelity peptide synthesis.
Core Principles: The Logic of Amide Bond Formation
The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine. In practice, the carboxylic acid is activated to form a more reactive species that is susceptible to nucleophilic attack by the amine. The choice of coupling reagent is paramount and dictates the reaction's efficiency, speed, and the preservation of stereochemical integrity.
Two of the most reliable and widely adopted classes of coupling reagents are carbodiimides, often used with additives, and onium salts (aminium/uronium and phosphonium salts).
Mechanism of Carbodiimide-Mediated Coupling with EDC/HOBt
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates a carboxylic acid by forming a highly reactive O-acylisourea intermediate. However, this intermediate is unstable and can rearrange to a non-reactive N-acylurea. The addition of 1-hydroxybenzotriazole (HOBt) mitigates this by trapping the O-acylisourea to form a more stable HOBt-active ester. This active ester then readily reacts with the amine to form the desired amide bond, with the byproducts being a soluble urea and regenerated HOBt.[2]
Figure 2. Mechanism of HATU Mediated Amide Bond Formation.
Comparative Performance of Coupling Reagents
The choice of coupling reagent significantly impacts the outcome of the synthesis. Below is a comparative summary of common coupling reagents for the acylation of this compound. The data presented are representative values based on typical outcomes for similar substrates.
| Coupling Reagent System | Base | Solvent | Typical Reaction Time (h) | Typical Yield (%) | Racemization Risk | Notes |
| EDC/HOBt | DIPEA/NMM | DMF/DCM | 2-12 | 75-90 | Low | Cost-effective; byproducts are generally water-soluble, simplifying workup. |
| HATU | DIPEA/Collidine | DMF | 0.5-2 | >95 | Very Low | Highly efficient, especially for sterically hindered amino acids; rapid reaction rates. |
| HBTU/HOBt | DIPEA/NMM | DMF | 1-4 | 90-98 | Low | A reliable and widely used alternative to HATU; generally more cost-effective. |
| DIC/HOBt | None required | DCM/DMF | 2-6 | 80-95 | Low | Diisopropylurea byproduct is soluble in DCM, facilitating its removal. |
Experimental Protocols
The following protocols are designed for solution-phase synthesis. For solid-phase peptide synthesis (SPPS), the principles remain the same, with adjustments for resin handling and washing steps.
Protocol 1: EDC/HOBt Mediated Coupling
This protocol is a robust and cost-effective method for routine peptide couplings.
Materials:
-
This compound
-
N-protected amino acid (e.g., Fmoc-Ala-OH) (1.0 eq)
-
EDC·HCl (1.2 eq)
-
HOBt (1.2 eq)
-
DIPEA (2.5 eq)
-
Anhydrous DMF or DCM
Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DMF.
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC·HCl (1.2 eq) to the solution and stir for 15-20 minutes to allow for pre-activation.
-
In a separate flask, dissolve this compound in a minimal amount of anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution of this compound.
-
Slowly add the amine solution to the pre-activated carboxylic acid solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 2-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: HATU Mediated Coupling
This protocol is recommended for challenging couplings, sterically hindered amino acids, or when rapid reaction times are desired.
Materials:
-
This compound
-
N-protected amino acid (1.0 eq)
-
HATU (1.1 eq)
-
DIPEA or 2,4,6-Collidine (2.5 eq)
-
Anhydrous DMF
Procedure:
-
In a clean, dry, nitrogen-flushed round-bottom flask, dissolve the N-protected amino acid (1.0 eq) and HATU (1.1 eq) in anhydrous DMF.
-
Add DIPEA (2.5 eq) to the solution and stir at room temperature for 5-10 minutes for pre-activation.
-
Add a solution of this compound in anhydrous DMF to the activated mixture.
-
Stir the reaction at room temperature for 30 minutes to 2 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Workup and purification are performed as described in Protocol 1.
Potential Challenges and Side Reactions
While modern coupling reagents are highly efficient, awareness of potential side reactions is crucial for troubleshooting and optimizing syntheses.
-
Racemization: The abstraction of the α-proton of the activated amino acid can lead to a loss of stereochemical integrity. [3]This is minimized by using urethane-based protecting groups (like Boc and Fmoc) and additives such as HOBt or HOAt. [1]Onium salt reagents like HATU are particularly effective at suppressing racemization. [4]* Guanidinylation: With aminium/uronium-based coupling reagents like HBTU and HATU, the free α-amino group of the peptide can sometimes attack the guanidinium carbon of the coupling reagent, leading to a capped, unreactive peptide chain. This can be mitigated by using a slight excess of the carboxylic acid or by pre-activating the carboxylic acid before adding the amine component.
-
Side Reactions involving the Methyl Ester: The methyl ester of this compound is generally stable under standard coupling conditions. However, in the presence of strong bases or nucleophiles, there is a potential for transesterification or hydrolysis. It is important to use non-nucleophilic bases like DIPEA or collidine and to avoid prolonged reaction times at elevated temperatures.
-
Premature Boc-Deprotection: The Boc group is stable to the basic conditions of the coupling reaction but is labile to strong acids. Care should be taken during acidic workup steps to avoid partial deprotection.
Orthogonal Protection Strategy
The true utility of this compound lies in the orthogonal protection of its two amino groups. After its incorporation into a peptide chain, the Boc group on the β-amino group can be selectively removed under acidic conditions (e.g., with TFA), leaving the rest of the peptide (assuming an Fmoc/tBu strategy for the main chain) intact. This allows for site-specific modification of the β-amino group, such as:
-
Branching: Coupling of another peptide chain.
-
Cyclization: Formation of a cyclic peptide by amide bond formation with the C-terminus or another side chain.
-
Conjugation: Attachment of reporter molecules, drugs, or other functionalities. [5]
Figure 3. Orthogonal strategy for functionalization of the β-amino group.
Conclusion
This compound is a powerful and versatile tool for the synthesis of advanced peptide structures. A thorough understanding of the mechanisms of different coupling reagents allows for the rational selection of reaction conditions to maximize yield and purity while minimizing side reactions. The protocols provided herein for EDC/HOBt and HATU-mediated couplings offer reliable methods for the incorporation of this building block. By leveraging the orthogonal protection of its amino groups, researchers can unlock a wide range of possibilities for creating novel and complex peptide-based therapeutics and research tools.
References
- BenchChem. (2025).
- BenchChem. (2025). Orthogonal Protection in Peptide Synthesis: A Technical Guide for Researchers. BenchChem.
- AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. AAPPTEC.
- BenchChem. (2025). A Comparative Review of Modern Coupling Reagents: Spotlight on Boc-Oxyma. BenchChem.
- AAPPTEC. (n.d.).
- Nature Communications. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group.
- MDPI. (2023).
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis. ChemPep.
- MilliporeSigma. (n.d.). Selecting Orthogonal Building Blocks. MilliporeSigma.
- Organic & Biomolecular Chemistry. (2010). New and simple synthesis of acid azides, ureas and carbamates from carboxylic acids: application of peptide coupling agents EDC and HBTU. Royal Society of Chemistry.
- International Journal of Pharmaceutical Sciences and Research. (2011).
- ResearchGate. (n.d.). Yields of the peptide coupling reactions and comparison of HBTU and HATU.
- Tetrahedron. (2004). Recent development of peptide coupling reagents in organic synthesis. Elsevier.
- National Institutes of Health. (2000). Peptide synthesis using unprotected peptides through orthogonal coupling methods. NIH.
- BenchChem. (2025).
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem.
- MilliporeSigma. (n.d.). Peptide Coupling Reagents Guide. MilliporeSigma.
- Reddit. (2022). amide coupling help. r/Chempros.
- National Institutes of Health. (2000).
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. BOC Sciences.
- Biosynth. (n.d.). Protecting Groups in Peptide Synthesis. Biosynth.
- National Institutes of Health. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH.
- ChemRxiv. (2021). Peptide Synthesis Using Unprotected Amino Acids. ChemRxiv.
- African Journal of Pure and Applied Chemistry. (2009). Selective synthesis applying amino acids with basic side chains as peptide precursors. Academic Journals.
- National Institutes of Health. (2012). Introduction to Peptide Synthesis. NIH.
- National Institutes of Health. (1996).
Sources
- 1. bachem.com [bachem.com]
- 2. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for Solid-Phase Synthesis Utilizing (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Introduction: A Versatile Building Block for Peptide and Peptidomimetic Synthesis
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a derivative of L-2,3-diaminopropionic acid (L-Dpr), is a valuable and versatile building block in modern solid-phase synthesis (SPS). Its unique structure, featuring a free α-amino group, a methyl-esterified carboxyl group, and a side-chain amine protected by a tert-butyloxycarbonyl (Boc) group, offers chemists a strategic tool for introducing a primary amine into a growing peptide chain. This side-chain amine serves as a key handle for a variety of post-synthetic modifications, including peptide cyclization, branching, the introduction of labels, or conjugation to other molecules.[1]
The Boc protecting group on the β-amino group is acid-labile, making this reagent particularly well-suited for Boc-based solid-phase peptide synthesis (SPPS). This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in solid-phase synthesis protocols. We will delve into the underlying chemical principles, provide detailed step-by-step protocols, and discuss critical considerations for successful synthesis and characterization.
The Bedrock of Modern Peptide Chemistry: The Principles of Solid-Phase Peptide Synthesis (SPPS)
Solid-phase peptide synthesis, a revolutionary technique developed by Bruce Merrifield, has become the cornerstone of peptide chemistry.[2] The core concept involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[2][3] This approach simplifies the purification process, as excess reagents and byproducts are removed by simple filtration and washing steps.[3]
The synthesis cycle generally consists of the following key steps:
-
Resin Swelling: The solid support is swelled in a suitable solvent to ensure optimal accessibility of the reactive sites.[4]
-
Deprotection: The temporary protecting group on the N-terminal amino acid of the resin-bound peptide is removed. In Boc-based SPPS, this is typically achieved with a moderately strong acid like trifluoroacetic acid (TFA).[5][6]
-
Neutralization: The resulting ammonium salt is neutralized to the free amine, a necessary step before the next coupling reaction can occur.[7]
-
Coupling: The next N-α-protected amino acid is activated and coupled to the free N-terminal amine of the growing peptide chain.
-
Washing: The resin is thoroughly washed to remove excess reagents and byproducts.
This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and the permanent side-chain protecting groups are removed.[5]
Strategic Implementation of this compound in Boc-SPPS
The featured compound can be incorporated into a peptide sequence using standard Boc-SPPS protocols. It is important to note that for direct use in peptide bond formation via its α-amino group, the methyl ester of the building block should ideally be saponified to the free carboxylic acid prior to activation. However, for certain applications, the methyl ester may be carried through the synthesis and modified or removed at a later stage. The following protocols assume the use of the corresponding free carboxylic acid, N-α-Fmoc-N-β-Boc-L-diaminopropionic acid (Fmoc-Dpr(Boc)-OH), which is a commonly used derivative for incorporating a Boc-protected side-chain amine in Fmoc-SPPS. The principles are directly translatable to a Boc-SPPS strategy where the α-amino group of the title compound is protected with Boc (Boc-Dpr(Boc)-OH) after saponification.
Diagram: The Boc-SPPS Cycle
Caption: General workflow for peptide cleavage and purification.
Protocol 3: Standard TFA Cleavage Cocktail
Materials:
-
Peptide-resin
-
Trifluoroacetic acid (TFA)
-
Triisopropylsilane (TIPS)
-
Deionized water
-
Cold diethyl ether
Procedure:
-
Resin Preparation: Ensure the peptide-resin is dry after the final washing steps.
-
Cleavage Cocktail Preparation: Prepare a cleavage cocktail consisting of 95% TFA, 2.5% water, and 2.5% TIPS. [8]3. Cleavage Reaction: Add the cleavage cocktail to the peptide-resin and allow the reaction to proceed for 1-2 hours at room temperature with occasional swirling. [9][10]4. Resin Removal: Filter the reaction mixture to separate the resin. Wash the resin with a small amount of fresh TFA to recover any remaining peptide. [10]5. Peptide Precipitation: Combine the filtrates and add 8-10 volumes of cold diethyl ether to precipitate the crude peptide. [10]6. Isolation: Collect the precipitated peptide by centrifugation or filtration. Wash the peptide pellet with cold diethyl ether to remove residual scavengers and TFA.
-
Drying: Dry the crude peptide under vacuum.
| Scavenger | Purpose | Typical Concentration |
| Triisopropylsilane (TIPS) | Traps carbocations. | 2.5 - 5% |
| Water | Acts as a scavenger for tert-butyl cations. [11] | 2.5 - 5% |
| 1,2-Ethanedithiol (EDT) | Protects cysteine and methionine residues. | 2.5% |
| Thioanisole | Protects tryptophan residues. | 5% |
Quality Control and Characterization of the Final Peptide
Following synthesis and cleavage, it is imperative to characterize the crude peptide to determine its identity, purity, and quantity. A combination of analytical techniques is typically employed. [12][13]
-
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for assessing the purity of a synthetic peptide. [12][14][15]A gradient of increasing organic solvent (typically acetonitrile) in an aqueous mobile phase containing an ion-pairing agent like TFA is used to separate the target peptide from impurities. [14]
-
Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity. [15]Techniques such as Electrospray Ionization (ESI-MS) and Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF) are commonly used. [15]
Technique Information Obtained Typical Conditions RP-HPLC Purity, presence of impurities. C18 column, Water/Acetonitrile gradient with 0.1% TFA. [14] Mass Spectrometry Molecular weight confirmation, sequence verification (MS/MS). ESI or MALDI ionization. | Amino Acid Analysis | Amino acid composition and peptide quantitation. | Acid hydrolysis followed by chromatographic analysis. [13]|
Conclusion
This compound and its derivatives are powerful tools for the synthesis of modified peptides and peptidomimetics. By leveraging the principles of Boc-based solid-phase peptide synthesis and employing robust coupling and cleavage protocols, researchers can successfully incorporate this versatile building block into their target molecules. Careful monitoring of reaction progress and thorough characterization of the final product are essential for ensuring the synthesis of high-quality peptides for research and drug development applications.
References
-
Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved from [Link]
- Tam, J. P., & Merrifield, R. B. (1987). A new two-step deprotection/cleavage procedure for solid phase peptide synthesis. International Journal of Peptide and Protein Research, 29(5), 620-627.
-
Peptide Characterization Techniques and Applications. (2025). ResolveMass Laboratories Inc. Retrieved from [Link]
-
Cleavage from Wang Resin. (n.d.). Aapptec Peptides. Retrieved from [Link]
- Shukla, A., & Singh, S. (2025). Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive, 13(1), 1-12.
-
Boc / Bzl Solid Phase Synthesis. (n.d.). Sunresin. Retrieved from [Link]
-
Research Science Alliance. (2022, July 12). Peptide Hand Synthesis Part 8: Cleaving [Video]. YouTube. [Link]
-
HPLC Analysis Methods for Peptide Characterization. (2024). Biovera. Retrieved from [Link]
- Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive, 13(1), 1-12.
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The Versatile Chiral Building Block: (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate in Modern Medicinal Chemistry
In the landscape of contemporary drug discovery and development, the strategic use of chiral building blocks is paramount for the synthesis of complex and stereochemically defined therapeutic agents. Among these, (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a derivative of the non-proteinogenic amino acid L-2,3-diaminopropanoic acid (L-Dap), has emerged as a cornerstone scaffold. Its unique bifunctional nature, featuring a methyl-esterified carboxylic acid and two differentially protected amino groups, offers medicinal chemists a versatile handle for molecular elaboration. This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and the scientific rationale underpinning its use.
Core Concepts: Structure and Synthetic Versatility
This compound, often abbreviated as Boc-L-Dap-OMe, possesses a stereodefined center and orthogonal protection of its amino functionalities. The α-amino group is free for peptide coupling or other nucleophilic reactions, while the β-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group. This arrangement is pivotal for its application in a variety of synthetic strategies.[1][2]
The strategic advantage of this molecule lies in the ability to selectively deprotect and functionalize its different reactive sites. The methyl ester can be hydrolyzed to a carboxylic acid, the free amine can be acylated or alkylated, and the Boc-protected amine can be unmasked under acidic conditions for further modification. This multi-faceted reactivity makes it an ideal starting material for creating diverse molecular architectures, from modified peptides to complex heterocyclic systems.
Key Applications in Medicinal Chemistry
The utility of this compound and its derivatives spans several therapeutic areas, primarily driven by its role as a versatile scaffold for introducing key pharmacophoric elements.
Peptidomimetics and Modified Peptides
The most prevalent application of this building block is in the synthesis of peptidomimetics and peptides with unnatural amino acid residues. The diaminopropanoic acid scaffold allows for the introduction of side-chain modifications that can enhance proteolytic stability, improve receptor binding affinity, and modulate pharmacokinetic properties.[3]
Orthogonal Protection Strategy: A key strategy in solid-phase peptide synthesis (SPPS) is the use of an orthogonally protected Dap derivative, such as N-α-Fmoc-N-β-Boc-L-diaminopropionic acid. This allows for the selective removal of the Fmoc group on the solid support to functionalize the β-amino group, while the α-amino group remains protected for subsequent peptide bond formation.[4]
Antibacterial Agents
The 2,3-diaminopropanoic acid moiety is a structural component of several natural product antibiotics, including zwittermicin A and the tuberactinomycin family (e.g., viomycin and capreomycin).[5][6][7] Consequently, synthetic derivatives of Dap are of significant interest in the development of novel antibacterial agents. These derivatives can be used to create analogues of natural products with improved activity or to design new scaffolds that target bacterial cell wall biosynthesis or protein synthesis.[8]
Antiviral and Anticancer Agents
The diaminopropanoic acid scaffold has also been explored in the design of antiviral and anticancer agents. Its ability to serve as a chiral backbone for the attachment of various functional groups allows for the synthesis of molecules that can interact with viral enzymes or cellular targets involved in cancer progression. For instance, Dap derivatives have been incorporated into molecules targeting viral proteases or used as linkers in antibody-drug conjugates (ADCs) for targeted cancer therapy.[3][9][]
Experimental Protocols
The following protocols provide detailed methodologies for the synthesis of the title compound and its application in peptide synthesis.
Protocol 1: Synthesis of this compound from L-Serine
This protocol outlines a common route for the preparation of the title compound, starting from the readily available amino acid L-serine. The key steps involve the protection of the amino and carboxyl groups, followed by the conversion of the hydroxyl group to an amino group.[1][11]
Workflow Diagram:
Caption: Synthetic workflow for this compound.
Step-by-step Procedure:
-
Esterification of L-Serine: To a suspension of L-Serine (1.0 eq) in methanol, add thionyl chloride (1.2 eq) dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain (S)-methyl 2-amino-3-hydroxypropanoate hydrochloride.
-
Boc Protection of the α-amino group: Dissolve the product from the previous step in a mixture of dioxane and water. Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) and sodium bicarbonate (2.5 eq). Stir at room temperature for 16 hours. After workup, (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate is obtained.
-
Mesylation of the hydroxyl group: To a solution of the Boc-protected serine methyl ester (1.0 eq) and triethylamine (1.5 eq) in dichloromethane at 0 °C, add methanesulfonyl chloride (1.2 eq) dropwise. Stir for 2 hours at 0 °C. After aqueous workup, the mesylated product is isolated.
-
Azide Displacement: Dissolve the mesylate in dimethylformamide (DMF) and add sodium azide (3.0 eq). Heat the mixture to 80 °C and stir for 12 hours. After cooling and extraction, (S)-methyl 3-azido-2-((tert-butoxycarbonyl)amino)propanoate is obtained.
-
Reduction of the Azide: Dissolve the azide in methanol and add a catalytic amount of 10% Palladium on carbon. Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) for 6 hours. Filter through Celite and concentrate to yield (S)-methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate.
-
Final Product Formation: The crude product from the previous step contains a mixture of isomers with the Boc group on either the α- or β-amino group. To obtain the desired product, a sequence of protection and deprotection might be necessary, or chromatographic separation can be employed.
Protocol 2: Incorporation of Boc-Dap(Fmoc)-OH into a Peptide using Solid-Phase Peptide Synthesis (SPPS)
This protocol describes the coupling of an orthogonally protected Dap derivative onto a resin-bound peptide using HBTU as the coupling agent.
Mechanism of HBTU-mediated Coupling:
Caption: Mechanism of HBTU-mediated peptide coupling.[12][13][14]
Step-by-step Procedure:
-
Resin Preparation: Swell the Rink Amide resin in N,N-dimethylformamide (DMF) for 30 minutes in a peptide synthesis vessel.
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the N-terminal Fmoc protecting group. Wash the resin thoroughly with DMF.
-
Amino Acid Activation: In a separate vial, dissolve Boc-Dap(Fmoc)-OH (3.0 eq relative to resin loading), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add N,N-diisopropylethylamine (DIPEA, 6.0 eq) to the solution and vortex for 1-2 minutes to pre-activate the amino acid.
-
Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 2 hours at room temperature.
-
Monitoring the Coupling: Perform a Kaiser test to check for the presence of free primary amines. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), the coupling step should be repeated.
-
Washing: After a successful coupling, wash the resin with DMF, dichloromethane (DCM), and methanol, then dry under vacuum.
Quantitative Data Summary
The efficiency of synthetic steps is crucial for the practical application of these protocols. The following table summarizes typical yields for the key transformations.
| Reaction Step | Starting Material | Product | Typical Yield (%) | Reference |
| Esterification | L-Serine | (S)-Methyl 2-amino-3-hydroxypropanoate | >95 | [11] |
| Boc Protection | (S)-Methyl 2-amino-3-hydroxypropanoate | (S)-Methyl 2-((tert-butoxycarbonyl)amino)-3-hydroxypropanoate | 85-95 | [3] |
| Azide Displacement | Mesylated intermediate | (S)-Methyl 3-azido-2-((tert-butoxycarbonyl)amino)propanoate | 80-90 | [1] |
| Azide Reduction | Azido intermediate | (S)-Methyl 3-amino-2-((tert-butoxycarbonyl)amino)propanoate | >90 | [1] |
| SPPS Coupling | Boc-Dap(Fmoc)-OH | Resin-bound dipeptide | >95 (qualitative) | [15] |
Conclusion
This compound and its derivatives are indispensable tools in medicinal chemistry. Their well-defined stereochemistry and versatile functional handles allow for the rational design and synthesis of a wide array of bioactive molecules. The robust protocols for their synthesis and incorporation into larger molecules, particularly peptides, underscore their importance in the ongoing quest for novel therapeutics. As drug discovery continues to demand more complex and specific molecular architectures, the utility of such chiral building blocks is set to expand even further.
References
-
The Role of HOBt and HBTU in Peptide Coupling Reactions. (URL: [Link])
-
HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry - YouTube. (URL: [Link])
-
A simple approach to orthogonally protected 2,3-diaminopropanols: intermediates for l- and d-Dap-containing peptidomimetics - ResearchGate. (URL: [Link])
-
2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - MDPI. (URL: [Link])
-
An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups - Organic Chemistry Portal. (URL: [Link])
-
An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups - ResearchGate. (URL: [Link])
-
An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups | Organic Letters - ACS Publications. (URL: [Link])
-
HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing). (URL: [Link])
-
Zwittermicin A: synthesis of analogs and structure-activity studies - PubMed. (URL: [Link])
-
Proposed mechanism for amidation using HBTU (9). - ResearchGate. (URL: [Link])
-
An efficient chemical synthesis of carboxylate-isostere analogs of daptomycin - PMC - NIH. (URL: [Link])
-
Zwittermicin A: Synthesis of Analogs and Structure-Activity Studies - PMC - NIH. (URL: [Link])
-
Characterization of the Complete Zwittermicin A Biosynthesis Gene Cluster from Bacillus cereus - PMC - PubMed Central. (URL: [Link])
-
Simple and efficient protocol for synthesis of N-Boc protected oxazolidines via cyclization of chiral serine - TSI Journals. (URL: [Link])
-
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. (URL: [Link])
-
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate. (URL: [Link])
-
The precursors for the biosynthesis of Zwittermicin A. - ResearchGate. (URL: [Link])
-
Zwittermicin A: Synthesis of analogs and structure–activity studies - Scite.ai. (URL: [Link])
-
Initial synthetic strategy toward daptomycin (1). Reagents and... - ResearchGate. (URL: [Link])
-
Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate - ResearchGate. (URL: [Link])
-
Synthesis and Anticancer Activity Assessment of Zelkovamycin Analogues - MDPI. (URL: [Link])
-
Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - Frontiers. (URL: [Link])
-
Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PMC - NIH. (URL: [Link])
-
Deciphering Tuberactinomycin Biosynthesis: Isolation, Sequencing, and Annotation of the Viomycin Biosynthetic Gene Cluster - PMC - PubMed Central. (URL: [Link])
-
Synthesis and Antiviral Activity of Carbocyclic Analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines and of 2-amino-6-substituted-8-azapurines - PubMed. (URL: [Link])
-
Synthesis and transformations of methyl (Z)-2-[(tert- butoxycarbonyl)amino]-3-(dimethylamino)propenoate - Semantic Scholar. (URL: [Link])
-
Synthesis and Antiviral Evaluation of 5-(4-Aryl-1,3-butadiyn-1-yl)-uridines and Their Phosphoramidate Pronucleotides - NIH. (URL: [Link])
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID - Organic Syntheses Procedure. (URL: [Link])
-
Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods - NIH. (URL: [Link])
-
Advances on Greener Asymmetric Synthesis of Antiviral Drugs via Organocatalysis - PMC. (URL: [Link])
-
A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. (URL: [Link])
-
Tuberactinomycin antibiotics: Biosynthesis, anti-mycobacterial action, and mechanisms of resistance - PubMed. (URL: [Link])
-
The Design, Synthesis, and Evaluation of Diaminopimelic Acid Derivatives as Potential dapF Inhibitors Preventing Lysine Biosynthesis for Antibacterial Activity - PubMed Central. (URL: [Link])
-
Synthesis and Antitumor Evaluation of Biotin-SN38-Valproic Acid Conjugates - MDPI. (URL: [Link])
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Application Notes & Protocols: Derivatization of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate for Specific Assays
Introduction: Navigating the Analytical Challenges of a Bifunctional Amino Acid Derivative
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is a chiral building block of significant interest in pharmaceutical and peptide chemistry. Its structure presents a unique analytical challenge: the presence of two distinct amine functionalities. The primary amine at the α-carbon is highly reactive, while the amine at the β-carbon is protected by a tert-butoxycarbonyl (Boc) group, rendering it less nucleophilic. Furthermore, the inherent chirality of the molecule necessitates methods for assessing its enantiomeric purity.
Direct analysis of this compound by common techniques such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography (GC) is often hampered by its low volatility and lack of a strong chromophore, leading to poor sensitivity and chromatographic performance.[1][2] Chemical derivatization addresses these limitations by covalently attaching a tag to one or both amine groups, thereby enhancing detectability and improving chromatographic behavior.[3]
This guide provides detailed protocols for three distinct derivatization strategies tailored for specific analytical objectives concerning this compound:
-
Selective Derivatization of the α-Amino Group for HPLC with Fluorescence Detection: This approach allows for the quantification of the parent molecule while preserving the Boc protecting group.
-
Derivatization of Both Amino Groups following Boc Deprotection for Comprehensive Analysis: This two-step method is ideal for assays where the total diamine content is the target analyte.
-
Chiral Purity Assessment using Marfey's Reagent: This protocol enables the determination of the enantiomeric excess of the title compound by forming diastereomers that can be resolved by HPLC.[4]
Each protocol is presented with a detailed explanation of the underlying chemical principles, step-by-step instructions, and expected outcomes to ensure robust and reproducible results.
Protocol 1: Selective Fluorescent Labeling of the α-Amino Group for HPLC Analysis
This protocol is designed for the selective derivatization of the primary α-amino group of this compound, leaving the Boc-protected amine intact. This is achieved by using a fluorescent labeling reagent under controlled, mild alkaline conditions. The Boc group is generally stable to basic conditions, allowing for the preferential reaction at the more nucleophilic primary amine.[5] We will focus on the use of 9-fluorenylmethyl chloroformate (FMOC-Cl), a widely used reagent that reacts with primary and secondary amines to yield highly fluorescent and stable derivatives.[6][]
Causality of Experimental Choices:
-
Reagent Selection: FMOC-Cl is chosen for its high reactivity with primary amines under mild conditions and the high fluorescence quantum yield of its derivatives, enabling detection in the femtomole range.[6]
-
pH Control: The reaction is performed in a borate buffer at a pH of around 9.0. This ensures that the primary amine is in its unprotonated, nucleophilic state, facilitating the reaction with FMOC-Cl, while being mild enough to prevent significant hydrolysis of the Boc protecting group.[8]
-
Pre-column Derivatization: This approach is preferred as it allows for the removal of excess reagent and by-products before chromatographic separation, leading to cleaner chromatograms.[]
Experimental Workflow Diagram:
Caption: Workflow for selective FMOC-Cl derivatization.
Step-by-Step Protocol:
-
Reagent Preparation:
-
FMOC-Cl Solution: Prepare a 10 mM solution of FMOC-Cl in anhydrous acetonitrile. This solution should be prepared fresh daily.
-
Borate Buffer: Prepare a 0.1 M sodium borate buffer and adjust the pH to 9.0 with 0.1 M NaOH or 0.1 M HCl.
-
Quenching Solution: Prepare a 100 mM solution of glycine in deionized water.
-
-
Sample Preparation:
-
Dissolve the sample containing this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) to a final concentration of approximately 1 mg/mL.
-
-
Derivatization Reaction:
-
In a microcentrifuge tube, combine 100 µL of the sample solution with 200 µL of the 0.1 M borate buffer (pH 9.0).
-
Add 200 µL of the 10 mM FMOC-Cl solution.
-
Vortex the mixture for 30 seconds and let it react at room temperature for 10 minutes.
-
-
Quenching the Reaction:
-
To consume the excess FMOC-Cl, add 100 µL of the 100 mM glycine solution.
-
Vortex for 15 seconds and let it stand for 5 minutes.
-
-
Sample Analysis:
-
Filter the derivatized sample through a 0.22 µm syringe filter.
-
Inject an appropriate volume (e.g., 10-20 µL) into the HPLC system equipped with a fluorescence detector.
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Acetonitrile.
-
Mobile Phase B: 50 mM sodium acetate buffer, pH 4.2.
-
Gradient: Start with a suitable gradient, for example, 30% A to 70% A over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Fluorescence Detection: Excitation at 266 nm, Emission at 305 nm.
-
-
Expected Results:
A single major fluorescent peak corresponding to the FMOC-derivatized this compound should be observed. The retention time will be significantly longer than that of the underivatized compound due to the hydrophobicity of the fluorenyl group.
Protocol 2: Derivatization of Both Amino Groups Following Boc Deprotection
This protocol is intended for assays where the total amount of the diamine backbone is of interest, irrespective of the Boc-protection status. It involves a two-stage process: first, the acid-catalyzed removal of the Boc group, followed by the derivatization of both the newly freed β-amino group and the α-amino group.[9][10]
Causality of Experimental Choices:
-
Deprotection Reagent: Trifluoroacetic acid (TFA) in dichloromethane (DCM) is a standard and highly efficient method for the cleavage of the Boc group. The reaction is typically fast and clean.[9]
-
Derivatization Strategy: Following deprotection, a derivatizing agent like FMOC-Cl is used to label both primary amines. This allows for a single analytical signal representing the total analyte concentration.
Experimental Workflow Diagram:
Caption: Workflow for Boc deprotection and derivatization.
Step-by-Step Protocol:
-
Boc Deprotection:
-
Dissolve the sample in a minimal amount of dichloromethane (DCM) in a glass vial.
-
Add a 20-50% solution of trifluoroacetic acid (TFA) in DCM. A 10-fold molar excess of TFA is generally sufficient.
-
Stir the reaction mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or LC-MS if necessary.
-
Evaporate the solvent and excess TFA under a stream of nitrogen. Co-evaporation with DCM or toluene can help remove residual TFA.
-
-
Derivatization:
-
Reconstitute the dried residue in 100 µL of 0.1 M sodium borate buffer (pH 9.0).
-
Proceed with the derivatization using FMOC-Cl as described in Protocol 1, Step 3 onwards . Note that a higher concentration or a larger excess of FMOC-Cl may be required to ensure complete derivatization of both amino groups.
-
Expected Results:
A major fluorescent peak corresponding to the di-FMOC-derivatized product will be observed. This peak will have a different retention time compared to the mono-derivatized product from Protocol 1.
Protocol 3: Chiral Purity Analysis using Marfey's Reagent
This protocol is specifically for determining the enantiomeric purity of this compound. It utilizes Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, or L-FDAA) to form diastereomers with the primary α-amino group.[4] These diastereomers can then be separated and quantified using standard reverse-phase HPLC.[11]
Causality of Experimental Choices:
-
Chiral Derivatizing Agent: Marfey's reagent is a chiral molecule that reacts with the primary amine of the analyte to form stable diastereomeric adducts. These diastereomers have different physicochemical properties and can be separated on a non-chiral HPLC column.[12]
-
HPLC Separation: The formed diastereomers are typically well-resolved on a C18 column, allowing for accurate quantification of each enantiomer.
Experimental Workflow Diagram:
Caption: Workflow for chiral derivatization with Marfey's reagent.
Step-by-Step Protocol:
-
Reagent Preparation:
-
Marfey's Reagent Solution: Prepare a 1% (w/v) solution of Marfey's reagent in acetone.
-
Bicarbonate Buffer: Prepare a 1 M sodium bicarbonate solution in water.
-
-
Sample Preparation:
-
Dissolve approximately 1 mg of the sample in 100 µL of water or a water/acetonitrile mixture.
-
-
Derivatization Reaction:
-
To the sample solution, add 200 µL of the 1% Marfey's reagent solution.
-
Add 40 µL of 1 M sodium bicarbonate solution.
-
Vortex the mixture and incubate at 40°C for 1 hour.
-
-
Stopping the Reaction:
-
After incubation, cool the mixture to room temperature.
-
Add 20 µL of 2 M HCl to stop the reaction.
-
-
Sample Analysis:
-
Dilute the sample with the mobile phase if necessary and filter through a 0.45 µm syringe filter.
-
Inject into the HPLC system with UV detection at 340 nm.
-
HPLC Conditions (Typical):
-
Column: C18 reverse-phase column.
-
Mobile Phase: A gradient of acetonitrile in water with 0.1% TFA. A typical gradient would be from 20% to 80% acetonitrile over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
-
Expected Results:
Two peaks corresponding to the diastereomers formed from the (S)- and any contaminating (R)-enantiomer will be observed. The L-FDAA derivative of the L-amino acid (S-enantiomer in this case) typically elutes earlier than the L-FDAA derivative of the D-amino acid (R-enantiomer). The enantiomeric excess (%ee) can be calculated from the peak areas of the two diastereomers.
Quantitative Data Summary
The following table summarizes typical performance characteristics for the described derivatization methods based on literature for similar amino acid analyses. Actual performance may vary depending on the specific instrumentation and experimental conditions.
| Parameter | FMOC-Cl (Fluorescence) | Marfey's Reagent (UV) |
| Limit of Detection (LOD) | 1 - 10 fmol | 1 - 5 pmol |
| Limit of Quantification (LOQ) | 5 - 50 fmol | 5 - 20 pmol |
| Linearity (R²) | > 0.999 | > 0.998 |
| Typical Wavelengths | Ex: 266 nm, Em: 305 nm | 340 nm |
| Primary Application | Quantitative analysis | Chiral purity |
Conclusion and Best Practices
The choice of derivatization strategy for this compound is dictated by the analytical goal. For quantitative analysis of the intact molecule, selective derivatization of the α-amino group with a fluorescent tag such as FMOC-Cl is recommended. For the analysis of the total diamine content, a two-step process of Boc deprotection followed by derivatization is effective. For the critical assessment of enantiomeric purity, derivatization with Marfey's reagent provides a reliable method for separating and quantifying the resulting diastereomers.
For all protocols, it is crucial to use high-purity solvents and reagents, and to prepare reagent solutions fresh daily to ensure optimal results. Method validation, including the determination of linearity, accuracy, precision, and limits of detection and quantification, should be performed for each specific application.
References
-
J&K Scientific LLC. (2025). BOC Protection and Deprotection. Retrieved from [Link]
-
SciSpace. (n.d.). Efficient deprotection of Boc group in amines and sulfamides using Dawson heteropolyacid catalyst. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]
- Gu, Y., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(25), 4785-4790.
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]
-
ResearchGate. (n.d.). Analysis by reversed-phase HPLC of fluorescent products formed by.... Retrieved from [Link]
-
PubMed. (n.d.). Application of Marfey's reagent in racemization studies of amino acids and peptides. Retrieved from [Link]
-
Agilent Technologies. (n.d.). HPLC Analysis of Amino Acids Formed by Urey-Miller-Type Experiments. Retrieved from [Link]
- PubMed. (2004). Marfey's reagent for chiral amino acid analysis: a review. Amino Acids, 27(3-4), 231-47.
-
National Institutes of Health. (n.d.). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines. Retrieved from [Link]
- PubMed. (2019). LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers. Journal of the American Society for Mass Spectrometry, 30(3), 448-458.
- Tay, K. S., et al. (n.d.). 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) as a Potential Precolumn Derivatization Reagent for the Analysis of PPCPs and EDCs using HPLC-DAD.
-
Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization reaction of FMOC-Cl with an amine and an alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Selective Nitrolytic Deprotection of N-Boc-Amines and N-Boc-Amino Acids Derivatives. Retrieved from [Link]
-
Shimadzu. (n.d.). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. Retrieved from [Link]
- PubMed. (2009). Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study. Journal of Pharmaceutical and Biomedical Analysis, 50(3), 295-305.
-
Jena Bioscience. (n.d.). Fluorescent Amine Protein Labeling. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Selection of Detector in Analysis of Amino Acids Using Pre-column Derivatization Method. Retrieved from [Link]
- PubMed. (2002). Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer.
-
Interchim. (n.d.). OPA, amine detection reagent. Retrieved from [Link]
- MDPI. (2019). Simultaneous Measurement of Amino Acid Enantiomers in Aged Mouse Brain Samples by LC/MS/MS Combined with Derivatization Using N α -(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA). Molecules, 24(21), 3928.
-
Diva-portal.org. (n.d.). An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Retrieved from [Link]
-
ResearchGate. (n.d.). The derivatization scheme of alkyl amines with FMOC-Cl. Retrieved from [Link]
- Springer Nature Experiments. (1998). Amino Acid Analysis by Precolumn Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). The Protein Protocols Handbook, 819-826.
Sources
- 1. jasco-global.com [jasco-global.com]
- 2. Fluorescent labeling of drugs and simple organic compounds containing amine functional groups, utilizing dansyl chloride in Na(2)CO(3) buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Marfey's reagent for chiral amino acid analysis: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Boc-Protected Amino Groups [organic-chemistry.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 8. Amino acid analysis by high-performance liquid chromatography after derivatization with 9-fluorenylmethyloxycarbonyl chloride Literature overview and further study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Application of Marfey's reagent in racemization studies of amino acids and peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. LC-MS/MS-Based Separation and Quantification of Marfey's Reagent Derivatized Proteinogenic Amino Acid DL-Stereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Introduction
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, commonly known as Boc-L-serine methyl ester, is a critical chiral building block in the synthesis of pharmaceuticals and complex organic molecules.[1][2] Its stereochemical purity and accurate quantification are paramount to ensure the desired efficacy and safety of the final products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on robust analytical methodologies for the precise quantification of this compound.
The methodologies detailed herein are grounded in established analytical principles and validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines to ensure data integrity and reliability.[3][4][5][6][7] We will explore a suite of powerful analytical techniques, including High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). For each technique, we will delve into the causality behind experimental choices, providing not just a protocol, but a framework for understanding and adapting these methods to specific laboratory contexts.
Guiding Principles of Method Selection
The choice of an analytical method for quantifying Boc-L-serine methyl ester depends on several factors, including the required sensitivity, selectivity, sample matrix, and the availability of instrumentation. The following diagram illustrates a decision-making workflow for selecting the most appropriate technique.
Caption: Decision workflow for selecting the appropriate analytical method.
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Purity and Quantification
Principle: Chiral HPLC is the gold standard for assessing the enantiomeric purity of chiral compounds.[8] This technique utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a racemic mixture, leading to their separation. For N-protected amino acids like Boc-L-serine methyl ester, polysaccharide-based and macrocyclic glycopeptide-based CSPs have demonstrated excellent resolving capabilities.[9][10] Quantification is achieved by comparing the peak area of the analyte to a calibration curve generated from a reference standard.
Causality of Experimental Choices:
-
Chiral Stationary Phase (CSP): A macrocyclic glycopeptide-based CSP, such as one based on Teicoplanin, is selected due to its proven efficacy in separating a wide range of N-blocked amino acids.[9] The complex three-dimensional structure of the CSP provides multiple interaction points (hydrogen bonding, dipole-dipole, steric hindrance) that facilitate chiral recognition.
-
Reversed-Phase Mode: This mode is chosen for its compatibility with the moderately polar nature of the analyte and the use of volatile mobile phases suitable for potential hyphenation with mass spectrometry.[9]
-
Mobile Phase: A simple mobile phase of acetonitrile and water with a formic acid additive is used. Acetonitrile provides the necessary elution strength, while formic acid helps to suppress the ionization of any residual free silanol groups on the stationary phase and improve peak shape.
-
UV Detection: The tert-butoxycarbonyl (Boc) group provides a chromophore that allows for UV detection at a low wavelength (around 210 nm).
Protocol: Chiral HPLC-UV Quantification
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis detector
Chromatographic Conditions:
| Parameter | Recommended Setting |
| Column | Chiralpak® IE (or equivalent Teicoplanin-based CSP) |
| 4.6 x 250 mm, 5 µm | |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, hold at 90% B for 5 minutes, |
| return to 10% B and equilibrate for 5 minutes. | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound reference standard in acetonitrile at a concentration of 1 mg/mL. Prepare a series of calibration standards by diluting the stock solution with the initial mobile phase composition (90% A: 10% B) to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing the analyte in acetonitrile to an expected concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the (S)-enantiomer against its concentration. Determine the concentration of the (S)-enantiomer in the samples from the calibration curve. The enantiomeric purity can be calculated from the peak areas of the (S) and any detected (R)-enantiomer.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for High-Sensitivity Quantification
Principle: LC-MS/MS offers unparalleled sensitivity and selectivity, making it ideal for quantifying low levels of the analyte in complex matrices.[][12] The liquid chromatograph separates the analyte from other components in the sample, and the tandem mass spectrometer provides highly specific detection and quantification based on the mass-to-charge ratio (m/z) of the analyte and its fragments. To enhance ionization efficiency and chromatographic retention, derivatization can be employed.[13][14]
Causality of Experimental Choices:
-
Derivatization: While direct analysis is possible, derivatization with a reagent like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) can improve ionization efficiency in positive electrospray ionization (ESI) mode and enhance reversed-phase retention.
-
Reversed-Phase Chromatography: A C18 column is used to separate the derivatized analyte based on its increased hydrophobicity.
-
Tandem Mass Spectrometry (MS/MS): Selected Reaction Monitoring (SRM) is used for quantification. In SRM, a specific precursor ion (the derivatized analyte) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This highly specific detection minimizes interferences from the matrix.
Protocol: LC-MS/MS Quantification (with Derivatization)
Instrumentation:
-
LC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Chromatographic and MS Conditions:
| Parameter | Recommended Setting |
| Column | C18 column (e.g., Waters ACQUITY UPLC BEH C18) |
| 2.1 x 100 mm, 1.7 µm | |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5-95% B over 8 minutes, hold at 95% B for 2 minutes, |
| return to 5% B and equilibrate for 3 minutes. | |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 5 µL |
| Ionization Mode | ESI Positive |
| SRM Transitions | Precursor Ion (m/z): [M+H]+ of derivatized analyte |
| Product Ion (m/z): A specific fragment ion |
Procedure:
-
Derivatization: A detailed derivatization protocol using a suitable reagent should be followed.
-
Standard and Sample Preparation: Prepare calibration standards and samples as described for HPLC, followed by the derivatization step.
-
Analysis: Inject the derivatized standards and samples into the LC-MS/MS system.
-
Quantification: Construct a calibration curve and determine the analyte concentration as described for HPLC.
Gas Chromatography-Mass Spectrometry (GC-MS) following Derivatization
Principle: GC-MS is a powerful technique for the separation and quantification of volatile and thermally stable compounds. Since Boc-L-serine methyl ester is not sufficiently volatile for direct GC analysis, a derivatization step is necessary. Silylation, which replaces active hydrogens on the hydroxyl and amino groups with trimethylsilyl (TMS) groups, is a common and effective approach.[15][16][17][18]
Causality of Experimental Choices:
-
Derivatization: Silylation with a reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is chosen to increase the volatility and thermal stability of the analyte.[18]
-
GC Column: A non-polar or mid-polar capillary column (e.g., 5% phenyl-methylpolysiloxane) is suitable for separating the silylated derivative.
-
Mass Spectrometry Detection: Electron ionization (EI) is used to generate characteristic fragment ions for identification and quantification.
Protocol: GC-MS Quantification (with Silylation)
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Derivatization and GC-MS Conditions:
| Parameter | Recommended Setting |
| Derivatization Reagent | MSTFA with 1% TMCS (trimethylchlorosilane) |
| Reaction Conditions | Heat sample with reagent at 70 °C for 30 minutes. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms) |
| Carrier Gas | Helium at a constant flow of 1.2 mL/min |
| Injector Temperature | 250 °C |
| Oven Program | Initial temp 100 °C, hold for 2 min, ramp at 10 °C/min |
| to 280 °C, hold for 5 min. | |
| MS Transfer Line | 280 °C |
| Ion Source Temp | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-500 |
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples in a volatile solvent (e.g., acetonitrile). Evaporate the solvent to dryness under a stream of nitrogen.
-
Derivatization: Add the silylation reagent to the dried residue, cap the vial, and heat as specified.
-
Analysis: Inject the derivatized solution into the GC-MS system.
-
Quantification: Create a calibration curve using a characteristic ion of the derivatized analyte.
Quantitative Nuclear Magnetic Resonance (qNMR)
Principle: qNMR is a primary analytical method that allows for the direct quantification of a substance without the need for a chemically identical reference standard.[19] Quantification is based on the principle that the integrated signal area of a specific resonance in an NMR spectrum is directly proportional to the number of nuclei contributing to that signal. By comparing the integral of a known resonance of the analyte to that of a certified internal standard of known concentration, the concentration of the analyte can be accurately determined.
Causality of Experimental Choices:
-
Internal Standard: A suitable internal standard must be chosen that is chemically inert, stable, has a known purity, and possesses resonances that do not overlap with those of the analyte.[20] For Boc-L-serine methyl ester, maleic acid or 1,4-dinitrobenzene are potential candidates in deuterated chloroform (CDCl₃).
-
NMR Parameters: To ensure accurate quantification, specific NMR acquisition parameters must be carefully controlled, particularly the relaxation delay (D1), which should be at least 5 times the longest T1 relaxation time of both the analyte and the internal standard.
Protocol: qNMR Quantification
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
Experimental Parameters:
| Parameter | Recommended Setting |
| Solvent | Deuterated Chloroform (CDCl₃) |
| Internal Standard | Maleic Acid (certified reference material) |
| Pulse Sequence | Standard 1D proton experiment (e.g., zg30) |
| Pulse Angle | 30° or 90° (ensure consistent use) |
| Relaxation Delay (D1) | ≥ 30 seconds (to be determined experimentally) |
| Number of Scans | 16 or higher for good signal-to-noise |
Procedure:
-
Sample Preparation: Accurately weigh a known amount of the sample and the internal standard into an NMR tube. Add a precise volume of the deuterated solvent.
-
NMR Acquisition: Acquire the 1H NMR spectrum using the quantitative parameters.
-
Data Processing: Process the spectrum with appropriate phasing and baseline correction.
-
Quantification: Integrate a well-resolved signal of the analyte (e.g., the tert-butyl protons) and a signal of the internal standard. Calculate the concentration of the analyte using the following formula:
C_analyte = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
C = Concentration
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = Mass
-
P = Purity of the internal standard
-
Method Validation Summary
All developed methods should be validated according to ICH Q2(R2) guidelines.[3][4][5][6][7] The following table summarizes the key validation parameters to be assessed.
| Validation Parameter | HPLC-UV | LC-MS/MS | GC-MS | qNMR |
| Specificity/Selectivity | ✓ | ✓ | ✓ | ✓ |
| Linearity | ✓ | ✓ | ✓ | ✓ |
| Range | ✓ | ✓ | ✓ | ✓ |
| Accuracy | ✓ | ✓ | ✓ | ✓ |
| Precision | ✓ | ✓ | ✓ | ✓ |
| Limit of Detection (LOD) | ✓ | ✓ | ✓ | |
| Limit of Quantification (LOQ) | ✓ | ✓ | ✓ | |
| Robustness | ✓ | ✓ | ✓ | ✓ |
Conclusion
The analytical methods detailed in these application notes provide a comprehensive toolkit for the accurate and reliable quantification of this compound. The choice of method will be dictated by the specific requirements of the analysis. Chiral HPLC is indispensable for determining enantiomeric purity, while LC-MS/MS offers superior sensitivity for trace-level analysis. GC-MS provides a robust alternative, and qNMR stands as a primary method for absolute quantification. By understanding the principles behind each technique and adhering to rigorous validation protocols, researchers can ensure the generation of high-quality, defensible data in their drug development and scientific research endeavors.
References
-
ICH Harmonised Guideline. Validation of Analytical Procedures Q2(R2). [Link]
-
IntuitionLabs. ICH Q2(R2) Guide: Analytical Method Validation Explained. [Link]
-
International Council for Harmonisation. Validation of Analytical Procedures Q2(R2). [Link]
-
European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
National Center for Biotechnology Information. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
Villas-Bôas, S. G., et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [Link]
-
ResolveMass. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]
-
Villas-Bôas, S. G., et al. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? [Link]
-
Ohio Valley Specialty. GC Derivatization. [Link]
-
ResearchGate. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
ResearchGate. Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. [Link]
-
Phenomenex. HPLC Enantioseparation of N-FMOC α-Amino Acids Using Lux Polysaccharide-Based Chiral Stationary Phases. [Link]
-
Organic Syntheses. N-[(1,1-DIMETHYLETHOXY)CARBONYL]-L-SERINE METHYL ESTER. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
Journal of Biomolecular Techniques. Validation of a Reversed-Phase HPLC Method for Quantitative Amino Acid Analysis. [Link]
-
Shimadzu. Chiral Separation Using SFC and HPLC. [Link]
-
Analyst (RSC Publishing). A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry. [Link]
-
ResearchGate. What is the best method for determining amino acids on HPLC C18 column DAD? [Link]
-
PubMed. Coumarin-based derivatization reagent for LC-MS analysis of amino acids. [Link]
Sources
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- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. intuitionlabs.ai [intuitionlabs.ai]
- 5. database.ich.org [database.ich.org]
- 6. ema.europa.eu [ema.europa.eu]
- 7. qbdgroup.com [qbdgroup.com]
- 8. phx.phenomenex.com [phx.phenomenex.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. phenomenex.com [phenomenex.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. A novel amino acid analysis method using derivatization of multiple functional groups followed by liquid chromatography/tandem mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. Coumarin-based derivatization reagent for LC-MS analysis of amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
- 17. diverdi.colostate.edu [diverdi.colostate.edu]
- 18. documents.thermofisher.com [documents.thermofisher.com]
- 19. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 20. resolvemass.ca [resolvemass.ca]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Welcome to the technical support center for the purification of crude (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a key intermediate in pharmaceutical and peptide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this molecule. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure you achieve the desired purity for your downstream applications.
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification of this compound.
Issue 1: The Purified Product is an Oil, Not a Solid.
Q: I've completed the synthesis and initial work-up of this compound, but after removing the solvent, I'm left with a thick, colorless oil instead of the expected solid. How can I solidify my product?
A: This is a common issue with Boc-protected amino acids and their esters. The oily nature of your product can be attributed to several factors, and a systematic approach is key to resolving it.
Probable Causes and Solutions:
-
Residual Solvents: Trace amounts of solvents from the reaction or extraction, such as dichloromethane (DCM), ethyl acetate, or even water, can prevent crystallization.
-
Solution: Co-evaporation is a highly effective technique. Dissolve your oily product in a minimal amount of a solvent with a relatively low boiling point, such as DCM or methanol, and then evaporate it under reduced pressure. Repeating this process 2-3 times with a non-polar solvent like hexane or toluene can help azeotropically remove residual impurities.
-
-
Presence of Impurities: Even small amounts of impurities can act as "crystal poisons," inhibiting the formation of a solid lattice. Common impurities include:
-
Unreacted di-tert-butyl dicarbonate (Boc₂O)
-
tert-Butanol (a byproduct of the Boc protection)
-
Salts from the work-up (e.g., triethylammonium salts if triethylamine was used as a base).[1]
-
Solution: Further purification is necessary. Flash column chromatography is the recommended next step to remove these impurities. If the product is still an oil after chromatography, attempting a recrystallization or precipitation may be necessary. For stubborn oils, dissolving the product in a minimal amount of a solvent like diethyl ether and then adding a non-polar solvent like hexane dropwise while stirring can induce precipitation.[1]
-
-
Hygroscopic Nature: Some amino acid derivatives can absorb moisture from the atmosphere, which can hinder solidification.[1]
-
Solution: Ensure all your glassware is thoroughly dried, and handle the compound under an inert atmosphere (e.g., nitrogen or argon) if possible. Drying the purified oil under high vacuum for an extended period can also help remove absorbed water.
-
Issue 2: Poor Separation During Flash Column Chromatography.
Q: I'm trying to purify my crude this compound using flash column chromatography with a hexane/ethyl acetate solvent system, but I'm getting poor separation between my product and impurities.
A: Achieving good separation requires careful optimization of your chromatographic conditions. Let's break down the potential issues and solutions.
Probable Causes and Solutions:
-
Inappropriate Solvent System: The polarity of your eluent may not be optimal for separating your compound from its impurities.
-
Solution:
-
TLC Analysis: Before running a column, always perform a thorough TLC analysis with different solvent ratios of hexane/ethyl acetate (e.g., 9:1, 4:1, 2:1, 1:1). The ideal solvent system will give your product an Rf value of approximately 0.2-0.4.
-
Gradient Elution: A gradient elution can significantly improve separation. Start with a low polarity mobile phase (e.g., 10% ethyl acetate in hexane) and gradually increase the polarity. This will allow non-polar impurities to elute first, followed by your product, and then more polar impurities.[2]
-
Alternative Solvent Systems: If hexane/ethyl acetate is not providing adequate separation, consider other solvent systems. For polar compounds, a dichloromethane/methanol system can be effective.[3] For amines that streak on the silica gel, adding a small amount of triethylamine (~0.5%) to the eluent can improve peak shape.
-
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad peaks and poor separation.
-
Solution: As a general rule, the amount of crude material should be about 1-5% of the weight of the silica gel used.
-
-
Improper Column Packing: An improperly packed column with channels or cracks will result in poor separation.
-
Solution: Ensure your silica gel is packed uniformly as a slurry in the initial eluent. Adding a layer of sand on top of the silica gel before loading your sample can prevent disturbance of the silica bed.
-
Workflow for Optimizing Flash Chromatography:
Caption: Decision workflow for optimizing flash column chromatography.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A: The impurities in your crude product will largely depend on the synthetic route and work-up procedure. However, some common culprits to look out for are:
-
Starting Materials:
-
Unreacted (S)-methyl 2,3-diaminopropanoate.
-
Excess di-tert-butyl dicarbonate (Boc₂O).
-
-
Reaction Byproducts:
-
tert-Butanol.
-
Di-Boc protected product, where both amino groups have reacted with Boc₂O.
-
-
Work-up Reagents:
-
Triethylamine or other bases used in the reaction.
-
Salts formed during aqueous washes (e.g., triethylammonium hydrochloride).[1]
-
Q2: How can I visualize this compound on a TLC plate?
A: Since the Boc-protected amino ester is not strongly UV-active, you will need to use a staining solution for visualization. The most effective stain for this compound is ninhydrin . Although ninhydrin is typically used for primary and secondary amines, the heat applied during the staining process is often sufficient to partially cleave the Boc group, allowing the free amine to react with the ninhydrin and produce a colored spot. A permanganate (KMnO₄) stain can also be used as a general visualizing agent.
Q3: Is recrystallization a viable purification method for this compound?
A: Yes, recrystallization is an excellent method for obtaining highly pure material, provided your crude product is sufficiently pure (generally >90%) and solid. The key is to find a suitable solvent system.
-
Solvent Screening: A good starting point for solvent screening is a binary solvent system consisting of a "good" solvent in which your compound is soluble and a "poor" solvent in which it is insoluble. For Boc-protected amino esters, common recrystallization solvent pairs include:
-
Ethyl acetate/Hexane
-
Dichloromethane/Hexane
-
Methanol/Water
-
Ethanol/Water[4]
-
-
General Recrystallization Protocol:
-
Dissolve the crude solid in a minimal amount of the "good" solvent at an elevated temperature.
-
Slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy.
-
Reheat the solution until it becomes clear again.
-
Allow the solution to cool slowly to room temperature, and then cool it further in an ice bath or refrigerator to maximize crystal formation.
-
Collect the crystals by filtration and wash them with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
-
If your product is an oil, you may first need to purify it by column chromatography to a point where it solidifies upon standing or after co-evaporation, before attempting recrystallization.
Q4: My ¹H NMR spectrum of the purified product shows some unexpected peaks. What could they be?
A: Besides the expected impurities from the reaction, trace amounts of common laboratory contaminants can appear in your NMR spectrum.
| Approximate ¹H NMR Chemical Shift (CDCl₃) | Possible Impurity | Source |
| ~1.56 ppm | Water | Incomplete drying of product or solvent |
| ~1.43 ppm | tert-Butanol | Byproduct of Boc protection |
| ~1.26 ppm | Silicone grease | From glassware joints |
| ~0.88 ppm | Hexane | Residual solvent from chromatography |
| ~2.05 ppm | Ethyl acetate | Residual solvent from chromatography |
| ~5.30 ppm | Dichloromethane | Residual solvent from extraction/chromatography |
For a comprehensive list of common NMR impurities, refer to publications by Gottlieb, Kotlyar, and Nudelman[5] and their subsequent expansions.
Experimental Protocols
Protocol 1: Flash Column Chromatography
Objective: To purify crude this compound from non-polar and highly polar impurities.
Materials:
-
Crude this compound
-
Silica gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Compressed air or nitrogen
-
Glass column, flasks, and test tubes
Procedure:
-
TLC Analysis: Determine the optimal eluent composition by running TLC plates with various ratios of hexane:ethyl acetate (e.g., 4:1, 3:1, 2:1). Aim for an Rf value of ~0.3 for the product.
-
Column Packing:
-
Prepare a slurry of silica gel in the initial, low-polarity eluent (e.g., 10% ethyl acetate in hexane).
-
Pour the slurry into the column and allow the silica to settle, draining the excess solvent.
-
Add a thin layer of sand to the top of the silica bed.
-
-
Sample Loading:
-
Dissolve the crude product in a minimal amount of dichloromethane or the eluent.
-
Carefully apply the sample to the top of the silica gel.
-
-
Elution:
-
Begin eluting with the low-polarity solvent system.
-
If using a gradient, gradually increase the proportion of ethyl acetate. A suggested gradient is from 10% to 50% ethyl acetate in hexane over several column volumes.
-
-
Fraction Collection: Collect fractions and monitor them by TLC.
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Protocol 2: Solidification of Oily Product
Objective: To induce solidification of purified this compound that remains an oil.
Materials:
-
Oily, purified product
-
Dichloromethane
-
Hexane
-
Rotary evaporator
-
High vacuum pump
Procedure:
-
Dissolve the oily product in a small amount of dichloromethane.
-
Add a larger volume of hexane.
-
Remove the solvents under reduced pressure using a rotary evaporator.
-
Repeat steps 1-3 two more times.
-
Place the resulting residue under high vacuum for several hours to overnight to remove any remaining volatile impurities.
-
If the product still does not solidify, scratching the inside of the flask with a glass rod at the solvent line may initiate crystallization. Seeding with a small crystal of the desired product, if available, is also highly effective.[6]
References
-
Hagelstein, P., et al. (2014). How to get (or crystallize) solid amino acids derivatives and peptides? ResearchGate. Available at: [Link]
- CN112661672A - Crystallization method of Boc-amino acid. Google Patents.
-
Pick Your Poison – Solvents, Gradients, and Adulterants in Flash Chromatography. (2013). The sceptical chemist. Available at: [Link]
-
Some Tips for Achieving Greener, Safer Flash Chromatography. Biotage. Available at: [Link]
-
Chromatography: Solvent Systems For Flash Column. University of Rochester Department of Chemistry. Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
Sources
Technical Support Center: Synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Welcome to the Technical Support Center for the synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address frequently asked questions (FAQs) encountered during the synthesis of this valuable chiral building block. Our goal is to equip you with the knowledge to anticipate and resolve common side reactions, ensuring a successful and efficient synthesis.
Introduction
This compound, a derivative of L-2,3-diaminopropionic acid (L-Dap), is a critical intermediate in the synthesis of modified peptides, peptidomimetics, and various pharmaceutical agents. The presence of two amino groups, one of which is protected by the acid-labile tert-butoxycarbonyl (Boc) group, and a methyl ester allows for versatile and site-selective chemical modifications. However, the synthesis of this molecule is not without its challenges. This guide will delve into the common side reactions and provide practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to this compound?
A common and effective strategy involves the use of a protected L-serine derivative as the starting material. One such route begins with Nα-Fmoc-O-tert-butyl-D-serine, which is converted to an aldehyde intermediate. This aldehyde then undergoes reductive amination, followed by a series of protection and deprotection steps, and finally oxidation to yield the desired carboxylic acid, which can then be esterified.[1][2][3] An alternative approach involves the direct protection of L-2,3-diaminopropionic acid, though achieving selective protection can be challenging.
Q2: I am observing a significant amount of a di-Boc protected byproduct. How can I improve the selectivity for mono-Boc protection?
The formation of the di-Boc byproduct, where both the α- and β-amino groups are protected, is a common issue when using an excess of di-tert-butyl dicarbonate (Boc anhydride). To favor mono-protection at the desired β-amino position, it is crucial to control the stoichiometry of the reagents. Using a slight excess of the diamine starting material relative to the Boc anhydride can improve selectivity.[4] Additionally, the reaction pH plays a critical role; maintaining a slightly basic pH can enhance the nucleophilicity of the target amino group.
Q3: My final product shows signs of racemization. What are the likely causes and how can I prevent it?
Racemization of α-amino esters can occur under both acidic and basic conditions. During synthesis, prolonged exposure to strong acids or bases, or elevated temperatures, can lead to the loss of stereochemical integrity.[5][6] Specifically, during esterification or any step involving activation of the carboxyl group, the formation of an oxazolone intermediate can facilitate racemization. To mitigate this, it is advisable to use mild reaction conditions and racemization-suppressing coupling agents if applicable. Monitoring the reaction closely to avoid unnecessarily long reaction times is also crucial.
Q4: I am having difficulty with the purification of the final product. What are the recommended methods?
Purification of this compound can typically be achieved using column chromatography on silica gel. The choice of eluent system will depend on the polarity of the impurities. A gradient elution with a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar solvent (e.g., ethyl acetate) is often effective. It is important to carefully monitor the fractions by thin-layer chromatography (TLC) to ensure proper separation from any starting materials or byproducts.
Troubleshooting Guide: Common Side Reactions and Solutions
This section provides a detailed breakdown of common side reactions, their causes, and step-by-step protocols for their mitigation.
Issue 1: Incomplete Boc Protection
-
Symptom: Presence of unreacted starting material (diamine) in the reaction mixture, detected by TLC or LC-MS.
-
Causality: Insufficient amount of Boc anhydride, poor reactivity of the amino group, or inadequate reaction time.
-
Troubleshooting Protocol:
-
Verify Reagent Stoichiometry: Ensure that at least one equivalent of di-tert-butyl dicarbonate is used per equivalent of the amino group to be protected.
-
Optimize Reaction Conditions:
-
Solvent: Use an appropriate solvent system, such as a mixture of dioxane and water or THF and water, to ensure the solubility of both the diamine and the Boc anhydride.[7]
-
Base: Employ a suitable base, such as sodium bicarbonate or triethylamine, to neutralize any acid formed during the reaction and to enhance the nucleophilicity of the amine.
-
-
Monitor Reaction Progress: Track the reaction progress using TLC or LC-MS to determine the optimal reaction time. If the reaction stalls, a small additional portion of Boc anhydride can be added.
-
Issue 2: Formation of Di-Protected Byproduct
-
Symptom: A significant peak corresponding to the di-Boc protected diamine is observed in the crude product analysis.
-
Causality: Use of a large excess of Boc anhydride, leading to the protection of both amino groups.
-
Troubleshooting Protocol:
-
Control Stoichiometry: Carefully control the amount of di-tert-butyl dicarbonate used. A 1:1 molar ratio of Boc anhydride to the diamine is a good starting point for mono-protection.
-
Slow Addition: Add the Boc anhydride solution dropwise to the solution of the diamine to maintain a low instantaneous concentration of the protecting agent.
-
pH Control: Maintain the reaction pH in the slightly basic range (pH 8-9) to favor the reaction at the more nucleophilic amino group.
-
Issue 3: Racemization
-
Symptom: The final product exhibits a loss of optical purity, as determined by chiral HPLC or polarimetry.
-
Causality: Exposure to harsh acidic or basic conditions, or elevated temperatures, particularly during steps involving the activation of the carboxyl group.[5][6]
-
Troubleshooting Protocol:
-
Mild Esterification Conditions: If performing the esterification step, avoid strongly acidic conditions (e.g., refluxing in methanol with sulfuric acid). Instead, consider milder methods such as using diazomethane (with appropriate safety precautions) or DCC/DMAP coupling with methanol at low temperatures.[8]
-
Temperature Control: Maintain low temperatures (0 °C to room temperature) throughout the synthesis, especially during workup and purification steps.
-
Avoid Strong Bases: Use weaker organic bases like N-methylmorpholine (NMM) instead of stronger bases like triethylamine where possible, as stronger bases can promote racemization.[6]
-
Issue 4: Intramolecular Cyclization
-
Symptom: Formation of a cyclic byproduct, such as a piperazinone derivative, which can be detected by mass spectrometry as a loss of methanol from the desired product.
-
Causality: The proximity of the free α-amino group and the methyl ester can lead to an intramolecular aminolysis reaction, especially under basic conditions or upon heating.
-
Troubleshooting Protocol:
-
Protect the α-Amino Group: If the synthesis plan allows, keeping the α-amino group protected until the final step can prevent this side reaction.
-
Mild Workup Conditions: During workup, use mild acidic and basic washes and avoid prolonged exposure to basic conditions.
-
Low-Temperature Storage: Store the purified product at low temperatures to minimize the risk of cyclization over time.
-
Visualizing the Synthetic Pathway and Potential Pitfalls
The following diagram illustrates a generalized synthetic workflow and highlights the stages where common side reactions can occur.
Sources
- 1. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. Racemization of alpha-amino acid esters by aliphatic ketones in the presence of carboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 7. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Yield for (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate Synthesis
Welcome to the technical support center for the synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions to help you optimize your synthetic route and achieve high yields of this valuable chiral building block.
Introduction
This compound is a key intermediate in the synthesis of various peptidomimetics and complex pharmaceutical agents. The presence of two distinct amino groups necessitates a carefully controlled synthetic strategy to ensure regioselective protection and preservation of stereochemical integrity. This guide will focus on a common and efficient synthetic pathway starting from L-asparagine, proceeding through a Hofmann rearrangement, and concluding with esterification. We will delve into the critical parameters of each step, providing evidence-based solutions to common challenges.
Synthetic Pathway Overview
A robust and scalable synthesis of this compound can be achieved in three main stages:
-
Nα-Boc Protection of L-Asparagine: The synthesis begins with the selective protection of the α-amino group of L-asparagine using di-tert-butyl dicarbonate (Boc₂O).
-
Hofmann Rearrangement: The amide side chain of Nα-Boc-L-asparagine is then converted to a primary amine via a Hofmann rearrangement, yielding Nα-Boc-L-2,3-diaminopropionic acid.
-
Esterification: The final step involves the esterification of the carboxylic acid to afford the target methyl ester.
This guide will provide detailed protocols and troubleshooting for each of these critical stages.
Frequently Asked Questions (FAQs)
Q1: Why is the regioselective Nα-Boc protection of L-asparagine typically successful under standard conditions?
A1: The selective protection of the α-amino group over the amide nitrogen is primarily due to the significant difference in their nucleophilicity. The α-amino group is a primary amine and is considerably more nucleophilic than the amide nitrogen, which is resonance-stabilized. Under weakly basic conditions, the α-amino group is readily acylated by Boc₂O, while the less reactive amide remains intact.
Q2: I am observing the formation of a di-Boc species. What is the likely cause and how can I prevent it?
A2: The formation of a di-Boc derivative, where both the α-amino group and the newly formed β-amino group are protected, can occur if an excess of Boc₂O is used or if the reaction conditions are too harsh. To mitigate this, it is crucial to use a stoichiometric amount of Boc₂O (typically 1.0-1.1 equivalents) and to carefully control the reaction temperature, keeping it at or below room temperature. Monitoring the reaction by TLC or LC-MS can help determine the optimal reaction time to maximize the formation of the mono-Boc product.
Q3: My Hofmann rearrangement is resulting in a low yield. What are the common pitfalls?
A3: Low yields in the Hofmann rearrangement of Nα-Boc-L-asparagine can stem from several factors. One common issue is incomplete conversion of the starting material. This can be addressed by ensuring the use of a sufficient excess of the oxidizing agent (e.g., bromine and a strong base, or a hypervalent iodine reagent like iodosobenzene diacetate).[1] Another potential problem is the formation of side products due to the reactivity of the intermediate isocyanate.[2] To favor the desired intramolecular rearrangement, it is important to maintain the recommended reaction temperature and to quench the reaction appropriately once the starting material is consumed. The choice of solvent can also play a role; for instance, using methanol with sodium methoxide can lead to the formation of a carbamate, which can then be hydrolyzed to the desired amine.[3]
Q4: How can I confirm the chiral purity of my final product?
A4: Ensuring the stereochemical integrity of your product is critical. The most reliable method for determining the enantiomeric excess (e.e.) is through chiral High-Performance Liquid Chromatography (HPLC).[4] This technique utilizes a chiral stationary phase to separate the (S) and (R) enantiomers, allowing for their quantification. It is advisable to analyze a racemic standard of the final product to confirm the elution order of the enantiomers.
Q5: What is the best method for purifying the final this compound?
A5: The final product is typically purified by column chromatography on silica gel. A gradient elution system, starting with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, is usually effective in separating the desired product from any remaining starting materials or byproducts. The purity of the collected fractions should be assessed by TLC or HPLC before combining them.
Troubleshooting Guide
Problem 1: Low Yield in Nα-Boc Protection of L-Asparagine
| Possible Cause | Diagnostic Check | Solution |
| Incomplete Reaction | Monitor the reaction progress using TLC or LC-MS. The presence of a significant amount of starting material (L-asparagine) indicates an incomplete reaction. | Increase the reaction time or slightly increase the equivalents of Boc₂O (up to 1.1 eq.). Ensure adequate mixing. |
| Hydrolysis of Boc₂O | A rapid drop in pH (if not buffered) and the presence of t-butanol as a byproduct can indicate significant hydrolysis of the Boc anhydride. | Ensure the reaction is performed in a suitable solvent system. If using aqueous conditions, maintain a slightly basic pH (8.5-9.5) with a suitable base (e.g., NaHCO₃ or Na₂CO₃). |
| Poor Solubility of L-Asparagine | Visual observation of undissolved starting material throughout the reaction. | Use a co-solvent system such as dioxane/water or THF/water to improve the solubility of L-asparagine. |
Problem 2: Low Yield or Side Product Formation in Hofmann Rearrangement
| Possible Cause | Diagnostic Check | Solution |
| Incomplete Rearrangement | TLC or LC-MS analysis of the crude product shows a significant amount of the starting Nα-Boc-L-asparagine. | Ensure the use of a sufficient excess of the rearranging agent (e.g., bromine/NaOH or PIDA).[1] The reaction may require a longer reaction time or a slight increase in temperature. |
| Formation of Urea Byproducts | The presence of higher molecular weight impurities in the mass spectrum, corresponding to the reaction of the isocyanate intermediate with the product amine. | Add the reagents at a low temperature to control the initial reaction rate. Ensure efficient stirring to prevent localized high concentrations of reactants. |
| Racemization | Chiral HPLC analysis of the final product shows a lower than expected enantiomeric excess. | The Hofmann rearrangement is generally stereoretentive.[3] However, harsh basic conditions could potentially lead to some epimerization. Consider using milder rearrangement conditions, such as those employing hypervalent iodine reagents.[1] |
Problem 3: Difficulties in Purification
| Possible Cause | Diagnostic Check | Solution |
| Co-elution of Product and Impurities | Fractions from column chromatography are not pure as determined by TLC or HPLC. | Optimize the solvent system for column chromatography. A shallower gradient or the use of a different solvent system (e.g., dichloromethane/methanol) may improve separation. |
| Product is an Oil and Difficult to Handle | The purified product is a viscous oil, making it difficult to handle and weigh accurately. | The product can sometimes be solidified by trituration with a non-polar solvent like hexane or pentane. Alternatively, it can be converted to its hydrochloride salt by treatment with HCl in a suitable solvent (e.g., ether or dioxane) to yield a stable, crystalline solid. |
Troubleshooting Workflow
Sources
- 1. Rearrangement of Nα-Protected l-Asparagines with Iodosobenzene Diacetate. A Practical Route to β-Amino-l-alanine Derivatives | Semantic Scholar [semanticscholar.org]
- 2. Hofmann rearrangement - Wikipedia [en.wikipedia.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Troubleshooting Boc Deprotection of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Welcome to the technical support center for the synthesis and handling of chiral diamino acid derivatives. This guide provides in-depth troubleshooting advice and frequently asked questions for a critical synthetic step: the acid-catalyzed removal of the tert-butyloxycarbonyl (Boc) protecting group from (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate to yield (S)-Methyl 2,3-diaminopropanoate. This chiral building block is a valuable intermediate in the development of pharmaceuticals and other biologically active molecules.[1]
This document is designed for researchers, chemists, and drug development professionals. It combines mechanistic explanations with practical, field-proven protocols to help you navigate common challenges and ensure the successful synthesis of your target compound.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental mechanism of acid-catalyzed Boc deprotection?
A1: The acid-catalyzed cleavage of a Boc group is a well-established elimination reaction that proceeds in three main stages.[2][3]
-
Protonation: The strong acid (e.g., Trifluoroacetic Acid - TFA, or HCl) protonates the carbonyl oxygen of the Boc group, making it a better leaving group.[4][5]
-
Carbocation Formation: The protonated group becomes unstable, leading to its cleavage. This generates a stable tertiary carbocation (the tert-butyl cation) and a carbamic acid intermediate.[2][4]
-
Decarboxylation & Salt Formation: The carbamic acid is highly unstable and rapidly decomposes, releasing carbon dioxide gas and the free amine.[5] The newly liberated amine is then immediately protonated by the excess acid in the reaction mixture to form the corresponding salt (e.g., trifluoroacetate or hydrochloride).[4] It is crucial to perform this reaction in a well-ventilated area and not in a sealed container due to the evolution of CO2 gas.[2][4]
Caption: Acid-catalyzed mechanism for Boc group removal.
Q2: My final product is a di-hydrochloride or di-TFA salt. Why isn't it the free diamine?
A2: The deprotection reaction is run using a large excess of strong acid. Both amino groups in the product molecule, (S)-Methyl 2,3-diaminopropanoate, are basic. In the highly acidic environment, they are readily protonated to form a dicationic species. The counter-ions (Cl⁻ or CF₃COO⁻) from the acid associate with these protonated amines to form a stable salt. This salt form enhances the product's stability and often improves its crystallinity, aiding in isolation.[1] Attempting to neutralize the product to the free diamine with an aqueous base can be problematic, often leading to ester hydrolysis (see Troubleshooting Problem 2).
Q3: Which deprotection reagent is better for my substrate: TFA in DCM or 4M HCl in Dioxane?
A3: Both are excellent and widely used reagents, but the choice depends on the other functional groups in your molecule and your desired outcome.
-
TFA in Dichloromethane (DCM): This is a very strong and fast-acting system, often ensuring complete deprotection.[2] However, its high acidity can sometimes cleave other acid-sensitive groups. The trifluoroacetate salt product can sometimes be more difficult to handle or crystallize than the hydrochloride salt.
-
4M HCl in Dioxane: This reagent is also highly effective but is often considered more selective.[6] It has demonstrated superior selectivity in deprotecting N-Boc groups in the presence of tert-butyl esters, which are more acid-labile.[7][8] For a substrate containing a methyl ester, which is less sensitive than a t-butyl ester but still susceptible to hydrolysis, HCl in an anhydrous organic solvent is an excellent choice.[6][9]
Troubleshooting Guide
Problem 1: My reaction is very slow or incomplete according to TLC/LC-MS analysis.
-
Potential Causes & Solutions:
-
Insufficient Acid: The rate of Boc cleavage can exhibit a second-order dependence on the acid's concentration.[10] A stoichiometric amount of acid is insufficient; a large excess is required to drive the reaction to completion.
-
Low Temperature: Most Boc deprotections are performed at room temperature (20-25 °C).[3] If the ambient temperature is significantly lower, the reaction rate will decrease. For particularly stubborn substrates, gentle warming may be required, but this increases the risk of side reactions.
-
Solution: Ensure the reaction is running at room temperature. For sensitive substrates that require an initial cooling phase (0 °C), make sure to allow the reaction to warm to room temperature and stir for an adequate amount of time.[3]
-
-
Inadequate Reaction Time: While many deprotections are complete within 30-60 minutes, some substrates may require longer.[3][6]
-
Solution: Monitor the reaction progress periodically using an appropriate analytical method (TLC stained with ninhydrin or LC-MS). Continue the reaction until the starting material is fully consumed.[3]
-
-
Problem 2: I'm observing significant hydrolysis of my methyl ester.
-
Potential Causes & Solutions:
-
Presence of Water: The methyl ester is susceptible to acid-catalyzed hydrolysis, a reaction that requires water. Even small amounts of water in your reagents or solvents can lead to the formation of the undesired di-acid byproduct.
-
Aqueous Basic Workup: A common mistake is to attempt to neutralize the resulting amine salt with an aqueous base (like saturated NaHCO₃) to extract the "free amine". This introduces water and creates basic conditions, both of which can rapidly hydrolyze the ester.[14]
-
Problem 3: The workup is difficult, and my isolated product is a sticky, non-crystalline oil.
-
Potential Causes & Solutions:
-
Hygroscopic Nature of the Product: The diamine dihydrochloride or di-TFA salt is highly polar and often hygroscopic, meaning it readily absorbs moisture from the air. This can prevent crystallization and result in a sticky gum or oil.[14]
-
Solution: Perform the final isolation steps (filtration, drying) as quickly as possible, minimizing exposure to atmospheric moisture. Dry the final product thoroughly under high vacuum.
-
-
Residual Solvent or Acid: Trace amounts of TFA, HCl, or solvent can inhibit crystallization. TFA is particularly notorious for being difficult to remove completely.
-
Solution: After the initial concentration on a rotary evaporator, add a solvent like DCM or toluene and re-evaporate.[3] Repeat this co-evaporation process 2-3 times to azeotropically remove residual acid. For final purification and removal of trace TFA, lyophilization (freeze-drying) from a 10% acetic acid solution or water can be highly effective.[1]
-
-
Precipitation Technique: The choice of anti-solvent and the technique used are critical for inducing precipitation.
-
Solution: After concentrating the crude product to a thick oil, dissolve it in a minimal amount of a polar solvent like methanol. Then, add this solution dropwise to a large volume of a vigorously stirring, cold non-polar solvent such as diethyl ether or MTBE.[13] This often yields a fine, filterable solid.
-
-
Problem 4: I see unexpected peaks in my HPLC/LC-MS analysis after deprotection.
-
Potential Causes & Solutions:
-
Alkylation by tert-butyl Cation: The highly reactive tert-butyl cation generated during the reaction can alkylate any nucleophilic sites on your molecule.[15][16] For (S)-Methyl 2,3-diaminopropanoate, the primary and secondary amines are protonated and thus non-nucleophilic, so self-alkylation is unlikely. However, this can be a major issue in more complex molecules containing residues like tryptophan or methionine.[15]
-
Solution: While likely unnecessary for this specific substrate, if you suspect alkylation side-products, you can add a "scavenger" to the reaction mixture. Scavengers are nucleophiles added to trap the tert-butyl cation before it can react with your product.[17] Common scavengers include anisole, thioanisole, or triisopropylsilane (TIS).[17][18]
-
-
Comparative Data & Protocols
Table 1: Comparison of Common Boc Deprotection Conditions
| Parameter | Method 1: TFA/DCM | Method 2: HCl/Dioxane |
| Reagent | Trifluoroacetic Acid (TFA) | 4M Hydrogen Chloride (HCl) in 1,4-Dioxane |
| Solvent | Dichloromethane (DCM) | 1,4-Dioxane (as supplied) |
| Concentration | 25-50% v/v TFA in DCM[1][11] | 4 Molar[6][8] |
| Temperature | 0 °C to Room Temperature[3] | Room Temperature[6] |
| Typical Time | 30 - 120 minutes[3] | 30 - 60 minutes[6][8] |
| Pros | Very fast and powerful; highly effective for most substrates.[2] | Milder, often more selective; yields a crystalline hydrochloride salt.[6][7] |
| Cons | Highly corrosive; can cleave other acid-sensitive groups; TFA can be hard to remove.[14][16] | Dioxane is a peroxide-former and has health concerns; requires anhydrous conditions. |
Experimental Protocols
Caption: General experimental workflow for Boc deprotection.
Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
This protocol is a robust starting point for general-purpose Boc deprotection.[1][3]
-
Preparation: Dissolve this compound (1 equivalent) in anhydrous DCM (approx. 5-10 mL per gram of substrate) in a round-bottom flask equipped with a magnetic stir bar.
-
Reaction: Cool the solution to 0 °C in an ice bath. Slowly add TFA (5-10 equivalents, often as a 1:1 mixture with DCM) to the stirred solution.[1]
-
Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-3 hours. Monitor the disappearance of the starting material by TLC (visualized with ninhydrin stain) or LC-MS.[1][3]
-
Workup: Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.[3]
-
Purification: Add a portion of DCM or toluene to the resulting residue and concentrate again under reduced pressure. Repeat this step 2-3 times to remove residual TFA.[3] Dissolve the final oily residue in a minimal amount of methanol and precipitate the product by adding it dropwise to a flask of cold, vigorously stirred diethyl ether.[3][13]
-
Isolation: Collect the resulting solid precipitate by filtration, wash with a small amount of cold diethyl ether, and dry under high vacuum to yield (S)-Methyl 2,3-diaminopropanoate as its di-trifluoroacetate salt.
Protocol 2: Selective Deprotection using 4M HCl in Dioxane
This method is highly efficient and often preferred for substrates with other acid-sensitive functionalities like esters.[6][8]
-
Preparation: Dissolve this compound (1 equivalent) in a minimal amount of a co-solvent like anhydrous DCM or methanol if needed, or add the acid solution directly if the substrate is soluble.
-
Reaction: To the substrate, add a solution of 4M HCl in 1,4-dioxane (5-10 equivalents) at room temperature with stirring.[13]
-
Monitoring: Stir the reaction for 30-60 minutes at room temperature. The reaction is typically very fast.[6][8] Monitor for completion by TLC or LC-MS.
-
Workup: Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
Purification: Add diethyl ether to the residue to precipitate the hydrochloride salt of the product.[13]
-
Isolation: Collect the solid by filtration, wash thoroughly with diethyl ether to remove any non-polar impurities, and dry under high vacuum to afford (S)-Methyl 2,3-diaminopropanoate dihydrochloride.[1]
References
- BenchChem. (2025). Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.
- Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA.
- BenchChem. (n.d.). (S)-methyl 2,3-diaminopropanoate dihydrochloride | 147857-43-0. BenchChem.
- Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m). Journal of Peptide Research, 58(4), 338-341.
- BenchChem. (2025). Application Notes and Protocols: Step-by-Step Boc Deprotection Using Trifluoroacetic Acid (TFA). BenchChem.
- BenchChem Technical Support Team. (2025). Technical Support Center: Boc Deprotection with Trifluoroacetic Acid (TFA). BenchChem.
- University of Arizona. (n.d.). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCL/dioxane (4 M).
- BenchChem. (2025). Application Notes and Protocols: Boc Deprotection of Boc-D-4-aminomethylphe(Boc). BenchChem.
- Master Organic Chemistry. (n.d.). Amine Protection and Deprotection.
- ResearchGate. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m).
- ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA?
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- BenchChem. (2025). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem.
- ACS Publications. (n.d.). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development.
- ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Reagent Guides.
- ResearchGate. (2021). How should I deprotect Boc-amino group without breaking ester bond?
- ResearchGate. (n.d.). Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration.
- ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Boc Deprotection Mechanism - TFA [commonorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 m) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. experts.arizona.edu [experts.arizona.edu]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. chempep.com [chempep.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. pubs.acs.org [pubs.acs.org]
preventing racemization of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Technical Support Center: (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
A Guide to Preventing Racemization in Synthesis
Welcome to the technical support guide for handling this compound, a key chiral building block in pharmaceutical and peptide synthesis. This document, prepared by our senior application scientists, provides in-depth troubleshooting advice and best practices to maintain the stereochemical integrity of this valuable intermediate.
Frequently Asked Questions (FAQs)
Q1: What is racemization and why is it a critical issue for this specific compound?
Racemization is the process by which a pure enantiomer, in this case, the (S)-enantiomer, converts into a mixture containing both its original form and its non-superimposable mirror image (the (R)-enantiomer). For drug development professionals, maintaining enantiomeric purity is paramount. The biological activity of a peptide or small molecule therapeutic is highly dependent on its precise three-dimensional structure; the presence of the incorrect enantiomer can lead to reduced efficacy, altered pharmacology, or even toxic side effects[1].
Q2: What is the primary chemical mechanism driving racemization in α-amino esters like this one?
The key vulnerability lies in the hydrogen atom on the α-carbon (the stereocenter). This proton is weakly acidic and can be abstracted by a base. This deprotonation forms a planar, achiral enolate intermediate. Subsequent reprotonation can occur from either face of the planar intermediate, leading to the formation of both the original (S) and the undesired (R) enantiomers, resulting in a racemic mixture[2][3][4]. The presence of the ester group contributes to the acidity of this α-proton.
Q3: Is the N-Boc protecting group itself a factor in racemization?
The N-Boc (tert-butoxycarbonyl) group is a urethane-type protecting group. Unlike acyl-type protecting groups (e.g., Acetyl, Benzoyl), urethane groups are electron-donating and are known to significantly suppress racemization[][6]. They do this by reducing the acidity of the α-proton and disfavoring the formation of an oxazolone intermediate, another common pathway for racemization, especially during peptide coupling reactions[7][8]. However, under sufficiently harsh conditions (e.g., strong base, high temperature), racemization via direct enolization can still occur.
Q4: What are the most critical experimental factors that I need to control to prevent racemization?
There are four primary factors:
-
Base: The strength, steric hindrance, and concentration of the base used are critical[9][10].
-
Solvent: Polar aprotic solvents can accelerate racemization compared to nonpolar solvents[11][12].
-
Temperature: Higher temperatures increase the rate of racemization[11].
-
Time: Prolonged exposure to conditions that promote racemization will result in a greater loss of optical purity[13].
Troubleshooting Guide: Loss of Optical Purity
This section addresses the common problem of detecting the undesired (R)-enantiomer in your product.
Problem: My reaction product, analyzed by chiral HPLC or NMR with a chiral shift reagent, shows a significant percentage of the undesired diastereomer or enantiomer.
Investigation Workflow
Use the following decision tree to diagnose the potential cause of racemization in your experiment.
Caption: Troubleshooting workflow for identifying sources of racemization.
Detailed Solutions & Causality
1. Probable Cause: Incorrect Base Selection or Stoichiometry
-
The "Why": The rate of racemization is directly proportional to the concentration and strength of the base. Strong bases like DBU or even common hindered bases like DIEA, if used in excess, can readily abstract the α-proton[9]. The choice of base is often a compromise between efficient reaction and minimal racemization.
-
Solution:
-
Switch to a Weaker Base: For sensitive substrates, replace DIEA (pKa of conjugate acid ~10.75) with N-methylmorpholine (NMM, pKa ~7.4) or the highly hindered 2,4,6-collidine (pKa ~7.4)[6][7][14]. These bases are sufficiently strong to facilitate many coupling reactions but are less likely to cause deprotonation at the stereocenter.
-
Control Stoichiometry: Avoid using an excess of base. In peptide couplings, use the base in an equimolar ratio to the amino acid component.
-
| Table 1: Comparison of Common Organic Bases in Peptide Synthesis | |||
| Base | pKa (Conjugate Acid) | Steric Hindrance | Relative Racemization Risk |
| N,N-Diisopropylethylamine (DIEA) | ~10.75 | High | Moderate to High |
| N-Methylmorpholine (NMM) | ~7.4 | Low | Low |
| 2,4,6-Collidine | ~7.4 | High | Very Low |
| 1,8-Diazabicycloundec-7-ene (DBU) | ~13.5 | Moderate | Very High |
2. Probable Cause: Inappropriate Solvent Choice
-
The "Why": Polar aprotic solvents like DMF and NMP can stabilize the charged enolate intermediate, thereby lowering the activation energy for its formation and increasing the rate of racemization[11][12].
-
Solution:
-
Use Less Polar Solvents: Whenever substrate solubility permits, use dichloromethane (DCM) or tetrahydrofuran (THF) instead of DMF.
-
Solvent Screening: If racemization persists, a small screening of solvents or solvent mixtures (e.g., DCM/THF) may be necessary to find the optimal balance between reaction rate and stereochemical retention. Some studies have shown that chloroform-trifluoroethanol mixtures can effectively suppress epimerization[11].
-
3. Probable Cause: Elevated or Uncontrolled Reaction Temperature
-
The "Why": Racemization is a chemical reaction with an activation energy barrier. Providing more thermal energy to the system by increasing the temperature will increase the rate at which this barrier is overcome[11].
-
Solution:
-
Maintain Low Temperatures: Perform base-mediated reactions at 0 °C or lower. For particularly sensitive steps, such as the activation of an amino acid for peptide coupling, temperatures of -15 °C are often recommended.
-
Controlled Addition: Add the base slowly to a cooled solution to dissipate any heat generated from acid-base neutralization.
-
Best-Practice Protocol: A Racemization-Resistant Peptide Coupling
This protocol details the coupling of a generic N-Boc-protected amino acid to our target compound, this compound, using conditions designed to minimize racemization.
Materials:
-
This compound (as HCl salt)
-
N-Boc-L-Phenylalanine (as the incoming amino acid)
-
DIC (N,N'-Diisopropylcarbodiimide)
-
Oxyma Pure (Ethyl cyanohydroxyiminoacetate)
-
N-Methylmorpholine (NMM)
-
Anhydrous Dichloromethane (DCM)
Procedure:
-
Vessel Preparation: Under an inert atmosphere (Nitrogen or Argon), add N-Boc-L-Phenylalanine (1.0 eq) and Oxyma Pure (1.0 eq) to a flame-dried round-bottom flask.
-
Dissolution: Dissolve the solids in anhydrous DCM (approx. 0.1 M concentration).
-
Cooling: Cool the solution to 0 °C in an ice-water bath.
-
Activation: Add DIC (1.0 eq) dropwise to the cooled solution. Stir the mixture at 0 °C for a pre-activation period of no more than 10 minutes. This minimizes the lifetime of the highly reactive intermediate, reducing the opportunity for side reactions[7].
-
Amine Component Preparation: In a separate flask, dissolve this compound HCl salt (1.0 eq) in anhydrous DCM.
-
Neutralization: Cool the amine solution to 0 °C and add NMM (1.0 eq) dropwise to neutralize the HCl salt, forming the free amine in situ.
-
Coupling: Transfer the freshly prepared free amine solution to the activated acid solution at 0 °C.
-
Reaction: Allow the reaction to stir at 0 °C for 2 hours, then let it slowly warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Upon completion, filter the by-product (diisopropylurea, DCU). Wash the filtrate with cold 1N HCl, saturated NaHCO₃, and brine. Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.
-
Analysis: Purify the crude product via column chromatography and immediately analyze the final product for diastereomeric purity using an appropriate chiral HPLC method.
Mechanism of Racemization via Direct Enolization
The following diagram illustrates the base-catalyzed racemization of the target molecule.
Caption: Mechanism of base-catalyzed racemization via an achiral enolate intermediate.
References
- BenchChem. (n.d.). Common side reactions with Boc-protected amino acids and how to avoid them. BenchChem Technical Support.
- AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC Technical Library.
- Conklin, L. E., et al. (1967). Epimerization of Peptide. Presentation slides citing various sources including Int. J. Peptide Protein Res. and Tetrahedron.
- ResearchGate. (n.d.). Impact of solvents on the conversion and epimerization of Fmoc-His(Trt)-S-phenylethylamide.
-
Jones, J. H., & Benoiton, N. L. (1993). Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it. International Journal of Peptide and Protein Research, 41(5), 512-516. [Link]
-
Li, P. et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. Nature Communications. [Link]
- AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. AAPPTEC Technical Library.
-
Yusuff, N., & Santhanam, A. (2017). Epimerisation in Peptide Synthesis. Malaysian Journal of Chemistry, 19(1), 58-71. [Link]
- BOC Sciences. (n.d.). Amino Acid Protection & Deprotection Services. BOC Sciences.
-
Albericio, F., & Carpino, L. A. (2021). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 26(11), 3199. [Link]
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Bachem AG.
-
The Organic Chemistry Tutor. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. [Link]
- BOC Sciences. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. BOC Sciences Blog.
-
Dr. B's Chemistry. (2024). CHEM 2325 Module 27: Alpha Substitution Reactions - Racemization. YouTube. [Link]
-
El-Faham, A., & Albericio, F. (2018). Racemization during SPPS coupling step. ResearchGate. [Link]
-
Goodman, M., & Stueben, K. C. (1962). Amino Acid Active Esters. III. Base-Catalyzed Racemization of Peptide Active Esters. The Journal of Organic Chemistry, 27(9), 3409-3416. [Link]
- Mesa Labs. (2016). SPPS Tips For Success Handout. Mesa Labs.
Sources
- 1. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. researchgate.net [researchgate.net]
- 6. bachem.com [bachem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 12. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Racemization during aminolysis of activated esters of N-alkoxycarbonylamino acids by amino acid anions in partially aqueous solvents and a tactic to minimize it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mesalabs.com [mesalabs.com]
Technical Support Center: Solubility Enhancement for (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Welcome to the technical support center for optimizing reactions involving (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, commonly known as Boc-L-Dap-OMe. This guide is designed for researchers, chemists, and drug development professionals who encounter solubility challenges with this versatile building block. Here, we provide in-depth, field-tested solutions in a direct question-and-answer format, supplemented with detailed protocols and troubleshooting workflows.
Frequently Asked Questions (FAQs)
Q1: Why am I having trouble dissolving Boc-L-Dap-OMe in my reaction solvent?
A: The solubility of Boc-L-Dap-OMe, like many protected amino acid derivatives, is governed by a delicate balance of its structural features. The molecule contains a bulky, hydrophobic tert-butoxycarbonyl (Boc) group and a methyl ester, which limit its solubility in highly polar or aqueous solvents. Conversely, the presence of the free amine and the carbamate linkage provides some polar character. This amphiphilic nature can lead to poor solvation in a single solvent system. Furthermore, intermolecular hydrogen bonding can lead to aggregation, especially at higher concentrations, effectively reducing the material's interaction with the solvent.[1][2]
Q2: What are the recommended starting solvents for dissolving Boc-L-Dap-OMe?
A: For most applications, especially in peptide synthesis or acylation reactions, starting with a polar aprotic solvent is recommended. These solvents are generally effective at solvating the peptide backbone and the protecting groups.[3]
-
N,N-Dimethylformamide (DMF): Often the first choice in solid-phase peptide synthesis (SPPS) due to its excellent solvating properties for a wide range of reagents.[3][4]
-
N-Methyl-2-pyrrolidone (NMP): A highly effective alternative to DMF, sometimes showing superior performance in solvating complex or aggregation-prone sequences.[3]
-
Dichloromethane (DCM): Commonly used in Boc-based synthesis strategies. It readily dissolves many Boc-protected amino acids and is compatible with trifluoroacetic acid (TFA) for deprotection.[3][5]
-
Dimethyl Sulfoxide (DMSO): An exceptionally strong solvent that can dissolve many otherwise insoluble compounds. It is often used as a co-solvent to disrupt aggregation.[6][7]
It's crucial to use high-purity, anhydrous solvents, as water can negatively impact both solubility and the stability of reagents.
Q3: My compound is still not dissolving well. What are the next steps to improve solubility?
A: If your initial solvent choice is insufficient, several physical and chemical techniques can be employed.
-
Co-Solvent Systems: The use of a co-solvent is a powerful strategy to enhance solubility.[8] Adding a small amount of a stronger solvent like DMSO (e.g., 5-10% v/v) to DMF or DCM can dramatically improve dissolution by disrupting intermolecular forces.[6]
-
Sonication: Applying ultrasonic energy can help break up solid aggregates and accelerate the dissolution process.[7] Use a standard laboratory ultrasonic bath for 5-15 minutes.
-
Gentle Heating: Carefully warming the mixture can increase solubility.[7] However, this must be done with caution. Do not exceed 40°C, as prolonged heating can risk the thermal degradation of the compound or other reagents in your reaction.
Always ensure your compound is fully dissolved before proceeding with the reaction to ensure accurate stoichiometry and optimal reaction kinetics.
Q4: Are there any chemical additives that can enhance solubility in solvents like DMF?
A: Yes, for particularly challenging cases, especially in the context of on-resin peptide synthesis, certain additives can be beneficial. The aggregation of peptide chains is a common cause of poor reagent solubility and accessibility.[1][6] While Boc-L-Dap-OMe itself is a small molecule, these techniques are borrowed from the synthesis of "difficult" peptide sequences and can be effective.
-
Lithium Chloride (LiCl): Adding LiCl to DMF (at concentrations around 0.1 M) has been shown to disrupt hydrogen-bond-based aggregation (β-sheet formation) in growing peptide chains, which can improve the solubility and reactivity of incoming protected amino acids.[6]
This approach is more common in solid-phase synthesis where aggregation on the resin is the primary concern, but it can also aid in solubilizing reagents in the liquid phase.
Q5: The compound dissolved, but my reaction is sluggish. Could solubility still be the problem?
A: Absolutely. A visually clear solution does not always mean the compound is fully solvated at a molecular level. Micro-aggregation can still occur, where small, non-visible clusters of molecules exist in equilibrium with the dissolved species. These aggregates have reduced surface area and are less reactive, leading to sluggish or incomplete reactions.
If you suspect micro-aggregation, consider the following:
-
Dilution: Performing the reaction at a lower concentration can shift the equilibrium away from aggregation.
-
Re-evaluating the Solvent System: Even if the compound dissolves, the solvent may not be optimal for the reaction itself. A solvent system that better solvates the transition state of the reaction can lead to significant rate enhancements. Trying a DMF/DMSO or DCM/NMP mixture might be beneficial.[3][6]
Troubleshooting and Experimental Protocols
This section provides structured workflows to systematically address solubility issues with Boc-L-Dap-OMe.
Systematic Solvent Screening Workflow
When facing persistent solubility problems, a systematic approach to finding the right solvent or solvent mixture is essential.
Caption: Decision workflow for systematic solvent screening.
Protocol 1: Solubility Enhancement using a Co-Solvent System
This protocol details the use of DMSO as a co-solvent to improve the solubility of Boc-L-Dap-OMe in DMF.
Materials:
-
This compound (Boc-L-Dap-OMe)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Reaction vessel
Procedure:
-
To your reaction vessel, add the required mass of Boc-L-Dap-OMe.
-
Calculate the final required reaction volume. Add 80% of this volume as DMF.
-
Stir the mixture at room temperature for 5 minutes. Observe for dissolution.
-
If the solid is not fully dissolved, add DMSO dropwise while stirring. Do not exceed 20% of the final volume.
-
Once the solution is clear, add any remaining DMF to reach the final calculated volume.
-
The reagent is now ready for addition to your reaction.
Causality: DMSO is a highly polar aprotic solvent with a strong ability to act as a hydrogen bond acceptor. Its addition helps to break up the intermolecular hydrogen bonds between molecules of Boc-L-Dap-OMe, allowing the primary solvent (DMF) to solvate them more effectively.[6][8]
Data Summary
While precise solubility data for Boc-L-Dap-OMe is not widely published, we can extrapolate from the general behavior of similar protected amino acids.[4][9] The following table provides a qualitative guide to solubility in common laboratory solvents.
| Solvent | Polarity Index | Type | Expected Solubility of Boc-L-Dap-OMe | Notes |
| Water | 10.2 | Protic | Very Low | Hydrophobic Boc group and ester limit solubility.[10] |
| Methanol (MeOH) | 5.1 | Protic | Low to Moderate | May be useful in some contexts but can participate in side reactions (transesterification). |
| Dichloromethane (DCM) | 3.1 | Aprotic | Good | A common solvent for Boc-protected compounds; good for reactions involving acid-labile groups.[3][5] |
| Acetonitrile (ACN) | 5.8 | Aprotic | Moderate | Solubility can be limited for some protected amino acids.[11] |
| N,N-Dimethylformamide (DMF) | 6.4 | Aprotic | Very Good | Excellent general-purpose solvent for peptide synthesis and related reactions.[3] |
| Dimethyl Sulfoxide (DMSO) | 7.2 | Aprotic | Excellent | A very strong solvent, often used to dissolve difficult compounds or as a co-solvent.[6][12] |
Logical Relationships in Solubility Troubleshooting
The process of troubleshooting solubility is not random; it follows a logical progression from the simplest to the more complex interventions.
Caption: Hierarchy of interventions for solubility troubleshooting.
References
- Biosynth. (2025, August 7). The Solubility Challenge in Peptide Therapeutics.
- Fields, G. B. (2013). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Methods in Molecular Biology, 1047, 65-80.
- Morii, H., & Ichimura, K. (1989). Solubility and Coupling Reactivity of Protected Peptides in Highly Polar Solvents. Bulletin of the Chemical Society of Japan, 62(8), 2730-2732.
- Erlanson, D. A., et al. (2016). A new amino acid for improving permeability and solubility in macrocyclic peptides through side chain-to-backbone hydrogen bonding. Journal of Medicinal Chemistry, 59(17), 7858-7866.
- Pharmapproach. (2024, October 30). Co-solvency and anti-solvent method for the solubility enhancement.
- BenchChem. (2025). Technical Support Center: Boc-Dap-OH Coupling in Solid-Phase Peptide Synthesis (SPPS).
- Thompson, D. A., et al. (2015). A Helping Hand to Overcome Solubility Challenges in Chemical Protein Synthesis. Chembiochem, 16(1), 38-44.
- JPT Peptide Technologies. (n.d.).
- AAPPTec. (n.d.). Solvents for Solid Phase Peptide Synthesis.
- Svitova, T., & Miret, S. (2020). Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. Frontiers in Bioengineering and Biotechnology, 8, 149.
- ResearchGate. (n.d.). Solubility of amino acid (AA)
- Lipinski, C. A., et al. (2020). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Molecules, 25(11), 2543.
- Pal, A., & Lahiri, S. C. (1989). Solubilities of Amino Acids in Different Mixed Solvents. Journal of the Indian Chemical Society, 66, 136-138.
- Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group.
- D'Andrea, P., et al. (2018). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 23(10), 2673.
- Arakawa, T., & Timasheff, S. N. (1987).
- Ager, D. J., et al. (1996). The Solubility of Proteins in Organic Solvents. Tetrahedron: Asymmetry, 7(11), 3209-3214.
- Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island.
- Albericio, F., et al. (2018). PolarClean as a Green Solvent for Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 6(7), 8485-8491.
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- 1. Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Catalyst Selection for Reactions with (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth technical advice, troubleshooting protocols, and frequently asked questions regarding catalyst selection for reactions involving the α-amino group of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate. Our focus is on providing practical, field-proven insights grounded in established chemical principles to ensure the success and integrity of your experiments.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common queries regarding catalyst selection and reaction strategy for this specific chiral building block.
Q1: What are the primary catalytic reactions for the free α-amino group of this substrate?
The most common and synthetically valuable catalytic reaction for the α-amino group is N-alkylation , predominantly achieved via direct reductive amination .[1][2] This powerful one-pot method involves the reaction of the primary amine with an aldehyde or ketone to form an imine intermediate, which is immediately reduced to the target secondary amine.[3][4] This approach is highly favored in pharmaceutical and fine chemical synthesis due to its efficiency and atom economy.[2][5]
Key catalytic systems for this transformation include:
-
Heterogeneous Catalysts: Palladium on carbon (Pd/C) with a hydride source (e.g., H₂, NaBH₃CN) is a versatile and widely used system.[1] Nickel-based catalysts are also employed due to their good activity and lower cost.[1][6]
-
Homogeneous Catalysts: Transition metal complexes of iridium, ruthenium, and rhodium are often used, particularly in asymmetric synthesis where precise control of stereochemistry is paramount.[7][8] These catalysts frequently operate via a "borrowing hydrogen" or "hydrogen autotransfer" mechanism with alcohols as the alkylating agent.[9]
-
Biocatalysts: Imine reductases (IREDs) and reductive aminases (RedAms) offer exceptional chemo- and stereoselectivity under mild, aqueous conditions, making them a green chemistry alternative.[5]
Q2: What are the critical factors when selecting a catalyst for N-alkylation of this substrate?
Selecting the optimal catalyst requires balancing several factors:
-
Stereopreservation: The substrate has a chiral center at the α-carbon. It is crucial to choose a catalytic system that operates under mild conditions to prevent racemization. The imine intermediate can tautomerize to an enamine, which would destroy the stereocenter. Low temperatures and careful selection of the base and reducing agent are critical.
-
Chemoselectivity: The molecule contains three key functional groups: a primary α-amine, a Boc-protected side-chain amine, and a methyl ester. The catalyst must selectively target the α-amine. Fortunately, the Boc group is robust and non-nucleophilic, and the ester is generally unreactive under typical reductive amination conditions.
-
Over-alkylation: A common side reaction is the formation of a tertiary amine via a second alkylation event.[6][10] This can often be controlled by adjusting the stoichiometry of the reactants or by using a trapping agent. For instance, performing the reaction in the presence of Di-tert-butyl dicarbonate ((Boc)₂O) can trap the newly formed secondary amine, preventing further reaction.[11]
-
Catalyst Type (Homogeneous vs. Heterogeneous): The choice depends on process requirements. Heterogeneous catalysts are robust, easily separated, and recyclable, making them ideal for large-scale industrial processes.[12] Homogeneous catalysts offer higher selectivity and activity, as their steric and electronic properties can be precisely tuned through ligand modification, making them superior for complex synthesis and mechanistic studies.[12][13]
Q3: Can I use a catalyst to react with the Boc-protected amine instead of the α-amino group?
Generally, no. The tert-butoxycarbonyl (Boc) group is specifically designed as a stable, non-nucleophilic protecting group.[14] It renders the nitrogen atom electron-deficient and sterically hindered, preventing it from participating in nucleophilic attacks like N-alkylation or peptide coupling under standard conditions. Its removal requires strong acidic conditions (e.g., trifluoroacetic acid) or specific thermal methods, not catalytic activation in the context of N-alkylation.[14][15][16]
Q4: How do I choose between a homogeneous and a heterogeneous catalyst for my process?
The decision involves a trade-off between practical process considerations and catalytic performance. The following table summarizes the key differences to guide your selection.
| Feature | Homogeneous Catalysts | Heterogeneous Catalysts |
| Activity/Selectivity | Generally higher due to well-defined active sites and tunable ligands.[12][13] | Can have lower selectivity due to multiple types of active sites on the surface. |
| Reaction Conditions | Often operate under milder temperatures and pressures.[15] | Typically require more robust or harsher conditions but are very stable.[12] |
| Catalyst Separation | Difficult and costly; often requires extraction or chromatography.[13][15] | Simple separation via filtration, enabling easy recovery and reuse.[12] |
| Cost & Scalability | Ligands can be expensive, and separation challenges can hinder scalability.[15] | Excellent for industrial scale-up due to recyclability and robustness.[17] |
| Mechanistic Insight | Well-defined structure allows for easier study of reaction mechanisms.[12][13] | The complexity of the surface makes mechanistic studies challenging.[13] |
Recommendation: For initial lab-scale synthesis and optimization where high selectivity is key, a homogeneous catalyst may be preferable. For process development and scale-up where cost and recyclability are dominant factors, a heterogeneous catalyst like Pd/C is the standard choice.
Section 2: Troubleshooting Guide
This guide provides a structured approach to resolving common issues encountered during the catalytic N-alkylation of this compound.
Problem 1: Low Yield or Stalled Reaction
Symptoms: TLC or LC-MS analysis shows a high percentage of unreacted starting amine even after extended reaction times.
| Potential Cause | Explanation | Recommended Solution |
| Ineffective Catalyst | The chosen catalyst (e.g., Pd/C) may not be active enough for the specific substrate combination (e.g., a sterically hindered ketone). | Screen alternative catalysts: If using Pd/C, try a different metal like a Raney Nickel system or a homogeneous catalyst (e.g., an Iridium or Ruthenium complex) known for high activity.[7][8] |
| Catalyst Poisoning | Amines, sulfur compounds, or other impurities can irreversibly bind to the catalyst's active sites, deactivating it.[18][19][20] The product itself can sometimes act as an inhibitor. | Purify reagents: Ensure the starting amine, aldehyde/ketone, and solvent are free of impurities. Recrystallize or chromatograph the starting materials if necessary. Increase catalyst loading: As a simple fix, increasing the mol% of the catalyst can sometimes overcome minor poisoning issues. |
| Poor Imine Formation | The equilibrium for imine formation may not be favorable. This is often pH-dependent and requires the removal of water. | Adjust pH: The reaction is often optimal under weakly acidic conditions (pH 5-6) to promote carbonyl protonation without deactivating the amine nucleophile.[4] Add a dehydrating agent: Incorporate molecular sieves (3Å or 4Å) to sequester the water byproduct and drive the equilibrium towards the imine. |
| Inefficient Reducing Agent | The chosen reducing agent (e.g., NaBH₄) may be too reactive and reduce the aldehyde/ketone before imine formation, or too slow to reduce the imine. | Switch reducing agents: Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (STAB) are often preferred as they are more selective for the iminium ion over the carbonyl group.[1][3] |
Caption: Step-by-step workflow for reductive amination.
References
- A.G. Metals. Heterogeneous Catalysts vs.
- Wikipedia. (2023).
- Groger, H., & Hummel, W. (2018). A Mechanism for Reductive Amination Catalyzed by Fungal Reductive Aminases.
- Strem Chemicals.
- An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry. (2024).
- Chemistry Steps.
- Reddy, K. L., et al. (2012). The direct reductive amination of electron-deficient amines with aldehydes: the unique reactivity of the Re2O7 catalyst.
- Organic Chemistry Tutor.
- ChemBAM.
- Jessop, P. G., et al. (2012). Combining the Benefits of Homogeneous and Heterogeneous Catalysis with Tunable Solvents and Nearcritical Water. Accounts of chemical research, 45(3), 471-480.
- Book Review of Heterogenized Homogeneous Catalysts for Fine Chemicals Production: Materials and Processes.
- Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125-127.
- Crooks, J. (2019). A Reductive Amination Using Methyl Esters as Nominal Electrophiles. Nottingham ePrints.
- ResearchGate. How do I perform reductive amination of amino acid ester with paraformaldehyde as a source of methyl group?.
- Reddy, D., et al. (2012). A One-Pot Selective Synthesis of N-Boc Protected Secondary Amines.
- Gutmann, B., et al. (2015). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 19(9), 1168-1171.
- Chen, G., Shaughnessy, K. H., & Daugulis, O. (2009). Auxiliary-Assisted Palladium-Catalyzed Arylation and Alkylation of sp2 and sp3 Carbon-Hydrogen Bonds. Journal of the American Chemical Society, 131(43), 15802-15803.
- Request PDF. Palladium Catalyzed N-Alkylation of Amines with Alcohols.
- Request PDF. An Overview of Palladium-Catalyzed N-alkylation Reactions.
- BenchChem. Troubleshooting guide for overcoming poor stereoselectivity in chiral amine synthesis.
- Organic Chemistry Portal.
- Organic Chemistry Portal. Boc-Protected Amino Groups.
- Wikipedia. (2023).
- Alcaide, B., et al. (2012). Intermolecular reductive amination of amino acid- derived b -keto esters. Beilstein Journal of Organic Chemistry, 8, 1229-1235.
- ResearchGate.
- PubMed. Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Stereoselectivity and Reactivity.
- Reddit. How do I avoid side reactions while doing this peptide coupling reaction?.
- Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research.
- BenchChem. Troubleshooting guide for peptide coupling reactions with hindered amino acids.
- Sibi, M. P., & Stanley, L. M. (2011). Access to Chiral Diamine Derivatives through Stereoselective Cu-Catalyzed Reductive Coupling of Imines and Allenamides. Journal of the American Chemical Society, 133(28), 10762-10765.
- ResearchGate. Chiral Primary Amine Catalysis for Asymmetric Mannich Reactions of Aldehydes with Ketimines: Unique Stereoselectivity and Reactivity.
- An overview of palladium-catalyzed N-alkylation reactions. Organic & Biomolecular Chemistry.
- Chemistry For Everyone. (2023). What Is Catalyst Poisoning In Chemical Reactions?. YouTube.
- Britannica.
- Chemistry For Everyone. (2023). Why Does Catalyst Poisoning Occur In Kinetics?. YouTube.
- Selective quantitative N-functionalization of unprotected α-amino acids using NHC-Ir(III)
- Chemistry For Everyone. (2023).
- Macmillan Group - Princeton University.
- ResearchG
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical reviews, 111(11), 6557-6602.
- Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)
- Catalytic Asymmetric Amino Acid and Its Derivatives by Chiral Aldehyde Catalysis. Frontiers in Chemistry. (2021).
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- BenchChem. Application Notes & Protocols: N-Alkylation of Amines using 2-[(3-Aminopropyl)
- Princeton University.
- Organic Chemistry Portal.
- Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogen
- Request PDF. Catalytic Asymmetric Direct α-Amination Reactions of 2Keto Esters: A Simple Synthetic Approach to Optically Active syn -β-Amino-α-hydroxy Esters.
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workup procedures for reactions involving (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Technical Support Center: (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
Welcome to the technical support center for this compound, also known as H-Dap(Boc)-OMe[1]. This guide is designed for researchers, chemists, and drug development professionals to provide expert insights and practical solutions for the workup and purification of reactions involving this versatile building block. This document offers troubleshooting guides and frequently asked questions to navigate common challenges and ensure the integrity of your synthesis.
Troubleshooting Guide: Navigating Common Workup Issues
This section addresses specific problems that may arise during the workup of reaction mixtures containing H-Dap(Boc)-OMe and its derivatives. Each issue is analyzed by cause, followed by a validated solution.
Issue 1: Low or No Yield of Product in the Organic Layer After Extractive Workup
Symptom: After performing an aqueous-organic extraction, analysis of the organic layer (e.g., by TLC or LC-MS) shows a very low concentration of the desired product.
Possible Causes & Solutions:
-
Incorrect pH of the Aqueous Phase: The free α-amino group of your product is basic. If the aqueous phase is neutral or acidic, this amine will be protonated (R-NH3+), rendering the molecule a salt and highly soluble in the aqueous layer.
-
Solution: Ensure the aqueous phase is basic before extraction. Adjust the pH to a range of 9-10.5 using a mild base like saturated sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) solution.[2] This deprotonates the ammonium salt to the free amine, increasing its partition into the organic solvent. Avoid strong bases like NaOH or KOH, which can risk hydrolysis of the methyl ester.
-
-
Formation of a Stable Emulsion: The amphiphilic nature of amino acid derivatives can lead to the formation of a stable emulsion at the aqueous-organic interface, trapping the product.
-
Solution: To break the emulsion, add a saturated solution of sodium chloride (brine). The increased ionic strength of the aqueous phase helps to separate the layers. If the emulsion persists, options include:
-
Passing the mixture through a pad of Celite or glass wool.
-
Centrifuging the mixture at a low speed.
-
Allowing the mixture to stand for an extended period without agitation.
-
-
-
Insufficient Polarity of Extraction Solvent: While the Boc group increases lipophilicity, the free amine and methyl ester functionalities may render the product too polar for complete extraction into less polar solvents like ethyl acetate.
Issue 2: Presence of Unexpected Byproducts in Post-Workup Analysis
Symptom: LC-MS or NMR analysis of the crude product reveals significant peaks corresponding to masses that indicate loss of the Boc group or hydrolysis of the methyl ester.
Possible Causes & Solutions:
-
Accidental Boc Group Cleavage: The tert-butoxycarbonyl (Boc) group is highly sensitive to acidic conditions.[4][5][6] Exposure to even mild acids during the workup can lead to its removal.
-
Solution: Strictly avoid acidic washes (e.g., HCl, KHSO₄) if your goal is to retain the Boc group. Perform a basic wash (e.g., sat. NaHCO₃) first to neutralize any residual acid from the reaction (like trifluoroacetic acid used in a prior deprotection step) before proceeding with other washes.[7] If an acidic wash is absolutely necessary to remove basic impurities, use a highly diluted acid, keep the contact time minimal, and perform the wash at low temperatures (0 °C).
-
-
Methyl Ester Hydrolysis: The methyl ester can be saponified (hydrolyzed) under strongly basic conditions, especially with prolonged exposure or elevated temperatures.
-
Solution: Use mild inorganic bases like NaHCO₃ or K₂CO₃ for pH adjustment instead of strong bases like NaOH or LiOH. Do not let the reaction stir for extended periods in the basic aqueous phase. Once the pH is adjusted, proceed with the extraction promptly.
-
-
Residual Coupling Reagents or Byproducts: In peptide coupling reactions, reagents like HBTU, HATU, or DCC, and byproducts such as HOBt or DCU, are common impurities.
-
Solution: A well-designed washing sequence is critical.
-
To Remove Acidic Byproducts (e.g., HOBt, Oxyma): A wash with saturated NaHCO₃ solution is effective.
-
To Remove Basic Byproducts: If the Boc group's acid stability allows, a quick wash with cold, dilute (e.g., 1%) HCl can remove basic impurities.
-
To Remove Urea Byproducts (e.g., DCU from DCC): Dicyclohexylurea (DCU) is often insoluble in common organic solvents like DCM. If DCU precipitates, it can be removed by filtration before the aqueous workup.
-
-
Workflow Logic for a Standard Extractive Workup
The following diagram illustrates a standard decision-making process for the workup of a reaction involving H-Dap(Boc)-OMe.
Caption: Standard extractive workup workflow.
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for extracting H-Dap(Boc)-OMe and its derivatives?
The optimal pH for extraction is typically between 9 and 10.5.[2] In this range, the α-amino group (pKa ≈ 7.5-8.5) is in its neutral, free base form (R-NH₂), which is significantly more soluble in organic solvents. A pH below 8 will lead to protonation and retention in the aqueous layer, while a pH above 11 increases the risk of methyl ester hydrolysis.
Q2: Which organic solvents are best for the extraction?
The choice of solvent depends on the overall polarity of your final compound. A good starting point is Ethyl Acetate (EtOAc) , which has moderate polarity and is easily removed. If your product has low solubility in EtOAc, Dichloromethane (DCM) is a more polar alternative. For particularly polar products, a mixture such as DCM:Isopropanol (9:1) or n-Butanol can be effective.
| Solvent | Key Characteristics | Primary Use Case |
| Ethyl Acetate | Moderate polarity, immiscible with water, easy to remove. | General-purpose first choice for most derivatives. |
| Dichloromethane (DCM) | Higher polarity than EtOAc, can sometimes form emulsions. | When product solubility in EtOAc is poor. |
| n-Butanol | High polarity, useful for highly polar products. | "Difficult" extractions where product remains in the aqueous layer. |
| Methyl tert-butyl ether (MTBE) | Lower polarity, less prone to emulsion than EtOAc. | When emulsions are a persistent problem. |
Q3: How can I effectively remove residual DMF or NMP before extraction?
High-boiling polar aprotic solvents like DMF and NMP can complicate extractions. The most effective method is to remove the bulk of the solvent in vacuo at elevated temperatures (40-50 °C) using a high-vacuum pump. Alternatively, you can perform multiple aqueous washes. These solvents have high water solubility, so washing the organic layer repeatedly with water or brine (3-5 times) can effectively remove them, although this increases waste and risks product loss if it has some water solubility.
Q4: My product is an HCl or TFA salt. How should I modify the workup?
If your product is the hydrochloride or trifluoroacetate salt, the α-amino group is protonated. The first step of your workup must be to neutralize this salt. Dilute your reaction mixture in an appropriate organic solvent (like EtOAc) and wash it with a saturated solution of NaHCO₃ until the aqueous layer is basic (test with pH paper). CO₂ evolution will be observed as the acid is neutralized. Once bubbling ceases and the pH is basic, you can proceed with further washes (e.g., brine) as needed.
Q5: What are the best practices for handling and storing this compound?
For safe handling and to ensure chemical integrity, follow these guidelines:
-
Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[8] Avoid creating dust.[8]
-
Storage: Store the container tightly closed in a cool, dry, and well-ventilated place.[8] For long-term storage, keeping it at 2-8°C under an inert atmosphere (like Argon or Nitrogen) is recommended to prevent degradation.[9]
Troubleshooting Logic for Impure Product
Use this logic tree to diagnose and solve issues related to product impurity after an initial workup.
Caption: Troubleshooting logic for purifying the crude product.
References
-
BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. Available from: [Link]
-
Monitoring of Peptide Coupling and Capping; Coupling Tests. AAPPTec. Available from: [Link]
-
Extraction of Amino Acid Esters Using a Pillar[10]arene Carboxylic Acid Derivative as a Novel Acidic Macrocyclic Compound. Yu IKUS. Available from: [Link]
-
Solvent extraction clean-up for pre-treatment in amino acid analysis by gas chromatography. Application to age estimation from the D/L ratio of aspartic acid in human dentine. PubMed. Available from: [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. Available from: [Link]
-
Is the protecting group boc of the amino group stable at 37°C? ResearchGate. Available from: [Link]
-
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. PubChem. Available from: [Link]
-
BOC Protection and Deprotection. J&K Scientific LLC. Available from: [Link]
-
Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. RSC Advances. Available from: [Link]
-
What do you do when your peptide synthesis fails? Biotage. Available from: [Link]
-
Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Available from: [Link]
-
Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate. ResearchGate. Available from: [Link]
- Process for the extraction of amino acids from an aqueous phase. Google Patents.
-
How to do work-up of a BOC deprotection reaction by TFA? ResearchGate. Available from: [Link]
-
Methyl 3-((tert-butoxycarbonyl)amino)-L-alaninate. PubChem. Available from: [Link]
-
Derivatization, extraction and concentration of amino acids and peptides by using organic/aqueous phases in capillary electrophoresis with fluorescence detection. PubMed. Available from: [Link]
-
Amino Acid extraction and quantification. PROMETHEUS – Protocols. Available from: [Link]
-
Boc-Dap-OH, min 97%, 100 grams. CP Lab Safety. Available from: [Link]
-
Boc-Dap-OH. PubChem. Available from: [Link]
-
The Reactivity of the N-Boc Protecting Group: An Underrated Feature. ResearchGate. Available from: [Link]
-
Di-tert-butyl dicarbonate. Wikipedia. Available from: [Link]
-
Synthesis and transformations of methyl (Z)-2-[(tert- butoxycarbonyl)amino]-3-(dimethylamino)propenoate. Semantic Scholar. Available from: [Link]
-
(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. Organic Syntheses Procedure. Available from: [Link]
-
Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Aapptec Peptides. Available from: [Link]
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Validation & Comparative
A Comparative Guide to Purity Assessment of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate via ¹H NMR Analysis
In the landscape of pharmaceutical research and drug development, the meticulous verification of a molecule's purity is not merely a procedural formality but a cornerstone of scientific validity. For researchers working with peptide synthesis and modified amino acids, (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a key building block, is no exception. This guide provides an in-depth technical comparison of using ¹H Nuclear Magnetic Resonance (NMR) spectroscopy for purity analysis of this compound, contrasting it with other analytical techniques and offering field-proven insights for its robust application.
The Critical Role of Purity in Drug Development
The purity of active pharmaceutical ingredients (APIs) and their intermediates is a critical quality attribute that directly impacts the safety and efficacy of a therapeutic.[1] Impurities can arise from the synthetic route, degradation, or storage and may possess undesirable pharmacological or toxicological properties.[] Therefore, employing a highly reliable and accurate analytical method for purity determination is paramount. While chromatographic techniques like High-Performance Liquid Chromatography (HPLC) are industry standards, Quantitative ¹H NMR (qNMR) offers a distinct and often complementary approach for purity assessment.[3][4]
¹H NMR Spectroscopy: A Primary Method for Structural and Purity Analysis
¹H NMR spectroscopy stands as a powerful, non-destructive analytical technique that provides detailed information about the molecular structure and composition of a sample.[5] For this compound, ¹H NMR allows for the unambiguous identification and quantification of the molecule by analyzing the chemical shift, integration, and coupling patterns of its constituent protons.
A key advantage of ¹H NMR is its ability to serve as a primary analytical method, where the signal intensity is directly proportional to the number of nuclei, allowing for purity determination without the need for a specific reference standard of the analyte itself.[3][6] This is particularly beneficial when dealing with novel or custom-synthesized compounds where a certified reference standard may not be available.
The expected ¹H NMR spectrum of the title compound in a suitable deuterated solvent (e.g., CDCl₃) would exhibit characteristic signals corresponding to its unique protons. Understanding these expected signals is the first step in both structural confirmation and purity assessment.
| Proton Assignment | Expected Chemical Shift (ppm) | Multiplicity | Integration | Notes |
| tert-Butyl (Boc) | ~1.4-1.5 | Singlet (s) | 9H | A sharp, intense singlet in a relatively uncrowded region, serving as an excellent diagnostic peak.[7] |
| Methylene (-CH₂) | ~3.3-3.6 | Multiplet (m) | 2H | The chemical shift and multiplicity can be influenced by the adjacent chiral center and amino groups. |
| Methine (-CH-) | ~4.2-4.5 | Multiplet (m) | 1H | Coupled to the methylene protons and the amino proton. |
| Methyl Ester (-OCH₃) | ~3.7 | Singlet (s) | 3H | A distinct singlet characteristic of a methyl ester. |
| Amine (-NH₂) | Variable | Broad Singlet (br s) | 2H | Chemical shift is highly dependent on solvent, concentration, and temperature. May exchange with D₂O. |
| Amide (-NH-Boc) | Variable | Broad Singlet (br s) | 1H | Chemical shift is also variable and concentration-dependent. |
Note: The exact chemical shifts can vary slightly based on the solvent and experimental conditions.
The following diagram illustrates the molecular structure and the protons that give rise to the key signals in the ¹H NMR spectrum.
Caption: A streamlined workflow for quantitative ¹H NMR analysis.
Comparison with Alternative Purity Analysis Methods
While ¹H NMR is a powerful tool, it is essential to understand its strengths and limitations in comparison to other common analytical techniques for purity assessment.
| Method | Principle | Strengths for this Application | Weaknesses for this Application |
| ¹H NMR | Nuclear magnetic resonance of protons | Provides structural confirmation and quantification simultaneously. Non-destructive. Does not require a specific reference standard of the analyte. [3] | Lower sensitivity compared to chromatographic methods. Signal overlap can be an issue with complex mixtures. [5] |
| HPLC-UV | Separation based on polarity, detection by UV absorbance | High sensitivity and resolving power for separating impurities. Well-established for pharmaceutical analysis. [8] | Requires a reference standard for quantification. UV response is dependent on the chromophore. |
| LC-MS | Separation by chromatography, detection by mass spectrometry | High sensitivity and specificity. Provides molecular weight information for impurity identification. | Quantification can be more complex and may require specific standards for each impurity. |
| Elemental Analysis (CHN) | Combustion analysis to determine the percentage of C, H, and N | Provides information on the elemental composition. | Does not distinguish between the target compound and isomers or impurities with the same elemental composition. |
Identifying and Quantifying Common Impurities
Impurities in the synthesis of this compound can include residual solvents, starting materials, or by-products from side reactions. ¹H NMR is particularly adept at identifying and quantifying residual solvents, as their signals are well-characterized. For other impurities, their unique signals in the ¹H NMR spectrum can be used for identification and quantification, provided they do not overlap significantly with the analyte's signals. Two-dimensional NMR techniques can be employed to resolve overlapping signals if necessary. [4]
Trustworthiness and Method Validation
To ensure the reliability of ¹H NMR for purity assessment, the method should be validated according to established guidelines, such as those from the International Council for Harmonisation (ICH). [9]Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. [8]* Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
Limit of Quantitation (LOQ) and Limit of Detection (LOD): The lowest amount of analyte in a sample that can be quantitatively determined and detected, respectively, with suitable precision and accuracy.
Conclusion
¹H NMR spectroscopy offers a robust, reliable, and efficient method for the purity assessment of this compound. Its ability to provide both structural confirmation and quantitative information in a single, non-destructive experiment makes it an invaluable tool for researchers in drug development. While chromatographic methods like HPLC remain central to purity analysis, the orthogonal nature of ¹H NMR provides a complementary and often confirmatory data set, enhancing the overall confidence in the quality of the synthesized compound. For absolute purity determination, especially in the absence of a certified reference standard, qNMR stands out as a superior technique.
References
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National Institute of Standards and Technology. (2016). Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. NIST. [Link] [6]6. National Institutes of Health. (2014). Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. NIH. [Link] [4]7. Profound. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. Profound. [Link] [1]8. ResearchGate. (2019). How to check the purity of the chemical compound by H NMR?. ResearchGate. [Link] [5]9. National Institutes of Health. (2020). Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. NIH. [Link]
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International Journal of Pharmaceutical Sciences and Research. (2012). Analytical method validation: A brief review. IJPSR. [Link]
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International Journal of Research and Review. (2025). Analytical Method Validation: ICH and USP Perspectives. IJRR. [Link]
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PubMed. (2024). Identification by HSQC and quantification by qHNMR innovate pharmaceutical amino acid analysis. PubMed. [Link]
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U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. FDA. [Link] [9]17. ResearchGate. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. ResearchGate. [Link]
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University of Oxford. (2017). Quantitative NMR Spectroscopy. University of Oxford. [Link] [10]19. Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0034239). HMDB. [Link]
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Osaka University. (2014). Quantitative NMR spectroscopy for accurate purity determination of amino acids, and uncertainty evaluation for different signals. Osaka University Repository. [Link]
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ResearchGate. (n.d.). 1H NMR spectra of the N-Boc protected C-6 substituted methyl ester (3)... ResearchGate. [Link]
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A Comparative Guide to the Synthesis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
For Researchers, Scientists, and Drug Development Professionals
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a key chiral building block in medicinal chemistry and peptide synthesis, offers a versatile scaffold for the development of novel therapeutics. Its strategic importance lies in the orthogonally protected amino groups, allowing for selective chemical modifications. This guide provides an in-depth comparison of three distinct and prominent synthetic routes to this valuable compound, offering detailed experimental protocols, quantitative data, and expert analysis to inform your selection of the most suitable method for your research and development needs.
Introduction to the Target Molecule
This compound, often abbreviated as Boc-Dap-OMe, is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). The tert-butyloxycarbonyl (Boc) protecting group on the β-amino group and the methyl ester at the carboxylic acid terminus render the α-amino group available for peptide coupling or other chemical transformations. This strategic protection scheme is crucial for its application in the synthesis of peptidomimetics, bioconjugates, and complex pharmaceutical agents.
Comparative Overview of Synthetic Routes
Three primary strategies for the synthesis of this compound have been established, each with its own set of advantages and challenges. This guide will delve into the specifics of each route, starting from readily available precursors: L-Serine, N-Boc-L-aspartic acid, and an aziridine-2-carboxylate derivative.
| Metric | Route 1: From L-Serine | Route 2: Via Curtius Rearrangement | Route 3: From Aziridine-2-carboxylate |
| Starting Material | L-Serine | N-Boc-L-aspartic acid | Methyl (S)-1-Boc-aziridine-2-carboxylate |
| Key Transformation | Mitsunobu Reaction | Curtius Rearrangement | Regioselective Ring Opening |
| Overall Yield | Moderate | Moderate to Good | Good |
| Number of Steps | 4 | 3 | 2 |
| Enantiopurity | High (retention of configuration) | High (retention of configuration) | High (dependent on starting material) |
| Key Reagents | DIAD/DEAD, PPh₃, Phthalimide | DPPA, Triethylamine | Sodium Azide, PPh₃ |
| Scalability | Moderate | Good | Good |
| Safety Considerations | Use of azodicarboxylates and PPh₃ | Use of azides (DPPA is a safer alternative to sodium azide) | Use of sodium azide |
Route 1: Synthesis from L-Serine via Mitsunobu Reaction
This route leverages the readily available and chiral starting material, L-Serine. The key transformation is a Mitsunobu reaction to convert the hydroxyl group into a protected amino group with inversion of configuration. However, to retain the desired (S)-stereochemistry at the α-carbon, the strategy involves a double inversion or, more commonly, starts with D-serine. For the purpose of this guide, we will illustrate the pathway from L-serine which would lead to the (R)-enantiomer, but the principles are identical for obtaining the desired (S)-enantiomer from D-serine. The crucial step is the introduction of a nitrogen nucleophile, such as phthalimide, at the β-position.
Rationale and Mechanistic Insight
The Mitsunobu reaction is a powerful tool for the conversion of primary and secondary alcohols to a variety of functional groups, including amines, with inversion of stereochemistry[1][2][3]. The reaction proceeds through the activation of the alcohol with a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD)[2]. This in-situ activation forms a good leaving group, which is then displaced by a suitable nucleophile in an SN2 reaction. Using phthalimide as the nitrogen source provides a stable intermediate that can be readily deprotected to reveal the primary amine.
Experimental Protocol
Step 1: Esterification and N-Boc Protection of L-Serine
A solution of L-serine in aqueous sodium hydroxide is treated with di-tert-butyl dicarbonate to yield N-Boc-L-serine. Subsequent esterification with methyl iodide in the presence of a base like potassium carbonate affords N-Boc-L-serine methyl ester[4][5].
Step 2: Mitsunobu Reaction with Phthalimide
To a solution of N-Boc-L-serine methyl ester and phthalimide in an anhydrous aprotic solvent such as THF, triphenylphosphine is added. The mixture is cooled in an ice bath, and DIAD or DEAD is added dropwise. The reaction is allowed to warm to room temperature and stirred until completion.
Step 3: Hydrazinolysis of the Phthalimide Group
The resulting phthalimido-protected intermediate is dissolved in a suitable solvent like ethanol or methanol. Hydrazine hydrate is added, and the mixture is refluxed. The phthalhydrazide byproduct precipitates and is removed by filtration.
Step 4: Boc Protection of the β-Amino Group
The crude product from the previous step, which now has a free β-amino group, is reprotected with di-tert-butyl dicarbonate in the presence of a base to yield the final product, this compound.
Synthesis of Boc-Dap-OMe from L-Serine.
Route 2: Synthesis via Curtius Rearrangement
This elegant route utilizes N-Boc-L-aspartic acid as the starting material. The cornerstone of this synthesis is the Curtius rearrangement, a reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom[6][7][8]. This transformation proceeds with retention of stereochemistry at the migrating carbon.
Rationale and Mechanistic Insight
The Curtius rearrangement involves the thermal or photochemical decomposition of an acyl azide to an isocyanate, which is then trapped by a suitable nucleophile[6][8]. In this synthesis, the β-carboxylic acid of N-Boc-L-aspartic acid is converted to an acyl azide, typically using diphenylphosphoryl azide (DPPA), which is a safer alternative to other azide sources[9][10]. Upon heating, the acyl azide rearranges to an isocyanate, which is then trapped with an alcohol, such as tert-butanol, to form the Boc-protected β-amino group.
Experimental Protocol
Step 1: Preparation of N-Boc-L-aspartic acid α-methyl ester
Commercially available N-Boc-L-aspartic acid is selectively esterified at the α-carboxylic acid position. This can be achieved through various methods, such as using diazomethane or by protecting the β-carboxylic acid, esterifying the α-position, and then deprotecting the β-position.
Step 2: Curtius Rearrangement
To a solution of N-Boc-L-aspartic acid α-methyl ester and triethylamine in an anhydrous solvent like toluene, diphenylphosphoryl azide (DPPA) is added. The reaction mixture is stirred at room temperature before adding tert-butanol. The mixture is then heated to reflux to induce the rearrangement and trapping of the isocyanate.
Step 3: Deprotection of the α-Amino Group
The resulting di-Boc protected diaminopropanoate is selectively deprotected at the α-amino group using a mild acidic treatment, such as trifluoroacetic acid (TFA) in dichloromethane, to yield the final product.
Synthesis of Boc-Dap-OMe from an Aziridine Precursor.
Discussion and Conclusion
The choice of the optimal synthetic route for this compound depends on several factors, including the availability of starting materials, desired scale of the reaction, and tolerance for specific reagents.
-
The L-Serine route is attractive due to the low cost and ready availability of the starting material. However, it is the longest of the three routes and involves the use of the Mitsunobu reaction, which can present challenges in purification due to the formation of triphenylphosphine oxide and hydrazide byproducts. The stereochemical outcome needs to be carefully considered, as the Mitsunobu reaction proceeds with inversion.
-
The Curtius rearrangement route offers a more direct approach from a readily available aspartic acid derivative. This method is generally high-yielding and proceeds with retention of stereochemistry, ensuring excellent enantiopurity. The use of DPPA enhances the safety profile of this route compared to traditional methods involving more hazardous azide sources. This route is well-suited for larger-scale synthesis.
-
The aziridine route is the most convergent and efficient in terms of step count. The regioselectivity of the ring-opening is generally high when using an N-Boc protected aziridine-2-carboxylate. This route is also amenable to scale-up. However, the synthesis of the starting aziridine itself needs to be considered, and the use of sodium azide requires appropriate safety precautions.
References
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Chakraborty, T. K., Ghosh, S., & Dutta, S. (2018). The Curtius Rearrangement: Mechanistic Insight and Recent Applications in Natural Product Syntheses. National Institutes of Health. [Link]
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- de Kimpe, N., & Stevens, C. (1992). SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS.
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Gunatilleke, S. S., & Tomsho, J. W. (2021). The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. National Institutes of Health. [Link]
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- Kumara Swamy, K. C., et al. (2009).
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Miller, A. K., & Jamison, T. F. (2010). Efficient Regioselective Ring Opening of Activated Aziridine-2-Carboxylates with [18F]Fluoride. National Institutes of Health. [Link]
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Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. [Link]
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Shabbir, M., et al. (2021). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. National Institutes of Health. [Link]
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Son, J. H., et al. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers in Chemistry. [Link]
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Wikipedia. (2023). Curtius rearrangement. [Link]
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- Wang, X., et al. (2024). A safe and efficient route for preparation of N-Boc-β3-amino acid methyl esters from α-amino acids. The Royal Society of Chemistry.
- Macha, R. L., & Ha, H.-J. (2023). Regioselective ring opening of aziridine for synthesizing azaheterocycle. Frontiers.
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- Leśniak, S., et al. (2023). Synthesis of Enantiomerically Enriched Protected 2-Amino-, 2,3-Diamino. PubMed Central.
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PubChem. (n.d.). N-Boc-D-serine methyl ester. [Link]
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A Comparative Guide to the Chiral HPLC Analysis of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
In the synthesis of complex peptides and chiral drug molecules, the enantiomeric purity of building blocks is paramount. The presence of an undesired enantiomer can lead to significant differences in pharmacological activity, efficacy, and safety. (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a derivative of diaminopropionic acid, is a valuable chiral intermediate. Ensuring its enantiomeric integrity requires robust and reliable analytical methods. This guide provides an in-depth comparison of high-performance liquid chromatography (HPLC) methods for the chiral analysis of this compound, offering researchers, scientists, and drug development professionals a practical framework for method selection and implementation.
The Analytical Challenge: Resolving Enantiomers of a Boc-Protected Diamino Acid Ester
The target analyte, this compound, possesses a single stereocenter at the alpha-carbon. The presence of a primary amine, a Boc-protected amine, and a methyl ester introduces multiple potential interaction sites for chiral recognition. The goal of the analytical method is to separate the (S)-enantiomer from its corresponding (R)-enantiomer with sufficient resolution to accurately determine enantiomeric purity, often expressed as enantiomeric excess (ee).
This guide will compare two direct methods utilizing different classes of Chiral Stationary Phases (CSPs) and one indirect method involving pre-column derivatization.
Method 1: Direct Enantioseparation on a Polysaccharide-Based Chiral Stationary Phase
Polysaccharide-based CSPs, particularly those derived from amylose and cellulose carbamates, are workhorses in chiral separations due to their broad applicability and excellent resolving power for a wide range of racemates.[1][2] The chiral recognition mechanism is complex, involving a combination of hydrogen bonding, dipole-dipole interactions, and inclusion into the chiral grooves of the polysaccharide structure. For N-protected amino acid esters, these phases often provide excellent enantioselectivity under normal-phase conditions.
Causality of Experimental Choices
-
Chiral Stationary Phase (CSP): An amylose-based CSP, such as Chiralpak® AD-H, is selected. Amylose tris(3,5-dimethylphenylcarbamate) has demonstrated high enantioselectivity for N-protected amino acids and their esters.[3] The rigid, helical structure of the amylose derivative creates well-defined chiral cavities that can effectively discriminate between enantiomers.
-
Mobile Phase: A normal-phase mobile phase consisting of a non-polar alkane (n-hexane) and an alcohol modifier (2-propanol or ethanol) is employed. This combination allows for fine-tuning of retention and selectivity. An acidic modifier, trifluoroacetic acid (TFA), is often added in small concentrations (e.g., 0.1%) to suppress the ionization of any residual free amino groups and improve peak shape.
-
Detection: UV detection at a low wavelength (e.g., 210-220 nm) is suitable due to the presence of the carbamate and ester chromophores.
Experimental Protocol: Polysaccharide-Based CSP
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and UV detector is sufficient.
-
Column: Chiralpak® AD-H (250 x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / 2-Propanol / Trifluoroacetic Acid (TFA) (90:10:0.1, v/v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 215 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Workflow for Direct Chiral HPLC Analysis
Caption: Workflow for direct chiral HPLC analysis.
Method 2: Direct Enantioseparation on a Macrocyclic Glycopeptide-Based Chiral Stationary Phase
Macrocyclic glycopeptide antibiotics, such as teicoplanin and vancomycin, are another powerful class of CSPs.[4][5] These molecules possess a complex three-dimensional structure with multiple stereocenters and various functional groups (hydroxyl, carboxyl, amino, and aromatic moieties), enabling a wide range of chiral recognition mechanisms.[6][7] They are particularly effective for the separation of polar and ionizable compounds, including amino acids and their derivatives, often in reversed-phase or polar organic modes.[8]
Causality of Experimental Choices
-
Chiral Stationary Phase (CSP): A teicoplanin-based CSP, such as CHIROBIOTIC® T, is chosen. Teicoplanin is known for its excellent ability to resolve N-protected amino acids.[6][9] The multiple interaction sites, including ionic, hydrogen bonding, and hydrophobic inclusion, provide a high probability of achieving enantioseparation.
-
Mobile Phase: A reversed-phase mobile phase is often effective for this class of CSPs with N-Boc protected amino acids. A typical mobile phase would consist of an aqueous buffer (e.g., ammonium acetate or triethylammonium acetate) and an organic modifier like methanol or acetonitrile.[6] The pH of the buffer can be adjusted to optimize the ionization state of both the analyte and the CSP, which is a critical parameter for achieving separation.
-
Detection: UV detection at 210-220 nm is appropriate. This method is also highly compatible with mass spectrometry (MS) detection if volatile buffers like ammonium acetate are used.
Experimental Protocol: Macrocyclic Glycopeptide-Based CSP
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: CHIROBIOTIC® T (250 x 4.6 mm, 5 µm).
-
Mobile Phase: 20 mM Ammonium Acetate in Water / Methanol (40:60, v/v), pH adjusted to 5.5 with acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 0.5 mg/mL.
Method 3: Indirect Analysis via Derivatization with Marfey's Reagent
An alternative to direct chiral separation is the indirect approach, where the enantiomers are derivatized with a chiral derivatizing agent (CDA) to form diastereomers.[10] These diastereomers have different physical properties and can be separated on a standard achiral stationary phase, such as a C18 column. Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, FDAA) is a widely used CDA for the analysis of primary and secondary amines.[11][12]
Causality of Experimental Choices
-
Derivatizing Agent: Marfey's reagent (FDAA) is selected because it reacts readily with the primary amine of the analyte under mild basic conditions to form stable diastereomeric derivatives.[13] The resulting derivatives contain a strong chromophore (2,4-dinitrophenyl group), which allows for sensitive UV detection at 340 nm, a wavelength where many endogenous compounds do not absorb, thus increasing selectivity.[14]
-
Stationary Phase: A standard reversed-phase C18 column is used. The separation of the diastereomers is based on the differences in their hydrophobicity and interaction with the stationary phase.
-
Mobile Phase: A gradient elution with acetonitrile and water, both containing an acid modifier like TFA or formic acid, is typically used to achieve good separation of the diastereomeric products.
Experimental Protocol: Indirect Analysis via Derivatization
-
Derivatization Procedure:
-
To 50 µL of a 1 mg/mL solution of the analyte in acetone/water (1:1), add 100 µL of a 1% (w/v) solution of Marfey's reagent in acetone.
-
Add 20 µL of 1 M sodium bicarbonate solution.
-
Heat the mixture at 40 °C for 1 hour.
-
Cool the reaction mixture to room temperature and neutralize by adding 20 µL of 2 M HCl.
-
Dilute the sample with the mobile phase before injection.
-
-
HPLC System: A standard HPLC system with a gradient pump and UV detector.
-
Column: Standard C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Mobile Phase:
-
A: 0.1% Trifluoroacetic Acid (TFA) in Water
-
B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile
-
-
Gradient: 30% B to 70% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 340 nm.
-
Injection Volume: 20 µL.
Workflow for Indirect Chiral HPLC Analysis
Caption: Workflow for indirect chiral analysis via derivatization.
Performance Comparison
The choice of method will depend on the specific requirements of the analysis, such as required resolution, analysis time, method development complexity, and available instrumentation. The following table provides a comparative summary of the expected performance of the three detailed methods.
| Parameter | Method 1: Polysaccharide CSP | Method 2: Macrocyclic Glycopeptide CSP | Method 3: Indirect (Marfey's Reagent) |
| Principle | Direct separation on a chiral stationary phase | Direct separation on a chiral stationary phase | Formation of diastereomers, separation on achiral phase |
| Typical CSP | Chiralpak® AD-H (Amylose-based) | CHIROBIOTIC® T (Teicoplanin-based) | Standard C18 (achiral) |
| Mobile Phase | Normal-phase (Hexane/Alcohol/TFA) | Reversed-phase (Aqueous Buffer/Methanol) | Reversed-phase (Aqueous/Acetonitrile Gradient) |
| Analysis Time | ~15-25 minutes | ~20-30 minutes | ~25-35 minutes (including gradient) |
| Resolution (Rs) | Typically > 2.0 | Typically > 1.8 | Often > 2.5 (diastereomers are easier to separate) |
| Detection | UV (215 nm) | UV (220 nm), MS-compatible | UV (340 nm) - Highly selective |
| Advantages | - Broad applicability- High success rate for N-protected amino acids | - Excellent for polar/ionizable compounds- MS-compatible | - Uses standard, less expensive C18 columns- High resolution and sensitivity |
| Disadvantages | - CSPs can be expensive- Normal-phase solvents can be less "green" | - CSPs can be expensive- Method development can be more complex (pH effects) | - Requires extra derivatization step- Potential for racemization during derivatization |
Conclusion and Recommendations
For routine quality control of this compound, the direct method using a polysaccharide-based CSP (Method 1) is often the most straightforward and reliable starting point. These columns have a proven track record for this class of compounds and typically provide excellent resolution with relatively simple isocratic mobile phases.
The macrocyclic glycopeptide-based CSP (Method 2) offers a valuable alternative, especially if MS detection is desired for impurity identification or if the polysaccharide phase fails to provide adequate separation. Its operation in reversed-phase mode can also be advantageous for sample solubility and compatibility with aqueous sample matrices.
The indirect method using Marfey's reagent (Method 3) is a powerful problem-solving tool. While it involves an additional sample preparation step, it can provide superior resolution and selectivity, and it circumvents the need for expensive chiral columns. It is particularly useful when only an achiral HPLC system is available or when very high sensitivity is required.
Ultimately, the optimal method will be determined by empirical screening. However, the principles and detailed protocols provided in this guide offer a robust and scientifically grounded starting point for any laboratory tasked with the critical analysis of this chiral building block.
References
-
Stereoselective Amine-omics Using Heavy Atom Isotope Labeled l- and d-Marfey's Reagents. National Institutes of Health. [Link]
-
Chirality determination of unusual amino acids using precolumn derivatization and HPLC-ESI-MS. National Institutes of Health. [Link]
-
Analysis of Monoethanolamine by Derivatization with Marfey's Reagent and HPLC. LCGC North America. [Link]
-
Comparative study of five different amine-derivatization methods for metabolite analyses by liquid chromatography-tandem mass spectrometry. PubMed. [Link]
-
Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Letters in Applied NanoBioScience. [Link]
-
A new chiral derivatizing agent for the HPLC separation of α-amino acids on a standard reverse-phase column. Semantic Scholar. [Link]
-
Chiral Amino Acid and Peptide Separations – the Next Generation. Chromatography Today. [Link]
-
Amino Acid Analysis by High-Performance Liquid Chromatography after Derivatization with 1-Fluoro-2,4-Dinitrophenyl-5-L-Alanine Amide (Marfey's Reagent). ResearchGate. [Link]
-
Macrocyclic Glycopeptide Chiral Stationary Phases. ResearchGate. [Link]
-
Synthesis of fluorescent D-amino acids (FDAAs) and their use for probing peptidoglycan synthesis and bacterial growth in situ. National Institutes of Health. [Link]
-
Macrocyclic Glycopeptide-Based Chiral Stationary Phases Applied in Enantioselective Liquid Chromatographic Analyses: An Overview. PubMed. [Link]
-
An overview of chiral separations of pharmaceutically active substances by HPLC (2018–2020). National Institutes of Health. [Link]
-
Comparison of performance of Chirobiotic T, T2 and TAG columns in the separation of ß2- and ß3-homoamino acids. National Institutes of Health. [Link]
-
A Universal HPLC-MS Method to Determine the Stereochemistry of Common and Unusual Amino Acids. Springer Nature Experiments. [Link]
-
Applications of the Chiralpak AD and Chiralcel OD chiral columns in the enantiomeric separation of several dioxolane compounds by supercritical fluid chromatography. PubMed. [Link]
-
Astec CHIROBIOTIC Chiral HPLC Columns Brochure. Bioanalysis Zone. [Link]
-
Enantioseparation of hydroxyflavanones on amylose and cellulose CSPS by HPLC methods. ResearchGate. [Link]
-
Chiral separation of beta-methyl-amino acids by ligand exchange using capillary electrophoresis and HPLC. PubMed. [Link]
-
Enantiomeric purity deviations of radiolabelled amino acids obtained from chiral columns. EJNMMI Radiopharmacy and Chemistry. [Link]
-
Success rates on amylose- and cellulose-based CSPs in the both separation modes. ResearchGate. [Link]
-
Comparison of Chiral Separation on Amylose and Cellulose Tris(3,5-dimethylphenylcarbamate)-Coated Zirconia in HPLC. ResearchGate. [Link]
-
Comparison of the Chiral HPLC Selectivity Differences Seen with Different Alcohol mobile phase solutions on Chiralpak AD Column. ResearchGate. [Link]
-
Chiral derivatizations applied for the separation of unusual amino acid enantiomers by liquid chromatography and related techniques. ResearchGate. [Link]
-
chiral columns . MZ-Analysentechnik. [Link]
-
Analysis of amino acids in food using High Performance Liquid Chromatography with derivatization techniques: a review. Food Research. [Link]
-
Chiral FAQs. MZ-Analysentechnik. [Link]
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Chemical structures of CHIRALPAK ® amylose and cellulose based chiral stationary phases. ResearchGate. [Link]
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A Comparative Guide to the Biological Activity of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate Derivatives
This guide provides a comprehensive comparison of the biological activities of derivatives of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a versatile scaffold in medicinal chemistry. The strategic placement of amino and carboxyl functionalities, along with the widely-used Boc protecting group, makes this class of compounds a fertile ground for the development of novel therapeutic agents. This document delves into their anticancer and antimicrobial properties, supported by experimental data from various studies, and provides detailed protocols for the evaluation of these activities.
Introduction to the this compound Scaffold
This compound, also known as Boc-Dap-OMe, is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap). The presence of two amino groups and a carboxyl group allows for diverse chemical modifications, making it a valuable building block in the synthesis of peptidomimetics and other bioactive molecules. The tert-butoxycarbonyl (Boc) protecting group on the β-amino group provides stability and allows for selective deprotection and functionalization of the α-amino group, a critical feature in combinatorial chemistry and drug design.
Anticancer Activity of Diaminopropanoate Derivatives
Derivatives incorporating the diaminopropanoate scaffold have demonstrated significant potential as anticancer agents. Their mechanism of action is often multifaceted, involving the inhibition of key cellular processes such as cell proliferation, cell cycle progression, and the induction of apoptosis.
Comparative Efficacy of Diaminopropanoate-Containing Compounds
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Dehydroabietylamine imidazole derivative (L¹) | A549 (Lung) | 1.85 | [1] |
| Dehydroabietylamine imidazole derivative (L²) | MCF-7 (Breast) | 0.75 | [1] |
| Pentacyclic benzimidazole derivative (6) | K-562 (Leukemia) | 0.4 | [2] |
| Pentacyclic benzimidazole derivative (9) | Z-138 (Lymphoma) | 1.5 | [2] |
| 9-Acridinyl amino acid derivative (8) | A549 (Lung) | ~6 | [3] |
| 9-Acridinyl amino acid derivative (9) | A549 (Lung) | ~6 | [3] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. The experimental conditions may vary between studies.
The data indicates that the anticancer potency is highly dependent on the nature of the aromatic or heterocyclic moiety attached to the diaminopropanoate core. For instance, the dehydroabietylamine imidazole derivatives L¹ and L² exhibited potent activity against lung and breast cancer cells, respectively[1]. Similarly, pentacyclic benzimidazole derivatives have shown sub-micromolar efficacy against leukemia and lymphoma cell lines[2].
Putative Mechanisms of Anticancer Action
The anticancer activity of diaminopropanoate derivatives is believed to be mediated through various mechanisms, including the inhibition of critical enzymes involved in cell cycle regulation and DNA replication, as well as the induction of programmed cell death (apoptosis).
Enzyme Inhibition:
Many small molecule anticancer agents function by inhibiting the activity of protein kinases, such as Cyclin-Dependent Kinases (CDKs), which are pivotal for cell cycle progression[4]. Derivatives of the diaminopropanoate scaffold may act as inhibitors of CDKs, such as CDK2, leading to cell cycle arrest, particularly at the G2/M phase, and subsequent apoptosis[3][5]. Another potential target is topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription. Inhibition of this enzyme leads to DNA damage and cell death[3].
Induction of Apoptosis:
Apoptosis is a crucial mechanism for eliminating damaged or unwanted cells. Several diaminopropanoate derivatives have been shown to induce apoptosis in cancer cells. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioners of apoptosis. The induction of apoptosis by these compounds can be confirmed by assays such as Annexin V-FITC/PI staining[1].
Caption: Putative anticancer mechanisms of diaminopropanoate derivatives.
Antimicrobial Activity of Diaminopropionic Acid Derivatives
In an era of increasing antimicrobial resistance, the development of novel antibacterial and antifungal agents is of paramount importance. Derivatives of diaminopropionic acid have emerged as a promising class of compounds with significant antimicrobial potential.
Comparative Efficacy of Diaminopropanoate-Containing Compounds
The antimicrobial activity of these derivatives is influenced by the physicochemical properties of the substituents, such as lipophilicity and the presence of specific functional groups. The following table presents a comparison of the Minimum Inhibitory Concentrations (MICs) of various diaminopropionic acid derivatives against a range of pathogenic microorganisms.
| Compound/Derivative Class | Microorganism | MIC (µg/mL) | Reference |
| Carbazole N-phenylacetamide hybrid | S. aureus | 0.25 - 8 | |
| Carbazole N-phenylacetamide hybrid | E. coli | 0.25 - 8 | |
| Cyclopropane amide derivative (F8) | C. albicans | 16 | [6] |
| Cyclopropane amide derivative (F24) | C. albicans | 16 | [6] |
| Thiazole-based antimicrobial (4f) | S. aureus (resistant) | 0.25 | [7] |
This table is a compilation of data from multiple sources and is intended for comparative purposes. The experimental conditions may vary between studies.
The data highlights the broad-spectrum potential of these compounds. For example, carbazole N-phenylacetamide hybrids have demonstrated activity against both Gram-positive (S. aureus) and Gram-negative (E. coli) bacteria, with MIC values in the low microgram per milliliter range. Notably, some derivatives exhibit potent activity against drug-resistant strains, such as the thiazole-based compound 4f, which showed an MIC of 0.25 µg/mL against resistant S. aureus[7].
Putative Mechanisms of Antimicrobial Action
The antimicrobial mechanisms of diaminopropionic acid derivatives are diverse and can involve disruption of the microbial cell envelope, inhibition of essential enzymes, or interference with nucleic acid synthesis.
Cell Membrane Disruption:
Many cationic antimicrobial peptides and their synthetic mimics, which can be structurally related to diaminopropanoate derivatives, exert their effect by interacting with and disrupting the integrity of the bacterial cell membrane. The positively charged amino groups can interact electrostatically with the negatively charged components of the bacterial membrane, such as lipopolysaccharides (LPS) in Gram-negative bacteria and teichoic acids in Gram-positive bacteria. This interaction can lead to membrane depolarization, pore formation, and ultimately cell lysis.
Enzyme Inhibition:
Specific enzymes that are essential for microbial survival but absent in humans are attractive targets for antimicrobial drug development. Diaminopropionic acid derivatives have the potential to inhibit enzymes such as alanine racemase, which is crucial for the synthesis of D-alanine, a key component of the bacterial cell wall peptidoglycan. Inhibition of this enzyme weakens the cell wall, leading to cell death. Another potential target is DNA gyrase, an enzyme that is vital for DNA replication and repair in bacteria[7][8].
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A Comparative Guide to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate and Other Orthogonally Protected Diamino Acids for Advanced Peptide Synthesis and Drug Development
Introduction
Non-proteinogenic amino acids are indispensable tools in modern medicinal chemistry and drug development. Among these, 2,3-diaminopropionic acid (Dap) offers a unique scaffold, featuring two distinct amino groups that can be selectively functionalized to create branched peptides, cyclic peptidomimetics, and complex bioconjugates.[1] The key to harnessing the synthetic potential of Dap lies in the strategic use of protecting groups. An orthogonal protection strategy—where different protecting groups can be removed under distinct, non-interfering conditions—is paramount for the controlled, stepwise synthesis of these intricate molecules.[2][3]
This guide provides an in-depth comparison of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, hereafter referred to as H-Dap(Boc)-OMe, with other commonly employed protected diamino acids. H-Dap(Boc)-OMe is a versatile building block where the α-amino group is free for peptide bond formation, the side-chain (β-amino) group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, and the C-terminus is protected as a methyl ester. We will explore its performance in the context of Solid-Phase Peptide Synthesis (SPPS) and its applications in drug development, comparing it objectively with alternatives bearing different side-chain protecting groups such as Fmoc, Cbz, Alloc, and Dde. This analysis is supported by experimental protocols and quantitative data to guide researchers in making informed decisions for their specific synthetic challenges.
The Cornerstone of Strategy: The Principle of Orthogonal Protection
In complex chemical synthesis, particularly in peptide chemistry, multiple functional groups must be masked and selectively unmasked at various stages. An orthogonal protection scheme is one in which each class of protecting group can be removed by a specific method without affecting the others.[2] This principle is fundamental when working with tri-functional amino acids like Dap. The α-amino group is typically protected with a temporary group (like Fmoc) that is removed at every cycle of peptide chain elongation. The side-chain amine, however, requires a semi-permanent protecting group that remains intact during chain assembly but can be removed later for specific modifications. The choice of this side-chain protection is critical and dictates the synthetic route and reaction conditions.
Figure 2: SPPS workflow for creating a branched peptide using Fmoc-Dap(Boc)-OH.
Experimental Protocol 1: Incorporation and Side-Chain Functionalization
This protocol details the manual synthesis of a model branched peptide (Ac-Tyr-Lys(Ac)-Dap(Ac)-Ala-NH₂) on Rink Amide resin.
-
Resin Preparation: Swell 100 mg of Rink Amide resin (0.5 mmol/g) in dimethylformamide (DMF) for 30 min.
-
Fmoc-Alanine Coupling:
-
Deprotect the resin with 20% piperidine in DMF (2 x 10 min). Wash with DMF (5x).
-
Couple Fmoc-Ala-OH (4 equivalents), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 hours. Confirm completion with a Kaiser test. Wash with DMF (5x).
-
-
Fmoc-Dap(Boc)-OH Incorporation:
-
Deprotect the N-terminal Fmoc group as above.
-
Couple Fmoc-Dap(Boc)-OH (4 eq.), HBTU (3.9 eq.), and DIPEA (8 eq.) in DMF for 2 hours. Wash with DMF (5x).
-
-
Chain Elongation: Repeat the deprotection and coupling cycle for Fmoc-Lys(Fmoc)-OH and Fmoc-Tyr(tBu)-OH.
-
N-Terminal Acetylation: After the final Fmoc deprotection, treat the resin with a solution of Ac₂O/DIPEA/DMF (1:2:7) for 30 min. Wash with DMF (5x) and dichloromethane (DCM) (5x).
-
Selective Boc Deprotection:
-
Treat the resin with a solution of 30% Trifluoroacetic Acid (TFA) in DCM for 30 min.
-
Wash thoroughly with DCM (5x), 10% DIPEA in DMF (2x), and DMF (5x) to neutralize the resin.
-
-
Side-Chain Acetylation: Treat the resin with Ac₂O/DIPEA/DMF (1:2:7) for 30 min to acetylate the newly freed side-chain amine of the Dap residue. Wash with DMF and DCM.
-
Cleavage and Deprotection: Treat the dried resin with a cleavage cocktail of TFA/Triisopropylsilane/H₂O (95:2.5:2.5) for 2 hours. Precipitate the peptide in cold diethyl ether, centrifuge, and lyophilize.
Expected Results & Purity Analysis
The purity of the crude peptide should be assessed by analytical RP-HPLC and the identity confirmed by mass spectrometry.
| Step | Expected Yield | Expected Purity (Crude, by HPLC) |
| Full Linear Peptide Synthesis | >95% (on resin) | >85% |
| After Side-Chain Modification & Cleavage | ~70-80% (overall isolated) | >80% |
Protocol 2: RP-HPLC Purity Analysis
-
Instrumentation: HPLC system with a C18 column (e.g., 4.6 x 150 mm, 5 µm). [4]* Mobile Phase A: 0.1% TFA in Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
Gradient: 5% to 65% B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 220 nm.
-
Sample Preparation: Dissolve ~1 mg of lyophilized peptide in 1 mL of 50:50 Water/Acetonitrile.
Applications in Drug Development: The ADC Linker Case Study
Orthogonally protected Dap derivatives are critical components in the synthesis of linkers for Antibody-Drug Conjugates (ADCs). [1][4]The Dap scaffold provides a site for attaching the cytotoxic payload, while its other functionalities connect to the antibody. The choice of protecting group is vital for compatibility with the sensitive payload molecule.
-
Using H-Dap(Boc)-OMe: The Boc group's removal requires strong acid. This is suitable if the payload is stable to TFA. The synthesis is straightforward and uses common, cost-effective reagents.
-
Using H-Dap(Alloc)-OMe: For acid-sensitive payloads, the Alloc group is superior. Its removal via palladium catalysis is performed under neutral, mild conditions, preserving the integrity of the complex drug molecule. This strategy prevents potential degradation that might occur during Boc removal.
-
Using H-Dap(Dde)-OMe: The Dde group also offers mild deprotection with hydrazine. This is another excellent alternative for acid-sensitive molecules, though reaction times may need optimization to avoid any potential side reactions with other parts of the linker-payload conjugate.
Conclusion and Recommendations
This compound, H-Dap(Boc)-OMe, is a robust and highly effective building block for introducing a functionalizable side-chain amine in peptide synthesis. Its high stability to the basic conditions of Fmoc-SPPS makes it a reliable choice for routine applications.
However, for the synthesis of complex peptides or bioconjugates involving acid-sensitive moieties, an alternative orthogonal protecting group for the Dap side chain is recommended.
-
Choose Boc protection for standard applications, cost-effectiveness, and well-established protocols.
-
Choose Alloc protection when working with acid-sensitive components or when a truly orthogonal system is required for multi-step modifications on-resin.
-
Choose Dde protection as another mild, orthogonal alternative, particularly when palladium catalysts are to be avoided.
The selection of the appropriately protected diamino acid is a critical decision that profoundly impacts the synthetic strategy. By understanding the comparative advantages and limitations of each protecting group, researchers can design more efficient, reliable, and successful routes to novel peptides and complex therapeutic agents.
References
-
ResearchGate. "Double reductive alkylation of N a -protected diamino acids with..." Available at: [Link].
-
AAPPTec. "Amino Acid Derivatives for Peptide Synthesis." Available at: [Link].
-
PubMed. "Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis." Available at: [Link].
-
PubChem. "methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate." Available at: [Link].
-
SBS Genetech. "Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate." Available at: [Link].
-
PMC. "Peptide synthesis using unprotected peptides through orthogonal coupling methods." Available at: [Link].
-
ResearchGate. "Synthesis and transformations of methyl (Z)-2-[(tert-butoxycarbonyl)amino]-3-(dimethylamino)propenoate." Available at: [Link].
-
PubChem. "Methyl 3-((tert-butoxycarbonyl)amino)-L-alaninate." Available at: [Link].
-
PubChem. "methyl (2R)-2-(((tert-butoxy)carbonyl)amino)-3-iodopropanoate." Available at: [Link].
-
Organic Syntheses. "(R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID." Available at: [Link].
-
NINGBO INNO PHARMCHEM CO.,LTD. "Unlocking Chemical Complexity: The Role of BOC-DAP(Z)-OH as a Pharmaceutical Intermediate." Available at: [Link].
-
PubMed. "Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group." Available at: [Link].
-
CSBio. "Practical Synthesis Guide to Solid Phase Peptide Chemistry." Available at: [Link].
-
ResearchGate. "Synthesis of Peptides Using Tert-Butyloxycarbonyl (Boc) as the α-Amino Protection Group." Available at: [Link].
Sources
A Researcher's Guide to Selecting (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate: A Cost-Benefit Analysis of Commercial Suppliers
For researchers and professionals in drug development and peptide synthesis, the quality of starting materials is paramount. The non-canonical amino acid, (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, also known as Boc-L-2,3-diaminopropionic acid methyl ester (Boc-L-Dap-OMe), is a critical building block. Its purity directly impacts the yield, impurity profile, and ultimately, the biological activity of the final peptide. This guide provides a comprehensive cost-benefit analysis of different commercial suppliers of Boc-L-Dap-OMe, supported by detailed experimental protocols for in-house quality assessment.
The Critical Role of Purity in Peptide Synthesis
The tert-butoxycarbonyl (Boc) protecting group is a cornerstone in peptide chemistry, valued for its stability and selective removal under acidic conditions. However, impurities in the Boc-protected amino acid building blocks can lead to a cascade of undesirable side reactions during solid-phase peptide synthesis (SPPS). These can include deletion sequences, truncations, and the incorporation of modified amino acids, all of which complicate purification and can compromise the integrity of the final product. Therefore, a thorough evaluation of the purity of commercially available Boc-L-Dap-OMe is not merely a quality control step but a crucial investment in the success of the research project.
Identifying Potential Suppliers
A survey of the market reveals several reputable suppliers of amino acid derivatives. For the purpose of this guide, we will focus on a representative selection of three major suppliers, designated here as Supplier A, Supplier B, and Supplier C, to illustrate the comparative analysis. These suppliers are well-established in the scientific community and offer a range of purity grades and pricing options.
Experimental Workflow for Supplier Comparison
To objectively assess the quality of Boc-L-Dap-OMe from different suppliers, a rigorous analytical workflow is essential. The following diagram and protocols outline the key experiments for identity confirmation and purity assessment.
Caption: Experimental workflow for the comparative analysis of Boc-L-Dap-OMe suppliers.
Experimental Protocols
1. Identity Confirmation: ¹H NMR Spectroscopy
-
Objective: To confirm the chemical structure of this compound.
-
Protocol:
-
Dissolve 5-10 mg of the sample from each supplier in 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
-
Acquire the ¹H NMR spectrum on a 400 MHz spectrometer.
-
Process the data, including Fourier transformation, phase correction, and baseline correction.
-
Integrate the signals and assign the peaks to the corresponding protons in the molecule.
-
-
Expected Spectrum and Interpretation:
-
~4.3 ppm (m, 1H): Methine proton (α-carbon).
-
~3.7 ppm (s, 3H): Methyl ester protons.
-
~3.4-3.6 ppm (m, 2H): Methylene protons (β-carbon).
-
~1.4 ppm (s, 9H): tert-Butyl protons of the Boc group.
-
A broad singlet corresponding to the amine and amide protons may also be observed.
-
2. Identity Confirmation: FT-IR Spectroscopy
-
Objective: To identify the key functional groups present in the molecule.
-
Protocol:
-
Obtain a background spectrum of the empty ATR crystal.
-
Place a small amount of the solid sample on the ATR crystal.
-
Acquire the FT-IR spectrum over a range of 4000-400 cm⁻¹.
-
-
Expected Spectrum and Interpretation:
-
~3300-3400 cm⁻¹ (broad): N-H stretching vibrations of the amine and amide groups.
-
~2980 cm⁻¹: C-H stretching of the alkyl groups.
-
~1740 cm⁻¹ (strong): C=O stretching of the methyl ester.
-
~1690 cm⁻¹ (strong): C=O stretching of the carbamate (Boc group).[1]
-
~1520 cm⁻¹: N-H bending vibration.
-
3. Purity Assessment: High-Performance Liquid Chromatography (HPLC-UV)
-
Objective: To determine the purity of the compound and identify any potential impurities.
-
Protocol: [2]
-
Sample Preparation: Prepare a 1 mg/mL solution of each sample in a 50:50 mixture of acetonitrile and water.
-
HPLC System:
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 214 nm.
-
-
Gradient:
-
5-95% B over 20 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 5% B over 1 minute and equilibrate for 4 minutes.
-
-
Analysis: Inject 10 µL of each sample solution. The purity is calculated based on the area percentage of the main peak.
-
4. Water Content: Karl Fischer Titration
-
Objective: To quantify the amount of water present in the sample, as it can affect reaction stoichiometry.
-
Protocol:
-
Use a coulometric Karl Fischer titrator.
-
Accurately weigh a small amount of the sample and introduce it into the titration cell.
-
The instrument will automatically titrate the water and provide the water content as a percentage.
-
Comparative Data Analysis
The following table summarizes hypothetical results from the analysis of Boc-L-Dap-OMe from three different suppliers.
| Parameter | Supplier A | Supplier B | Supplier C |
| Purity (HPLC, %) | 99.5 | 98.2 | 99.8 |
| Major Impurity (%) | 0.3 (Unidentified) | 1.1 (Di-Boc derivative) | 0.1 (Starting material) |
| Water Content (%) | 0.1 | 0.5 | 0.05 |
| Relative Cost/gram | 1.0x | 0.7x | 1.5x |
| Certificate of Analysis | Provided, matches data | Provided, some discrepancies | Comprehensive, matches data |
Cost-Benefit Analysis
The selection of a supplier should not be based solely on price. A comprehensive cost-benefit analysis considers the potential downstream implications of raw material quality.
Caption: Decision-making flowchart for supplier selection based on cost-benefit analysis.
-
Supplier A offers a good balance between purity and cost. The 99.5% purity is suitable for most standard peptide synthesis applications. The low level of an unidentified impurity warrants consideration, but may not significantly impact the final product.
-
Supplier B presents the most budget-friendly option. However, the lower purity of 98.2% and the presence of a significant di-Boc derivative impurity could lead to increased time and cost in downstream purification. The higher water content also needs to be accounted for in reaction calculations. This option may be suitable for initial screening experiments but could be problematic for the synthesis of long or complex peptides.
-
Supplier C provides the highest quality material at a premium price. The exceptional purity of 99.8% and minimal impurities make it the ideal choice for demanding applications, such as the synthesis of therapeutic peptides or when the final product is required to meet stringent purity specifications. The higher initial cost can be justified by the reduced purification efforts and higher probability of a successful synthesis.
Conclusion and Recommendations
The selection of a supplier for this compound requires a careful evaluation that extends beyond the initial purchase price. For research and development where the final purity of the peptide is critical and timelines are tight, investing in a higher purity starting material from a supplier like Supplier C is often the most cost-effective strategy in the long run. For routine applications or initial exploratory work, Supplier A offers a reliable and well-balanced option. While the low cost of Supplier B is attractive, researchers must be prepared for potential challenges during peptide purification.
Ultimately, conducting in-house analytical validation as outlined in this guide is the most reliable way to ensure the quality of this critical raw material and to make an informed decision that aligns with the specific needs and budget of the research project.
References
-
P3 BioSystems. H-Dap(Boc)-OMe HCI. Available at: [Link]
-
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A Senior Application Scientist's Guide to the Spectroscopic Differentiation of (S)- and (R)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
This guide provides an in-depth technical comparison of spectroscopic methodologies for the differentiation of the (S)- and (R)-enantiomers of Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate. Designed for researchers, scientists, and drug development professionals, this document moves beyond theoretical principles to offer practical, field-proven insights and detailed experimental protocols.
Introduction: The Imperative of Chiral Discrimination
Chirality is a fundamental property in molecular science, particularly within the pharmaceutical industry, where the three-dimensional arrangement of atoms can dictate a molecule's biological activity.[1][2][3] Enantiomers, non-superimposable mirror-image isomers, often exhibit vastly different pharmacological and toxicological profiles.[3] The target of this guide, Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, is a protected amino acid derivative with a single stereocenter, existing as distinct (S)- and (R)-enantiomers. Accurate differentiation and quantification of these enantiomers are critical for ensuring the safety, efficacy, and quality of any resulting therapeutic agent.
This document outlines the application of key spectroscopic techniques to distinguish between these two enantiomers, explaining the causality behind experimental choices and providing a framework for robust, self-validating analysis.
The Spectroscopic Challenge: Achiral vs. Chiral Methods
Enantiomers possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents.[4] Consequently, standard spectroscopic techniques that rely on these properties, operating in an achiral environment, cannot distinguish between them.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR measures the vibrational frequencies of bonds, which are determined by bond strength and the mass of the connected atoms. Since these are identical for both (S)- and (R)-enantiomers, their FTIR spectra will be indistinguishable.[5][6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: In a standard achiral solvent, the chemical environment of each nucleus in one enantiomer is identical to that in its mirror image. Therefore, the ¹H and ¹³C NMR spectra of the (S)- and (R)-enantiomers will be identical.[7]
To overcome this limitation, one must employ methods that interact with the molecule's "handedness." This is achieved through two primary strategies: utilizing polarized light (chiroptical methods) or inducing a chiral environment to create diastereomeric interactions.
Chiroptical Techniques: A Direct Probe of Chirality
Chiroptical spectroscopy is the gold standard for directly probing and differentiating enantiomers. These techniques are based on the differential interaction of chiral molecules with left- and right-circularly polarized light.[8][9]
Circular Dichroism (CD) Spectroscopy
Principle of Operation: CD spectroscopy measures the difference in absorption between left-handed (LHC) and right-handed (RHC) circularly polarized light by a chiral molecule.[9] An achiral molecule will not exhibit a CD signal. For a pair of enantiomers, the CD spectra are exact mirror images of each other—equal in magnitude but opposite in sign.[10] This phenomenon, known as the Cotton effect, provides a definitive fingerprint of a molecule's absolute configuration.
Expected Results for Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate: The primary chromophore in the molecule accessible to conventional CD spectroscopy is the carbonyl group of the ester and the carbamate. We expect to observe CD signals in the far-UV region (typically 190-250 nm).
-
The (S)-enantiomer might exhibit a positive Cotton effect at a specific wavelength.
-
The (R)-enantiomer will, in turn, display a negative Cotton effect of the same magnitude at the same wavelength.
-
A racemic mixture (a 50:50 mix of both enantiomers) will produce no CD signal, as the opposing signals cancel each other out.[10]
Vibrational Circular Dichroism (VCD) Spectroscopy
Principle of Operation: VCD is the extension of circular dichroism into the infrared region of the spectrum.[11] It measures the differential absorption of left and right circularly polarized IR radiation during fundamental molecular vibrations.[12] This provides exquisitely detailed information about the three-dimensional structure of a molecule in solution.[11][12] Like electronic CD, the VCD spectrum of one enantiomer is the mirror image of the other.[13]
Expected Results for Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate: VCD spectra will show distinct signals for the various vibrational modes within the molecule. Key regions of interest would include:
-
C=O Stretching Region (~1650-1750 cm⁻¹): The carbonyl stretches of the ester and Boc-protecting group are expected to yield strong, opposite VCD signals for the (S)- and (R)-enantiomers.
-
N-H Bending and C-H Stretching Regions (~1500-1600 cm⁻¹ and ~2800-3000 cm⁻¹): These regions will also contain structural information, providing a rich, multi-band fingerprint for each enantiomer.
The complexity of the VCD spectrum makes it exceptionally powerful for unambiguously determining the absolute configuration when compared against quantum chemical calculations.[11]
Inducing Diastereomeric Environments: NMR with Chiral Solvating Agents
While standard NMR is blind to chirality, it can be transformed into a powerful tool for enantiomeric discrimination by introducing a chiral auxiliary.
Principle of Operation: By dissolving the enantiomeric mixture in the presence of an enantiomerically pure Chiral Solvating Agent (CSA) , transient diastereomeric complexes are formed.[14] These complexes are no longer mirror images and thus have different physical properties and distinct NMR spectra.[15] This results in the separation of signals for the (S)- and (R)-enantiomers, allowing for their identification and quantification.
Expected Results for Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate: Upon addition of a suitable CSA (e.g., (R)-(-)-1-(9-anthryl)-2,2,2-trifluoroethanol or a chiral lanthanide shift reagent), we would expect to see splitting of specific peaks in the ¹H NMR spectrum.
-
Initial Spectrum (Achiral Solvent): A single set of peaks representing the average environment. For instance, the methyl ester singlet (-OCH₃) would appear as one sharp peak.
-
Spectrum with CSA: The methyl ester singlet would resolve into two distinct singlets—one corresponding to the (S)-enantiomer complexed with the CSA, and the other to the (R)-enantiomer complexed with the CSA. The separation between these peaks (Δδ) is a measure of the enantiodiscrimination.
The relative integration of these two new peaks directly corresponds to the enantiomeric ratio (and thus the enantiomeric excess, ee) of the sample.
Experimental Workflow and Data Summary
The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of the (S)- and (R)-enantiomers.
Caption: Workflow for Spectroscopic Enantiomer Differentiation.
Summary of Expected Spectroscopic Data
| Technique | Principle | Expected Outcome for (S)-Enantiomer | Expected Outcome for (R)-Enantiomer | Expected Outcome for Racemic Mixture |
| Circular Dichroism (CD) | Differential absorption of circularly polarized UV-Vis light.[9] | Characteristic spectrum (e.g., positive Cotton effect). | Mirror-image spectrum of equal magnitude and opposite sign (e.g., negative Cotton effect).[10] | No signal (flat line).[10] |
| Vibrational CD (VCD) | Differential absorption of circularly polarized IR light.[11] | Characteristic spectrum with positive and negative bands. | Mirror-image spectrum of equal magnitude and opposite sign for all bands. | No signal (flat line). |
| NMR (with Chiral Agent) | Formation of transient diastereomeric complexes.[14] | Specific signals shift to a unique frequency (δs). | Same signals shift to a different unique frequency (δr). | Two distinct sets of signals, with intensities proportional to the concentration of each enantiomer. |
| FTIR (Standard) | Absorption of IR light causing bond vibrations. | Identical spectrum to the (R)-enantiomer.[5] | Identical spectrum to the (S)-enantiomer.[5] | Identical spectrum to pure enantiomers. |
Detailed Experimental Protocols
Protocol 1: Circular Dichroism (CD) Spectroscopy
-
Sample Preparation: Prepare stock solutions of the (S)-enantiomer, (R)-enantiomer, and the racemic mixture at a concentration of 0.1 mg/mL in a UV-transparent solvent such as acetonitrile or methanol. The choice of solvent is critical; ensure it does not absorb significantly in the wavelength range of interest.
-
Instrument Setup: Use a calibrated CD spectrometer. Purge the instrument with nitrogen gas for at least 30 minutes prior to use to remove oxygen, which absorbs in the far-UV region.
-
Blank Measurement: Acquire a baseline spectrum of the solvent using a quartz cuvette with a 1 mm path length. This baseline will be automatically subtracted from the sample spectra.
-
Data Acquisition:
-
Record the CD spectrum for each sample from 260 nm down to 190 nm.
-
Set the scanning speed to 50 nm/min, the bandwidth to 1.0 nm, and the data pitch to 0.5 nm.
-
Perform at least three accumulations for each sample to improve the signal-to-noise ratio.
-
-
Data Processing: Average the accumulations for each sample and perform baseline correction. Plot the data as molar ellipticity [θ] versus wavelength (nm).
Protocol 2: NMR Spectroscopy with a Chiral Solvating Agent (CSA)
-
Reference Sample Preparation: Dissolve ~5 mg of the analyte (e.g., the racemic mixture) in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition of Reference Spectrum: Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz). Note the chemical shifts of key protons, such as the methyl ester singlet and the methine proton.
-
Addition of CSA: To the same NMR tube, add the CSA (e.g., (S)-(+)-2,2,2-trifluoro-1-(9-anthryl)ethanol) in small, incremental amounts (e.g., 0.2 molar equivalents at a time).
-
Data Acquisition with CSA: After each addition, gently mix the sample and re-acquire the ¹H NMR spectrum. Monitor the spectrum for the splitting of signals. Continue adding the CSA until optimal separation of the enantiomeric signals is observed without significant line broadening. A final concentration of 1-2 equivalents of CSA is often sufficient.
-
Analysis: Integrate the resolved peaks corresponding to the (S)- and (R)-enantiomers. The ratio of the integrals provides the enantiomeric ratio.
Conclusion
The differentiation of the (S)- and (R)-enantiomers of Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate is not achievable with standard spectroscopic methods like FTIR and NMR. However, a suite of specialized techniques provides robust and definitive solutions. Chiroptical methods, namely Circular Dichroism and Vibrational Circular Dichroism, offer a direct and unambiguous probe of chirality, yielding characteristic mirror-image spectra for each enantiomer. Concurrently, NMR spectroscopy, when augmented with a chiral solvating agent, serves as an exceptionally powerful and quantitative method by inducing a diastereomeric environment that resolves the signals of the individual enantiomers. The selection of the appropriate technique will depend on the specific analytical goal, whether it is the rapid confirmation of absolute configuration or the precise determination of enantiomeric purity.
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METHYL (2R)-3-(4-AMINOPHENYL)-2-((TERT-BUTOXYCARBONYL)AMINO)PROPANOATE. gsrs. [Link]
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validating the structure of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate by X-ray crystallography
A Comparative Guide to the Structural Validation of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate
In the landscape of drug development and peptide synthesis, the unequivocal structural and stereochemical assignment of chiral building blocks is paramount. Molecules such as this compound, a protected α,β-diaminopropionic acid derivative, are foundational components where absolute configuration dictates biological activity and therapeutic efficacy. This guide provides an in-depth comparison of analytical techniques for its structural validation, establishing single-crystal X-ray crystallography (SC-XRD) as the definitive "gold standard," supported by orthogonal methods that provide a comprehensive characterization package.
The Gold Standard: Single-Crystal X-ray Crystallography (SC-XRD)
SC-XRD stands alone as the most powerful technique for determining the precise three-dimensional arrangement of atoms in a molecule, providing unambiguous proof of connectivity, conformation, and, crucially, absolute stereochemistry.[1][2] The method relies on the diffraction of X-rays by a highly ordered crystal lattice. The resulting diffraction pattern is mathematically decoded to generate a three-dimensional electron density map of the molecule, from which atomic positions can be determined with exceptional precision.
For a molecule like this compound, SC-XRD provides irrefutable evidence of the (S)-configuration at the α-carbon, a critical parameter for its function in peptide chemistry. The technique's reliability makes it the benchmark against which all other structural analyses are measured.[2][3]
Experimental Workflow: From Powder to Final Structure
The journey from a powdered sample to a fully refined crystal structure is a meticulous process. Success hinges on the initial, and often most challenging, step: growing a single, high-quality crystal.
Detailed Protocol: Crystallization of this compound
Causality: The goal of crystallization is to encourage molecules to self-assemble into a highly ordered lattice. For protected amino acid derivatives, which can be oils or amorphous solids at room temperature, techniques that allow for slow, controlled changes in solubility are most effective.[4][5] Slow evaporation is a robust and accessible starting point.[6]
-
Solvent Selection: Begin by screening for a solvent in which the compound is moderately soluble. For the title compound, solvents like ethyl acetate, isopropanol, or a mixture such as dichloromethane/hexane are promising candidates. High solubility leads to rapid precipitation and small crystals, while poor solubility prevents crystal growth altogether.
-
Solution Preparation: Prepare a nearly saturated solution by dissolving approximately 10-20 mg of the highly purified compound in 0.5-1.0 mL of the chosen solvent in a clean, small vial. Ensure all material is dissolved; gentle warming may be applied if necessary.
-
Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a new, dust-free vial. This step is critical as dust or particulate matter can act as nucleation sites, leading to the formation of many small, unusable crystals instead of a few large ones.[5]
-
Slow Evaporation: Cover the vial with a cap that is not airtight, or use parafilm with a few pinholes. This allows the solvent to evaporate slowly over several days to weeks.
-
Incubation: Place the vial in a vibration-free location at a constant temperature. Mechanical disturbances can disrupt the delicate process of crystal growth.[5]
-
Crystal Harvesting: Once suitable crystals (ideally >0.1 mm in all dimensions) have formed, carefully mount one on a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent crystal degradation during data collection.
Interpreting the Results: A Hypothetical Case Study
| Parameter | Expected Value/Range | Significance |
| Crystal System | Monoclinic / Orthorhombic | Describes the basic shape of the unit cell. |
| Space Group | e.g., P2₁ | Defines the symmetry elements; must be non-centrosymmetric for absolute configuration. |
| Unit Cell (Å, °) | a, b, c; α, β, γ | Dimensions of the repeating lattice unit. |
| C-N Bond Lengths | 1.3-1.5 Å | Confirms covalent connectivity. |
| C=O Bond Lengths | ~1.2 Å | Confirms carbonyl groups. |
| Flack Parameter | 0.0(1) | A value close to 0 confirms the assigned (S)-stereochemistry with high confidence.[7] |
| R-factor (R1) | < 0.05 | A measure of the agreement between the crystallographic model and the experimental data. |
Table 1. Representative crystallographic data for a small organic molecule.
Orthogonal Validation: A Multi-Technique Approach
While SC-XRD is definitive, it is not always feasible due to difficulties in obtaining suitable crystals.[3] Furthermore, regulatory and quality standards demand a suite of characterization data. Therefore, a combination of spectroscopic and chromatographic methods is employed to build a comprehensive structural profile.
| Technique | Information Provided | Sample Needs | Key Limitations |
| SC-XRD | Absolute 3D Structure , Connectivity, Conformation | Single Crystal (~0.1mm) | Crystal growth can be a major bottleneck. |
| NMR Spectroscopy | Connectivity, Relative Stereochemistry | Solution (mg) | Does not directly determine absolute configuration without chiral auxiliaries. |
| Mass Spectrometry | Molecular Weight, Elemental Formula | Solution/Solid (µg-ng) | Provides no stereochemical information. |
| Chiral HPLC | Enantiomeric Purity (% ee) | Solution (µg) | Requires an authentic standard or another technique to assign absolute configuration. |
| VCD/ECD | Absolute Configuration (in solution) | Solution (mg) | Often requires complex quantum mechanical calculations for interpretation.[8][9] |
Table 2. Comparison of analytical techniques for structural validation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the workhorse for confirming the carbon-hydrogen framework of a molecule. 1H and 13C NMR spectra verify the presence of all expected functional groups (Boc, methyl ester, amino protons), while 2D techniques like COSY and HSQC establish the connectivity between atoms, confirming that the synthesized molecule has the correct constitution. However, standard NMR cannot distinguish between enantiomers.
Chiral High-Performance Liquid Chromatography (Chiral HPLC)
This technique is essential for determining the enantiomeric purity of the sample.[] By using a chiral stationary phase, the two enantiomers of the compound can be separated, allowing for precise quantification of the enantiomeric excess (% ee). While powerful for quality control, it is a comparative method; it cannot assign the (S) or (R) configuration to an elution peak without a previously characterized reference standard.
Chiroptical Spectroscopy: VCD and ECD
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful techniques that measure the differential absorption of left- and right-circularly polarized light by a chiral molecule in solution.[8][9] The resulting spectrum is a unique fingerprint of a specific enantiomer. By comparing the experimental spectrum to one predicted by time-dependent density functional theory (TD-DFT) calculations, the absolute configuration can be determined. These methods are excellent alternatives when crystallization fails but require significant computational expertise.[8][11]
Conclusion
For the definitive structural validation of chiral molecules like this compound, single-crystal X-ray crystallography remains the unparalleled gold standard. It provides a direct and unambiguous picture of the molecular structure, including the absolute configuration, which is critical for its application in pharmaceutical development.
However, a robust characterization package relies on a multi-technique approach. NMR confirms the fundamental connectivity, chiral HPLC quantifies enantiomeric purity, and mass spectrometry verifies the molecular formula. In cases where crystallization is elusive, advanced chiroptical methods like VCD offer a viable, albeit more complex, alternative for determining absolute configuration in solution. By integrating these techniques, researchers can build a self-validating system that ensures the highest degree of scientific integrity and trustworthiness in their results.
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Polavarapu, P. L., & Scalmani, G. (2013). Spectroscopic methods for determining enantiomeric purity and absolute configuration in chiral pharmaceutical molecules. Chirality, 25(10), 619-631.
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MIT Department of Chemistry. (n.d.). Absolute Configuration. A concise explanation of determining absolute configuration using anomalous dispersion in X-ray crystallography.
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assessing the stability of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate under different pH conditions
In the landscape of pharmaceutical development, the stability of active pharmaceutical ingredients (APIs) and their synthetic intermediates is a cornerstone of robust and reproducible manufacturing processes. Among the myriad of protecting groups utilized in peptide synthesis and the construction of complex molecules, the tert-butoxycarbonyl (Boc) group stands out for its widespread application. This guide provides an in-depth analysis of the pH-dependent stability of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a key building block in the synthesis of various therapeutic agents. Through a detailed examination of its degradation pathways and a comparison with alternative protecting group strategies, this document aims to equip researchers, scientists, and drug development professionals with the critical knowledge to optimize their synthetic routes and ensure the integrity of their compounds.
The stability of a drug substance is a critical quality attribute that must be thoroughly evaluated to ensure its safety and efficacy throughout its shelf life.[1][2][3] Regulatory bodies such as the International Council for Harmonisation (ICH) have established comprehensive guidelines for stability testing, which include assessing the impact of environmental factors like temperature, humidity, light, and pH.[2][3][4][5] Forced degradation studies, also known as stress testing, are an integral part of this evaluation, designed to identify potential degradation products and elucidate degradation pathways.[5][6][7][8][9][10] These studies typically involve exposing the drug substance to conditions more severe than accelerated stability testing, including a wide range of pH values.[5][9]
Understanding the Chemistry: The Dual Nature of this compound
This compound possesses two key functional groups susceptible to pH-dependent degradation: the methyl ester and the N-Boc protecting group. The stability of this molecule is therefore a function of the relative lability of these two moieties under varying pH conditions.
-
The Methyl Ester: Ester hydrolysis is a well-characterized chemical transformation that can be catalyzed by both acid and base. Under acidic conditions, the carbonyl oxygen is protonated, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water. Conversely, under basic conditions, the hydroxide ion directly attacks the carbonyl carbon, leading to the formation of a tetrahedral intermediate that subsequently collapses to yield the carboxylate and methanol. The kinetics of ester hydrolysis are influenced by factors such as pH, temperature, and the steric and electronic properties of the ester and its neighboring groups.[11][12]
-
The N-Boc Protecting Group: The tert-butoxycarbonyl (Boc) group is a widely used protecting group for amines due to its ease of introduction and its stability to a broad range of nucleophilic and basic conditions.[13][14] However, the Boc group is designed to be labile under acidic conditions.[13][15][][17] The mechanism of Boc deprotection involves the protonation of the carbonyl oxygen, followed by the departure of the stable tert-butyl cation, which then typically eliminates a proton to form isobutylene. The rate of this acid-catalyzed deprotection is dependent on the strength of the acid and the nature of the solvent.[18][19][20]
Experimental Design for Assessing pH Stability
A systematic approach is required to comprehensively evaluate the pH stability of this compound. The following experimental workflow outlines a robust methodology for this assessment, consistent with ICH guidelines for forced degradation studies.[5][6][7][8][9][10]
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- 12. researchgate.net [researchgate.net]
- 13. Boc-Protected Amino Groups [organic-chemistry.org]
- 14. Sustainable Approaches for the Protection and Deprotection of Functional Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 17. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 18. mdpi.com [mdpi.com]
- 19. sci-hub.box [sci-hub.box]
- 20. BOC Deprotection - Wordpress [reagents.acsgcipr.org]
A Senior Application Scientist's Guide to (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate: A Comparative Analysis for Advanced Peptide Synthesis
Introduction to a Versatile Chiral Building Block
(S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, systematically known as methyl (2S)-2-amino-3-{[(tert-butoxy)carbonyl]amino}propanoate, is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (L-Dap). Its structure features a stereochemically defined center at the alpha-carbon, a free amino group at the 2-position, a methyl ester at the carboxyl terminus, and a tert-butoxycarbonyl (Boc) protected amino group at the 3-position. This unique arrangement of functional groups makes it an invaluable tool for the synthesis of complex peptides and bioactive molecules. The Boc protecting group is acid-labile, allowing for selective deprotection under specific conditions, a cornerstone of many synthetic strategies.[1][2]
This guide will delve into the practical applications of this compound, often referred to by its synonym H-Dap(Boc)-OMe, and compare its performance with the widely used orthogonally protected alternative, Fmoc-Dap(Boc)-OH, particularly in the context of solid-phase peptide synthesis (SPPS).
Core Applications and Mechanistic Insights
The primary utility of this compound lies in its ability to introduce a key functional handle—a primary amine—at a specific position within a peptide sequence. This allows for a variety of post-synthetic modifications, leading to molecules with enhanced biological activity, stability, and novel functionalities.
Synthesis of Branched and Cyclic Peptides
The free amino group on the side chain of the Dap residue serves as a convenient point for creating branched peptides or for intramolecular cyclization. These structural modifications are crucial in developing constrained peptides that can mimic protein secondary structures or bind to challenging biological targets with high affinity and specificity. The ability to introduce conformational constraints can significantly improve a peptide's proteolytic stability and cell permeability.
Precursor for Natural Product Synthesis
This chiral building block is a key intermediate in the synthesis of various natural products. For instance, L-2,3-diaminopropionic acid is a precursor in the biosynthesis of the siderophore staphyloferrin B in Staphylococcus aureus, a molecule essential for iron acquisition by the bacterium.[3][4] The chemical synthesis of staphyloferrin B and its analogs relies on the availability of suitably protected Dap derivatives to elucidate its molecular structure and biological activity.[5]
Incorporation of Non-proteinogenic Amino Acids
The use of non-proteinogenic amino acids like Dap is a powerful strategy in drug discovery to create peptidomimetics with improved pharmacokinetic properties. By replacing a natural amino acid with a Dap derivative, researchers can introduce novel structural features that can enhance target binding or resist enzymatic degradation.
A Comparative Analysis: Boc vs. Fmoc Protection Strategies
In the realm of solid-phase peptide synthesis (SPPS), the choice of the Nα-protecting group is a critical decision that dictates the overall synthetic strategy. While our focus compound utilizes the acid-labile Boc group, the most common alternative employs the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group. This section provides a comparative analysis of this compound (in its Nα-Boc protected form for SPPS, Boc-Dap(side-chain Boc)-OMe) and its orthogonally protected counterpart, N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid (Fmoc-Dap(Boc)-OH).
| Feature | This compound Derivative (Boc-Strategy) | N-α-Fmoc-N-β-Boc-L-2,3-diaminopropionic acid (Fmoc-Strategy) |
| Nα-Deprotection | Strong acid (e.g., Trifluoroacetic acid, TFA)[] | Mild base (e.g., 20% Piperidine in DMF)[] |
| Side-Chain Protection | Typically benzyl-based groups, cleaved by strong acid (e.g., HF) | Acid-labile groups (e.g., Boc, tBu), cleaved by TFA[7] |
| Orthogonality | Less orthogonal; requires careful selection of side-chain protecting groups. | Highly orthogonal, allowing for selective deprotection of the side chain on-resin.[8] |
| Advantages | Generally higher solvation of the growing peptide chain, potentially reducing aggregation issues.[1] | Milder deprotection conditions, compatible with a wider range of sensitive functionalities. Easier automation.[1][] |
| Disadvantages | Harsh final cleavage conditions (HF) require specialized equipment. Repeated acid treatment can lead to side reactions.[] | The dibenzofulvene byproduct of Fmoc deprotection can lead to side reactions if not properly scavenged.[7] |
| Typical Coupling Reagents | DCC/HOBt, HBTU[] | HBTU, HATU, COMU, PyBOP[9][10] |
Expert Insight: The choice between a Boc and an Fmoc strategy for incorporating a Dap residue often depends on the overall complexity of the target peptide and the desired post-synthetic modifications. The Fmoc strategy, with its orthogonal protection scheme, offers greater flexibility for on-resin side-chain manipulations. For instance, using Fmoc-Dap(Boc)-OH allows for the selective removal of the Boc group on the side chain using mild acid, enabling subsequent modifications while the peptide remains attached to the solid support. The Boc strategy, while robust, is generally less forgiving and requires more careful planning of the protecting group scheme.
Detailed Experimental Protocols
To provide a practical context, we present a representative protocol for the synthesis of this compound from a common starting material and a general protocol for its incorporation into a peptide using solid-phase peptide synthesis.
Protocol 1: Synthesis of this compound Hydrochloride from N-Boc-L-serine methyl ester
This protocol outlines a common synthetic route from readily available N-Boc-L-serine.
Caption: Synthetic workflow for H-Dap(Boc)-OMe.
Step-by-Step Methodology:
-
Tosylation of the Hydroxyl Group: To a solution of N-Boc-L-serine methyl ester (1.0 eq.) in pyridine at 0°C, add p-toluenesulfonyl chloride (1.2 eq.) portion-wise. Stir the reaction mixture at 0°C for 4-6 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with cold water and extract with ethyl acetate. The organic layer is washed with saturated aqueous copper sulfate, water, and brine, then dried over anhydrous sodium sulfate and concentrated under reduced pressure.
-
Azide Displacement: Dissolve the crude tosylated intermediate in anhydrous N,N-dimethylformamide (DMF). Add sodium azide (3.0 eq.) and heat the mixture to 80°C for 12-16 hours. After cooling to room temperature, dilute the reaction mixture with water and extract with ethyl acetate. The combined organic layers are washed with water and brine, dried, and concentrated to yield the crude azide intermediate.
-
Reduction of the Azide: Dissolve the azide intermediate in methanol and add a catalytic amount of 10% Palladium on carbon (Pd/C). Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 6-8 hours. Filter the reaction mixture through a pad of Celite® to remove the catalyst and concentrate the filtrate under reduced pressure to obtain the desired product. The hydrochloride salt can be obtained by treating a solution of the free amine in diethyl ether with a solution of HCl in diethyl ether.
Protocol 2: Incorporation of Boc-Dap(Fmoc)-OH into a Peptide using Boc-SPPS
This protocol details the steps for incorporating an orthogonally protected Dap residue into a peptide chain using a manual Boc solid-phase peptide synthesis strategy.[11]
Caption: Boc-SPPS workflow for Dap incorporation.
Step-by-Step Methodology:
-
Resin Preparation: Swell the resin (e.g., MBHA resin pre-loaded with the C-terminal amino acid) in DMF for 30 minutes in a reaction vessel.
-
Boc Deprotection: Drain the DMF and treat the resin with a solution of 50% TFA in dichloromethane (DCM) for 30 minutes to remove the N-terminal Boc group.
-
Washing and Neutralization: Wash the resin thoroughly with DCM, isopropanol, and DMF. Neutralize the resulting trifluoroacetate salt by treating the resin with a 10% solution of diisopropylethylamine (DIEA) in DMF.
-
Coupling: In a separate vessel, pre-activate Boc-Dap(Fmoc)-OH (3 eq.) with HBTU (2.9 eq.) and HOBt (3 eq.) in DMF. Add DIEA (6 eq.) and immediately add the activated amino acid solution to the resin. Agitate the reaction for 1-2 hours. Monitor the coupling completion using a Kaiser test.
-
Capping (Optional): To block any unreacted amino groups, treat the resin with a solution of acetic anhydride and DIEA in DMF.
-
Repeat: Repeat steps 2-5 for the subsequent amino acids in the peptide sequence.
Conclusion
This compound and its derivatives are indispensable tools in the synthesis of complex peptides and bioactive molecules. The choice between a Boc- or Fmoc-based strategy for its incorporation into a peptide chain is a critical decision that should be guided by the specific requirements of the synthetic target, including the presence of sensitive functional groups and the need for on-resin side-chain modifications. While the Fmoc strategy offers greater flexibility due to its orthogonality, the Boc strategy remains a powerful and effective approach, particularly for the synthesis of certain classes of peptides. A thorough understanding of the principles and protocols outlined in this guide will empower researchers to effectively utilize these versatile building blocks in their pursuit of novel therapeutics and chemical probes.
References
-
Nolan, E. M., & Moore, C. H. (2015). Chemical Synthesis of Staphyloferrin B Affords Insight into the Molecular Structure, Iron Chelation, and Biological Activity of a Polycarboxylate Siderophore Deployed by the Human Pathogen Staphylococcus aureus. Journal of the American Chemical Society, 137(23), 7434–7444. [Link]
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215. [Link]
-
Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic Letters, 6(2), 213–215. [Link]
-
Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Protecting Groups in Peptide Synthesis. Chemical Reviews, 109(6), 2455–2504. [Link]
-
P3 BioSystems. (n.d.). H-Dap(Boc)-OMe HCI. [Link]
-
Cheung, J., et al. (2009). Molecular characterization of staphyloferrin B biosynthesis in Staphylococcus aureus. Molecular Microbiology, 74(3), 547-565. [Link]
-
Fairlie, D. P., & Dantas de Oliveira, M. S. (2014). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. Australian Journal of Chemistry, 67(1), 3-11. [Link]
-
Hannauer, M., et al. (2010). Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor. Chemistry & Biology, 17(5), 505-514. [Link]
-
Slideshare. (n.d.). T boc fmoc protocols in peptide synthesis. [Link]
-
Thompson, R. E., et al. (2012). A Reversible Protection Strategy to Improve Fmoc-SPPS of Peptide Thioesters by the N-Acylurea Approach. PLoS ONE, 7(7), e41113. [Link]
-
PubChem. (n.d.). methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. [Link]
-
Mesa Laboratories, Inc. (n.d.). SPPS Tips For Success Handout. [Link]
-
SBS Genetech. (n.d.). Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-((S)-2-oxopyrrolidin-3-yl)propanoate. [Link]
-
Dzmitry, M., et al. (2017). Synthesis of 2,6-diaminopimelic acid (DAP) and its analogues. MOST Wiedzy. [Link]
-
Dale, J. W., et al. (2009). Molecular characterization of staphyloferrin B biosynthesis in Staphylococcus aureus. Journal of Bacteriology, 191(11), 3535-3545. [Link]
-
Grigg, J. C., et al. (2010). Specificity of Staphyloferrin B Recognition by the SirA Receptor from Staphylococcus aureus. Journal of Biological Chemistry, 285(45), 34579-34588. [Link]
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- 3. Synthesis of L-2,3-diaminopropionic acid, a siderophore and antibiotic precursor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Molecular characterization of staphyloferrin B biosynthesis in Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Chemical Synthesis of Staphyloferrin B Affords Insight into the Molecular Structure, Iron Chelation, and Biological Activity of a Polycarboxylate Siderophore Deployed by the Human Pathogen Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
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Safety Operating Guide
Navigating the Disposal of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of drug discovery and development, the synthesis of novel compounds is a daily reality. Equally important, though often less considered, is the safe and responsible disposal of unreacted starting materials and chemical waste. This guide provides a detailed, scientifically-grounded protocol for the proper disposal of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate, a common Boc-protected amino acid ester. Our approach moves beyond simple waste accumulation, focusing on a chemical deactivation workflow that mitigates hazards and environmental impact, ensuring the safety of laboratory personnel and compliance with regulatory standards.
Understanding the Compound: A Chemist's Perspective
This compound possesses two key functional groups that dictate its reactivity and, consequently, its disposal procedure:
-
The tert-butoxycarbonyl (Boc) protecting group: This group is intentionally designed to be labile under acidic conditions, a cornerstone of its utility in peptide synthesis.[1][2][3] Strong acids such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) are commonly used to cleave the Boc group, yielding a free amine, carbon dioxide, and tert-butyl cation.[1][3]
-
The methyl ester: Esters can be hydrolyzed to their corresponding carboxylic acid and alcohol components under either acidic or basic conditions.[4][5]
From a disposal standpoint, the parent molecule, while not acutely toxic, is classified as a skin and eye irritant and may cause respiratory irritation.[6][7][8] The goal of our disposal protocol is to chemically transform the molecule into simpler, less hazardous components—specifically, the parent amino acid (2,3-diaminopropanoic acid), methanol, and byproducts of the Boc group cleavage—which can then be neutralized and disposed of with greater safety and environmental compatibility.
The Disposal Workflow: A Decision-Making Framework
The following diagram outlines the decision-making process for the disposal of this compound, guiding the user from initial assessment to final waste stream management.
Caption: Decision tree for the disposal of this compound.
Procedural Guide: From Benchtop to Waste Drum
This section provides a step-by-step guide for the chemical deactivation of this compound.
Essential Safety Precautions
Before initiating any chemical handling, ensure you are in a well-ventilated area, preferably within a certified chemical fume hood.
Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Eye Protection | Chemical splash goggles | Protects against splashes of corrosive acids and organic solvents. |
| Hand Protection | Nitrile gloves | Provides resistance to the chemicals used in this procedure. |
| Body Protection | Flame-resistant laboratory coat | Protects against splashes and spills. |
| Footwear | Closed-toe shoes | Prevents exposure from spills. |
Chemical Deactivation Protocol
This protocol is designed for the treatment of approximately 5-10 grams of the target compound. Adjust reagent volumes proportionally for different quantities.
Reagents and Equipment:
-
This compound (waste)
-
Dichloromethane (DCM)
-
1 M Sodium hydroxide (NaOH) solution
-
1 M Hydrochloric acid (HCl) solution
-
pH paper or calibrated pH meter
-
Stir plate and magnetic stir bar
-
Round bottom flask
-
Beaker
-
Ice bath
Step 1: Boc Group Deprotection
-
In a chemical fume hood, dissolve the waste this compound in dichloromethane (DCM) in a round bottom flask. Use approximately 10 mL of DCM per gram of the compound.
-
Cool the solution in an ice bath.
-
Slowly add an equal volume of trifluoroacetic acid (TFA) to the DCM solution. For example, if you used 50 mL of DCM, add 50 mL of TFA. Caution: This may be an exothermic reaction.
-
Allow the reaction to stir at room temperature for 1-2 hours. The completion of the deprotection can be monitored by Thin Layer Chromatography (TLC) if desired. The product of this step is (S)-methyl 2,3-diaminopropanoate as its trifluoroacetate salt.
Step 2: Ester Hydrolysis and Solvent Removal
-
Once the deprotection is complete, carefully remove the dichloromethane and excess trifluoroacetic acid using a rotary evaporator.
-
To the resulting residue, add a 1 M solution of sodium hydroxide (NaOH) until the pH is greater than 12. This will both neutralize the trifluoroacetic acid and facilitate the hydrolysis of the methyl ester.
-
Heat the solution to 50-60°C and stir for 2-3 hours to ensure complete hydrolysis of the methyl ester to methanol and the sodium salt of the amino acid.
Step 3: Neutralization
-
Cool the solution to room temperature.
-
Carefully neutralize the solution by slowly adding 1 M hydrochloric acid (HCl) until the pH is between 6 and 8. Monitor the pH using pH paper or a calibrated pH meter. Caution: The neutralization of a strong base with a strong acid is exothermic.
Step 4: Final Disposal
-
The resulting aqueous solution contains the significantly less hazardous 2,3-diaminopropanoic acid, sodium chloride, sodium trifluoroacetate, and methanol.
-
This neutralized aqueous waste should be transferred to a properly labeled aqueous waste container for disposal by your institution's environmental health and safety (EHS) office.
Rationale and Scientific Integrity
The described protocol is a self-validating system rooted in fundamental organic chemistry principles. The acid-lability of the Boc group is a well-established and reliable reaction.[1][2][3] Similarly, the base-mediated hydrolysis of esters is a standard and efficient transformation.[4][5] By converting the protected amino acid ester into its constituent amino acid, alcohol, and inorganic salts, we are fundamentally reducing its chemical reactivity and potential for environmental harm. This proactive approach to waste management is preferable to the direct disposal of the parent compound, which would place the burden of treatment on waste management facilities.
Conclusion
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. For this compound, a simple yet robust chemical deactivation protocol offers a superior alternative to direct disposal. By understanding the inherent reactivity of the molecule, researchers can effectively neutralize its hazardous potential, ensuring a safer laboratory environment and minimizing their ecological footprint. Always consult your institution's specific guidelines and your Safety Data Sheets for the most current and comprehensive information.
References
-
tert-Butyloxycarbonyl protecting group. In: Wikipedia. Accessed January 12, 2026. [Link]
- Bose, D. S., & Rudradas, C. (2002). A New Protocol for Selective Deprotection of N-tert-Butoxycarbonyl Protective Group (t-Boc) with Sn(OTf)2. Synthesis, (12), 1722-1724.
-
BOC Protection and Deprotection. J&K Scientific. Accessed January 12, 2026. [Link]
- George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. Organic & Biomolecular Chemistry, 18(26), 4969-4974.
-
Standard Operating Procedure: Trifluoroacetic Acid. University of Washington. Accessed January 12, 2026. [Link]
-
Ester Hydrolysis and Spectroscopy Lab. Scribd. Accessed January 12, 2026. [Link]
-
Hazard Summary: Trifluoroacetic Acid. New Jersey Department of Health. Accessed January 12, 2026. [Link]
-
methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. PubChem. Accessed January 12, 2026. [Link]
-
Hydrolysis of methyl esters for production of fatty acids. European Patent Office. Published October 14, 1998. Accessed January 12, 2026. [Link]
-
Hydrolysing Esters. Chemguide. Accessed January 12, 2026. [Link]
- Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of lipid research, 51(3), 635–640.
- Hydrolysis of methyl esters. Google Patents. Published January 22, 1980. Accessed January 12, 2026.
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Navigating the Safe Handling of (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate: A Guide for Laboratory Professionals
In the landscape of pharmaceutical research and drug development, N-Boc protected amino acid esters like (S)-Methyl 2-amino-3-((tert-butoxycarbonyl)amino)propanoate are fundamental building blocks. While indispensable, their safe handling is paramount to ensure the well-being of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the essential personal protective equipment (PPE) and procedural considerations for managing this compound, grounded in established safety protocols and an understanding of its chemical nature.
Hazard Identification and Risk Assessment: Understanding the "Why"
This compound, particularly its hydrochloride salt (CAS No. 181228-33-1), is classified with the following hazards:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed[1][2].
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation[1][2].
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation[1][2].
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation[1][2].
The tert-butoxycarbonyl (Boc) protecting group, while crucial for synthetic strategies, contributes to the compound's potential as an irritant. As a fine powder, the compound can easily become airborne, posing an inhalation risk. The ester and amino functionalities, while generally stable, can interact with biological tissues, leading to irritation. Therefore, a thorough risk assessment is the foundational step before any handling procedure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is non-negotiable. The following table outlines the minimum required PPE, with explanations rooted in the compound's hazard profile.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or if there is a significant splash risk. | Protects against airborne powder and accidental splashes that can cause serious eye irritation. |
| Hand Protection | Chemical-resistant nitrile gloves. | Nitrile provides a robust barrier against a wide range of chemicals, including the organic solvents often used with this compound. Nitrile is preferred over latex due to its superior chemical resistance and the avoidance of potential latex allergies. |
| Body Protection | A standard laboratory coat. | Protects skin and personal clothing from contamination with the powdered compound. |
| Respiratory Protection | Generally not required for small-scale handling in a well-ventilated area. However, if weighing out larger quantities or if dust generation is likely, a NIOSH-approved N95 respirator or higher is recommended. | Minimizes the risk of inhaling the fine powder, which can cause respiratory tract irritation. |
Diagram of PPE Selection Workflow
Caption: PPE selection workflow based on the scale of handling.
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.
3.1. Preparation and Engineering Controls:
-
Work Area: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood, especially when handling the solid form to contain any dust.
-
Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and have been recently tested.
-
Spill Kit: Have a chemical spill kit readily available. For this compound, this should include an absorbent material suitable for powders.
3.2. Handling Procedure:
-
Don PPE: Before handling the compound, put on all required PPE as outlined in the table above.
-
Weighing: If weighing the solid, do so in a fume hood or a balance enclosure to minimize dust dispersion. Use a spatula to transfer the powder and avoid creating airborne dust.
-
Dissolving: When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
Avoid Contact: Do not allow the compound to come into contact with skin, eyes, or clothing.
-
Hygiene: Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
Emergency Procedures: A Plan for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is critical.
-
Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Skin Contact: Remove contaminated clothing and wash the affected skin area thoroughly with soap and water. If irritation persists, seek medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1]
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Seek immediate medical attention.[1]
-
Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water. For larger spills, evacuate the area and contact your institution's environmental health and safety (EHS) department.
Disposal Plan: Responsible Waste Management
Proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility.
-
Waste Collection: Collect all waste material, including unused compound and any contaminated materials (e.g., gloves, weighing paper, pipette tips), in a clearly labeled, sealed, and chemically compatible waste container.
-
Labeling: The waste container must be labeled with the full chemical name: "this compound" and the appropriate hazard warnings.
-
Disposal: Dispose of the chemical waste through your institution's EHS-approved hazardous waste program. Do not dispose of this compound down the drain or in the regular trash.
-
Empty Containers: Triple-rinse empty containers with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste. After rinsing, the container can be disposed of as non-hazardous waste, following institutional guidelines.
By integrating these safety and logistical protocols into your laboratory workflow, you can confidently and safely utilize this compound in your research endeavors, fostering a culture of safety and scientific excellence.
References
-
Bio-Rad Laboratories. Safety Data Sheet for Amino Acids Kit. Retrieved from [Link]
-
PubChem. Laboratory Chemical Safety Summary (LCSS) for methyl (2S)-2-{[(tert-butoxy)carbonyl]amino}-3-[(3S)-2-oxopyrrolidin-3-yl]propanoate. Retrieved from [Link]
-
University of California, Riverside Environmental Health & Safety. Guidelines for the Selection of Chemical-Resistant Gloves. Retrieved from [Link]
-
Biovera. Laboratory Safety Guidelines for Peptide Handling. Retrieved from [Link]
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Retrosynthesis Analysis
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Strategy Settings
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
